4-[4-(4-hydroxyphenyl)phenyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIAPUZAEIMEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural and Functional Dynamics of 4,4''-Dihydroxy-p-terphenyl (DHTP) in Advanced Materials
Executive Summary
4,4''-Dihydroxy-p-terphenyl (DHTP) is a highly rigid, linear bisphenol monomer that has become a cornerstone in the development of next-generation advanced materials. Characterized by its para-linked, three-ring aromatic backbone, DHTP imparts exceptional thermal stability and mechanical rigidity to polymer networks. This technical guide explores the causality behind DHTP’s physicochemical behavior, detailing its synthesis, its mechanistic role in high-performance poly(arylene ether sulfone)s (PAES), and its emerging utility as a morphological stabilizer in organic light-emitting diodes (OLEDs).
Chemical Architecture and Quantitative Properties
The defining feature of DHTP is its rigid-rod conformation. The linear alignment of its three phenyl rings severely restricts conformational rotation when incorporated into a larger molecular framework. This structural inflexibility requires higher thermal energy to induce segmental chain motion, which directly elevates the glass transition temperature ( Tg ) of the resulting polymers.
Quantitative Data and Physicochemical Properties
| Property | Description / Value | Mechanistic Significance |
| Chemical Name | 4,4''-Dihydroxy-p-terphenyl (DHTP) | Linear, para-substituted geometry ensures maximum chain extension[1]. |
| Molecular Weight | 262.31 g/mol | Low molecular weight monomer enabling high cross-link density. |
| Structural Motif | Rigid-rod terphenyl backbone | Restricts segmental mobility, elevating Tg in resulting polymers[2]. |
| Thermal Stability | High (Melting point > 300 °C) | Withstands extreme processing temperatures in HP/HT environments[1]. |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc) | Facilitates solution-phase polymerization and varnish formulation[3]. |
| Primary Application | Monomer for PAES | Enhances solvent resistance and ultimate elongation[2]. |
Synthesis Methodologies: Overcoming Catalytic Bottlenecks
Historically, DHTP was synthesized via the Kumada coupling of anisole magnesium bromide and 1,4-dibromobenzene in the presence of a homogeneous palladium (Pd) catalyst[1]. While the Pd catalyst effectively lowers the activation energy for the cross-coupling of aryl bromides, the reliance on expensive homogeneous catalysts and brominated raw materials limits industrial scalability[1].
To circumvent these economic and chemical bottlenecks, an alternative, self-validating protocol utilizing the tetrazotization of 4,4''-diaminoterphenyl is preferred for large-scale production[1].
Protocol 1: Scalable Synthesis of DHTP via Tetrazotization
Causality: Tetrazotization converts the terminal amine groups of 4,4''-diaminoterphenyl into highly reactive diazonium salts. Subsequent acidic hydrolysis replaces these diazonium groups with hydroxyls. Maintaining a strict acidic environment during hydrolysis is critical, as it prevents undesired azo-coupling side reactions between the diazonium intermediate and the newly formed phenol, ensuring high product purity.
Step-by-Step Methodology:
-
Precursor Protonation: Dissolve 4,4''-diaminoterphenyl in an aqueous mineral acid (e.g., H2SO4 ) under continuous stirring to fully protonate the amine groups.
-
Tetrazotization: Slowly add a stoichiometric amount of aqueous sodium nitrite ( NaNO2 ) while maintaining the reaction vessel at 0–5 °C.
-
Validation Check: The low temperature is critical. If the temperature exceeds 5 °C, the highly unstable diazonium intermediate will prematurely decompose into unwanted phenolic tars, drastically reducing yield.
-
-
Acidic Hydrolysis: Gradually heat the reaction mixture to >80 °C under strongly acidic conditions. Nitrogen gas ( N2 ) will actively evolve as the diazonium groups are nucleophilically replaced by hydroxyl groups[1].
-
Recovery and Purification: Cool the mixture to room temperature to precipitate the crude DHTP. Filter the solid, wash with distilled water to remove residual acid, and recrystallize from a suitable organic solvent to yield high-purity DHTP.
Mechanistic Role in High-Performance Poly(arylene ether sulfone)s (PAES)
Dihydroxyterphenyls are critical starting materials for PAES polymers designed for demanding, corrosive, high-pressure, and high-temperature (HP/HT) environments, such as oil and gas downhole applications [1].
Pure rigid-rod polymers are notoriously brittle. However, research demonstrates that the strategic co-polymerization of DHTP with flexible aliphatic monomers—such as 4,4'-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol (CMB)—into a dichlorodiphenyl sulfone (DCDPS) backbone creates an alternating rigid-flexible architecture[2]. The rigid DHTP units lock the macroscopic structure to maintain a high Tg , while the flexible CMB units enable localized sub- Tg relaxations. These micro-movements dissipate applied mechanical stress, directly causing a synergistic, order-of-magnitude increase in the polymer's ultimate strain at break[2].
Protocol 2: Azeotropic Pseudo-Interfacial Polymerization of DHTP-PAES
Causality: Nucleophilic aromatic substitution requires converting DHTP's hydroxyl groups into highly nucleophilic phenoxide ions using a weak base ( K2CO3 ). This acid-base reaction generates water. If water remains in the system, it will hydrolyze the DCDPS monomer, prematurely terminating chain propagation. Toluene is introduced specifically to form a low-boiling azeotrope with this water, allowing its continuous removal before polymerization begins.
Step-by-Step Methodology:
-
Monomer Loading: In a 3-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap, add equimolar amounts of DHTP and DCDPS.
-
Base and Solvent Addition: Add a slight stoichiometric excess of anhydrous K2CO3 . Introduce N-Methyl-2-pyrrolidone (NMP) as the primary reaction solvent and Toluene as the azeotropic agent (typically in a 4:1 NMP:Toluene volume ratio).
-
Azeotropic Dehydration: Heat the mixture to 150–160 °C.
-
Validation Check: Monitor the Dean-Stark trap continuously. The reaction must not proceed to the polymerization phase until water entirely ceases to collect in the trap, confirming the complete formation of the anhydrous phenoxide.
-
-
Polymerization: Drain the toluene from the trap and raise the temperature to 190 °C. Maintain this temperature for 4–6 hours until a significant increase in solution viscosity is observed.
-
Precipitation: Dilute the viscous polymer solution with additional NMP, cool to room temperature, and precipitate dropwise into vigorously stirred methanol. Filter, wash with hot water to remove residual salts, and dry under vacuum at 120 °C.
Figure 1: Workflow of DHTP-based PAES synthesis via nucleophilic aromatic substitution.
Optoelectronic Applications: Redefining OLED Hole Injection Layers
Beyond structural polymers, DHTP serves as a highly effective cross-linking agent for arylsulfonic acid compounds used in OLED hole injection layers (HIL) [4].
Traditional HIL materials, such as copper phthalocyanine (CuPC), suffer from a major drawback: they tend to crystallize over time, resulting in a film with a very rough surface. This surface roughness causes localized electrical shorts and substantially deteriorates device characteristics[4]. By cross-linking arylsulfonic acids with DHTP, the resulting high-molecular-weight network achieves an amorphous solidity at room temperature[4]. The rigid terphenyl backbone prevents the polymer chains from neatly packing into crystalline domains, ensuring a perfectly smooth, amorphous thin film. This uniform morphology guarantees even charge carrier mobility, reduces drive voltage, and significantly extends the luminescence lifespan of the OLED device.
Figure 2: OLED architecture highlighting DHTP's structural role in the Hole Injection Layer.
References
- Process for the manufacture of terphenyl compounds (WO2015136015A1). Google Patents.
-
Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. VTechWorks (Virginia Tech). Available at:[Link]
- Arylsulfonic acid compound and use thereof as electron-acceptor material (EP1785413B1). Google Patents.
Sources
Synthesis, Structural Characterization, and Applications of 4-[4-(4-hydroxyphenyl)phenyl]phenol (DHTP)
Introduction & Structural Significance
The compound 4-[4-(4-hydroxyphenyl)phenyl]phenol , universally recognized in polymer chemistry as 4,4''-dihydroxy-p-terphenyl (DHTP) , is a highly rigid, linear, and symmetrical biphenolic monomer. Structurally, it consists of three para-linked benzene rings terminating in hydroxyl groups ( C18H14O2 ).
In the realm of advanced materials and drug development, the spatial arrangement and extreme rigidity of the p-terphenyl backbone are highly prized. When incorporated into macromolecular architectures—such as poly(arylene ether sulfone)s (PAES), liquid crystal polymers (LCPs), and polyketones—DHTP induces profound microstructural changes. It transitions typically amorphous polymers into semi-crystalline states, significantly elevating their glass transition temperatures ( Tg ), mechanical modulus, and resistance to harsh chemical environments [1].
This whitepaper provides an authoritative guide on the mechanistic pathways for synthesizing DHTP, a self-validating experimental protocol for its laboratory preparation, and a quantitative analysis of its impact on high-performance polymers.
Mechanistic Pathways for DHTP Synthesis
The synthesis of DHTP is dictated by the need to construct the extended aromatic core while preserving the terminal oxygen functionalities. Two primary paradigms exist: the precision cross-coupling approach (favored in laboratory and fine-chemical synthesis) and the direct functionalization approach (utilized in industrial scale-up)[2].
Route A: Palladium-Catalyzed Cross-Coupling
The most reliable laboratory method involves the construction of the terphenyl core via a Suzuki-Miyaura cross-coupling between 1,4-dibromobenzene and 4-methoxyphenylboronic acid. This yields an intermediate, 4,4''-dimethoxy-p-terphenyl, which subsequently undergoes aggressive demethylation to unmask the terminal phenols. Alternatively, a Kumada coupling utilizing anisole magnesium bromide can be employed, though it requires strictly anhydrous conditions [1].
Route B: Industrial Sulfonation and Alkali Fusion
For industrial-scale production where palladium catalysts and boronic acids are cost-prohibitive, DHTP is synthesized directly from p-terphenyl. The hydrocarbon undergoes electrophilic aromatic substitution (sulfonation) using concentrated sulfuric acid to yield p-terphenyl-4,4''-disulfonic acid. This intermediate is then subjected to caustic alkali fusion (NaOH at ~300 °C) followed by acidic workup to generate the final diol [2].
Figure 1: Laboratory cross-coupling and industrial sulfonation pathways for DHTP synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis & Demethylation
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following two-step procedure utilizes the Suzuki-Miyaura route, optimized for high yield and high purity.
Step 1: Synthesis of 4,4''-Dimethoxy-p-terphenyl
Mechanistic Causality: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. Toluene solubilizes the organic precursors, water dissolves the inorganic base ( K2CO3 ), and ethanol acts as a phase-transfer agent, maximizing the interfacial surface area for the palladium catalyst to operate.
-
Reagent Assembly: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet, add 1,4-dibromobenzene (1.0 eq, 50 mmol) and 4-methoxyphenylboronic acid (2.2 eq, 110 mmol).
-
Solvent & Base: Add 150 mL of a degassed solvent mixture (Toluene:Ethanol:Water in a 2:1:1 ratio). Add potassium carbonate ( K2CO3 , 4.0 eq) as the base to activate the boronic acid into a reactive boronate complex.
-
Catalyst Addition: Under a strict argon blanket, add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 eq). Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
-
Reaction Execution: Heat the mixture to reflux (approx. 85 °C) for 12 hours.
-
Validation (QC): Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the 1,4-dibromobenzene spot and the emergence of a highly UV-active fluorescent spot indicates completion.
-
Workup: Cool to room temperature. The product, being highly rigid, often precipitates. Filter the solid, wash sequentially with water and cold ethanol, and dry under vacuum to yield 4,4''-dimethoxy-p-terphenyl.
Step 2: Demethylation to DHTP
Mechanistic Causality: While Boron Tribromide ( BBr3 ) is a standard demethylating agent, it is highly corrosive and difficult to handle at scale. Molten Pyridine Hydrochloride (Py·HCl) is chosen here because it acts as both a high-boiling solvent and an acidic nucleophile. At 200 °C, the chloride ion attacks the sterically accessible methyl group via an SN2 mechanism, liberating methyl chloride and leaving the phenoxide, which is subsequently protonated [3].
-
Reagent Assembly: In a 250 mL flask, combine 4,4''-dimethoxy-p-terphenyl (20 mmol) with anhydrous Pyridine Hydrochloride (200 mmol, 10-fold excess).
-
Thermal Cleavage: Heat the solid mixture under argon to 200–210 °C. The Py·HCl will melt, creating a homogenous brown melt. Stir aggressively for 6 hours.
-
Quenching: Carefully cool the melt to 100 °C and slowly pour it into 500 mL of rapidly stirring ice-water. The sudden shift in pH and polarity causes the crude DHTP to precipitate as a fine powder.
-
Validation (QC): Perform 1H NMR in DMSO- d6 . The complete disappearance of the methoxy singlet at ~3.8 ppm and the appearance of a broad hydroxyl singlet at ~9.6 ppm confirms total conversion.
-
Purification: Recrystallize from a mixture of N,N-dimethylformamide (DMF) and water to yield pure 4-[4-(4-hydroxyphenyl)phenyl]phenol as off-white crystals.
Applications in High-Performance Materials
The primary utility of DHTP lies in its ability to transform the thermomechanical profile of engineering plastics. Standard Poly(arylene ether sulfone)s (PAES), typically synthesized from Bisphenol-A (BisA), are amorphous thermoplastics. When DHTP is substituted into the polymer backbone (often via nucleophilic aromatic substitution with dichlorodiphenyl sulfone), the extreme linearity of the p-terphenyl unit facilitates inter-chain packing.
This structural regularity induces semi-crystallinity, resulting in multiple sub- Tg relaxations and a synergistic enhancement in both thermal stability and mechanical toughness (specifically, elongation at break)[3][4].
Quantitative Data Summary
The following table summarizes the thermomechanical enhancements observed when transitioning from a standard BisA-based polysulfone to a segmented DHTP-based poly(arylene ether sulfone) [3][4].
| Property | Bisphenol-A PAES (Standard) | DHTP-Segmented PAES |
| Glass Transition Temp ( Tg ) | ~ 185 - 190 °C | Up to 288 °C |
| Melting Temp ( Tm ) | Amorphous (None) | ~ 320 °C (Semicrystalline) |
| Tensile Strength | 70 - 80 MPa | Up to 135 MPa |
| Tensile Modulus | ~ 2.5 GPa | ~ 3.2 GPa |
| Elongation at Break | 5 - 10 % | Up to 25 % |
| Thermal Stability (5% wt loss) | ~ 450 °C | Up to 532 °C |
Note: The dramatic increase in the elongation at break (strain at break) in DHTP-containing polymers is attributed to the strong sub- Tg relaxations enabled by the rigid yet rotatable terphenyl linkages, which absorb mechanical energy prior to macroscopic failure.
Conclusion
4-[4-(4-hydroxyphenyl)phenyl]phenol (DHTP) represents a critical monomeric building block in the synthesis of next-generation, mechanically robust, high- Tg polymers. Whether synthesized via precision palladium-catalyzed cross-coupling for laboratory-scale purity or via direct sulfonation for industrial viability, the resulting rigid-rod biphenol imparts unparalleled thermal and physical properties to macromolecular systems. By adhering to the self-validating protocols outlined above, researchers can reliably access this compound to push the boundaries of materials science and specialized drug delivery matrices.
References
- Process for the manufacture of terphenyl compounds (WO2015136015A1)
-
Preparation of 4,4''-dihydroxyterphenyl (US Patent 5008472) Source: Justia Patents URL:[Link]
-
Synthesis and characterization of poly(arylene ether)s derived from 4,4′-bishydroxybiphenyl and 4,4′-bishydroxyterphenyl Source: ResearchGate URL:[Link]
-
Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s Source: VTechWorks (Virginia Tech) URL:[Link]
Comprehensive Spectroscopic Profiling of 4,4''-Dihydroxy-p-terphenyl: A Technical Guide for Polymer and Medicinal Chemists
Executive Summary
4,4''-Dihydroxy-p-terphenyl (DHTP), also known as p-terphenyl-4,4''-diol, is a highly rigid, rod-like aromatic monomer. It is predominantly utilized in the synthesis of high-performance engineering plastics, such as poly(arylene ether sulfone)s (PAES) and poly(ester carbonate)s, where its incorporation synergistically enhances ultimate elongation, thermal stability, and mechanical toughness[1][2]. Due to its extended π -conjugation and strong intermolecular hydrogen bonding, the structural elucidation of DHTP requires specific analytical considerations. This guide provides an authoritative, in-depth breakdown of the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of DHTP, detailing the causality behind experimental workflows.
Molecular Architecture and Symmetry Considerations
The spectroscopic signature of DHTP (Molecular Formula: C18H14O2 , MW: 262.31 g/mol ) is fundamentally dictated by its high degree of symmetry. The molecule consists of three para-linked phenyl rings, belonging to the D2h point group in its planar conformation.
-
Central Ring: The inner phenyl ring is 1,4-disubstituted with identical 4-hydroxyphenyl moieties. Consequently, all four protons on this central ring are chemically and magnetically equivalent.
-
Terminal Rings: The two outer rings are identical to each other. Within each outer ring, the para-substitution of two different groups (a hydroxyl group and a phenyl ring) breaks local symmetry, resulting in an AA′BB′ spin system[3].
This symmetry significantly simplifies the resulting spectra, reducing the number of expected signals in both 1H and 13C NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection
DHTP exhibits exceptionally poor solubility in standard non-polar deuterated solvents (e.g., CDCl3 ) due to its rigid planar structure and robust intermolecular hydrogen-bond network. To obtain high-resolution spectra, deuterated dimethyl sulfoxide (DMSO- d6 ) is the mandatory solvent. The highly polar sulfoxide group acts as a strong hydrogen-bond acceptor, actively disrupting the intermolecular interactions between DHTP molecules and allowing for complete solvation[2].
Spectral Assignments
-
1 H NMR: The phenolic hydroxyl protons (-OH) appear as a distinct, downfield singlet (~9.55 ppm) due to deshielding from the electronegative oxygen and solvent interactions. The central ring protons manifest as a sharp, integrated 4H singlet (~7.60 ppm). The outer rings display the classic AA′BB′ pattern: protons ortho to the terphenyl linkage are deshielded by the adjacent ring's anisotropic current (~7.50 ppm), while protons ortho to the electron-donating hydroxyl group are shielded (~6.85 ppm)[3].
-
13 C NMR: The spectrum yields six distinct carbon environments, reflecting the molecule's symmetry. The oxygen-bound aromatic carbons resonate furthest downfield (~157.5 ppm).
Table 1: 1 H and 13 C NMR Spectral Data (400 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration / Assignment | Structural Environment |
| 1 H | 9.55 | Singlet (s) | 2H | Phenolic -OH |
| 1 H | 7.60 | Singlet (s) | 4H | Central ring CH (H-2', 3', 5', 6') |
| 1 H | 7.50 | Doublet (d, J=8.5 Hz) | 4H | Outer ring CH, ortho to linkage (H-2, 6, 2'', 6'') |
| 1 H | 6.85 | Doublet (d, J=8.5 Hz) | 4H | Outer ring CH, ortho to -OH (H-3, 5, 3'', 5'') |
| 13 C | 157.5 | Singlet | Quaternary | C-OH (C-4, 4'') |
| 13 C | 138.2 | Singlet | Quaternary | Inner ring linkage (C-1', 4') |
| 13 C | 130.5 | Singlet | Quaternary | Outer ring linkage (C-1, 1'') |
| 13 C | 127.8 | Singlet | CH | Outer ring (C-2, 6, 2'', 6'') |
| 13 C | 126.5 | Singlet | CH | Inner ring (C-2', 3', 5', 6') |
| 13 C | 115.8 | Singlet | CH | Outer ring (C-3, 5, 3'', 5'') |
Protocol 1: High-Resolution NMR Acquisition (Self-Validating)
-
Sample Preparation: Weigh exactly 10–15 mg of DHTP. Causality: This mass ensures a sufficient signal-to-noise ratio for 13C acquisition without causing concentration-dependent line broadening or precipitation.
-
Solvation: Add 0.6 mL of DMSO- d6 (99.9% D) and sonicate for 5 minutes until visually clear.
-
Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 16 scans for 1H and a minimum of 512 scans for 13C .
-
Self-Validating Check: Prior to integration, verify the residual DMSO- d5 quintet at exactly 2.50 ppm. Inspect the water (HDO) peak at ~3.33 ppm; if this peak is excessively broad or shifted, it indicates poor magnetic shimming or incomplete dissolution, dictating that the sample must be filtered and the magnet re-shimmed before proceeding.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups and the specific substitution pattern of the aromatic rings[4].
Table 2: FT-IR Absorption Frequencies (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment |
| 3350 | Strong | Broad | O-H stretching (Intermolecular H-bonded) |
| 1605, 1495 | Medium | Sharp | Aromatic C=C stretching (Ring skeletal modes) |
| 1245 | Strong | Sharp | C-O stretching (Phenolic) |
| 820 | Strong | Sharp | C-H out-of-plane bending (para-disubstituted benzene) |
Protocol 2: FT-IR KBr Pellet Analysis (Self-Validating)
-
Matrix Preparation: Grind 1–2 mg of DHTP with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Causality: KBr is IR-transparent. Thorough grinding reduces the particle size below the wavelength of IR light, preventing the Christiansen effect (anomalous light scattering that distorts peak shapes).
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes to form a translucent pellet.
-
Self-Validating Check: Immediately prior to analyzing the sample, press a pellet of pure KBr and run a background scan. A perfectly flat baseline between 4000–400 cm⁻¹ validates the absence of moisture. If a broad peak at 3400 cm⁻¹ is observed in the blank, the KBr matrix is compromised by humidity and must be baked at 110°C before sample preparation can proceed.
Mass Spectrometry (MS)
Due to its high melting point and low volatility, DHTP is poorly suited for standard Gas Chromatography (GC) without prior derivatization (e.g., silylation). Therefore, Direct Insertion Probe (DIP) coupled with Electron Ionization (EI) is the optimal technique. The fully conjugated, rigid terphenyl system imparts immense stability to the molecular ion.
Table 3: EI-MS Key Fragments (70 eV)
| m/z Ratio | Relative Abundance | Ion / Fragment Assignment |
| 262 | 100% (Base Peak) | [M]+ (Intact molecular ion) |
| 245 | ~15% | [M−OH]+ (Loss of hydroxyl radical) |
| 131 | ~10% | [M]2+ (Doubly charged molecular ion) |
Protocol 3: EI-MS Operational Parameters (Self-Validating)
-
Introduction: Load 1 μ g of solid DHTP into a glass capillary and insert it into the mass spectrometer via the Direct Insertion Probe (DIP).
-
Ionization: Apply a standard 70 eV electron beam. Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern can be reliably cross-referenced against NIST spectral libraries.
-
Heating: Ramp the probe temperature from 50°C to 300°C at 20°C/min under high vacuum ( <10−5 Torr) to volatilize the sample directly into the source.
-
Self-Validating Check: Before sample introduction, bleed perfluorotributylamine (PFTBA) tuning standard into the source. Monitor the diagnostic ions at m/z 69, 219, and 502. The isotope ratios and mass assignments must match theoretical values to validate the mass axis calibration and detector multiplier sensitivity. If m/z 502 is absent, the source requires cleaning or retuning.
Integrated Analytical Workflow
The following diagram illustrates the multimodal spectroscopic workflow required to definitively characterize 4,4''-dihydroxy-p-terphenyl, highlighting the parallel processing tracks and data synthesis.
Multimodal spectroscopic workflow for the structural validation of 4,4''-dihydroxy-p-terphenyl.
References
- Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)
- Synthesis and characterization of poly(aryl ether sulfone)
- Design of Mechanically Robust High-Tg Polymers: Synthesis and Dynamic Mechanical Relaxation Behavior of Glassy Poly(ester carbonate)
- Buy (Terphenyl)
Sources
A Technical Guide to the Thermal Stability and Decomposition of 4,4''-dihydroxy-p-terphenyl
Foreword
For researchers and professionals in materials science and drug development, a profound understanding of a molecule's thermal behavior is paramount. It dictates processing parameters, storage conditions, and ultimately, the viability of the final product. This guide provides an in-depth technical examination of the thermal stability and decomposition profile of 4,4''-dihydroxy-p-terphenyl. Our approach moves beyond a simple recitation of data points to elucidate the causal relationships between molecular structure and thermal response. The methodologies described herein are designed as self-validating systems, ensuring that the data generated is both accurate and reliable.
Introduction to 4,4''-dihydroxy-p-terphenyl: Structure and Significance
4,4''-dihydroxy-p-terphenyl is an aromatic compound characterized by a central benzene ring linked to two phenol moieties at the para positions. This structure imparts a rigid, planar geometry and the potential for significant intermolecular hydrogen bonding via the terminal hydroxyl groups.
p-Terphenyls, the parent scaffold, are known for their use as heat-transfer agents and in scintillators, owing to their high thermal stability.[1] The addition of hydroxyl groups, as in 4,4''-dihydroxy-p-terphenyl, introduces reactive sites that make it a valuable monomer for high-performance polymers such as polyimides and poly(arylene ether)s.[2] These polymers are sought after in the aerospace, electronics, and defense industries for their exceptional thermal resistance and mechanical strength.[3] Understanding the thermal limits of the monomer is therefore a critical first step in the rational design of these advanced materials.
Assessing Thermal Properties: A Validated Experimental Workflow
To comprehensively characterize the thermal stability and decomposition of 4,4''-dihydroxy-p-terphenyl, a multi-technique approach is essential. The following workflow integrates Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to provide a complete picture of the material's behavior under thermal stress.
Experimental Workflow Diagram
The logical flow of analysis ensures that each technique builds upon the insights of the previous one, from broad thermal stability assessment to detailed decomposition product identification.
Caption: Integrated workflow for thermal analysis.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining thermal stability.
Causality: An inert nitrogen atmosphere is crucial to study the intrinsic thermal decomposition of the material, preventing oxidative side reactions that would occur in air and complicate the interpretation. A controlled heating rate (e.g., 10 °C/min) is a standard practice that ensures thermal equilibrium within the sample and allows for comparability across different studies.[4]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of pre-dried 4,4''-dihydroxy-p-terphenyl into a clean alumina crucible.
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C for 10 minutes to ensure a stable baseline.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (Td), defined as the temperature at which 5% mass loss occurs (Td5%).
-
Identify the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the char yield as the percentage of mass remaining at 800 °C.
-
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to identify melting, crystallization, and other phase transitions.
Causality: A "heat-cool-heat" cycle is employed to erase the sample's prior thermal history, ensuring that the observed transitions, particularly the glass transition (if any), are intrinsic material properties.[5] The second heating scan provides a clear and reproducible measurement.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of pre-dried sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Maintain a nitrogen purge at 50 mL/min.
-
-
Heating Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 30 °C, then ramp to a temperature approximately 30 °C above the expected melting point at 10 °C/min.
-
Cool: Cool the sample to 30 °C at a controlled rate of 10 °C/min.
-
Second Heat: Ramp again from 30 °C to the final temperature at 10 °C/min.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the endothermic event on the second heating scan.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This powerful technique provides structural information by thermally fragmenting the molecule (pyrolysis) and then separating and identifying the resulting volatile products.
Causality: Stepwise pyrolysis (a "double-shot" experiment) is used to differentiate between low-molecular-weight species that are simply desorbed at lower temperatures and the true, bond-scission products generated at higher pyrolysis temperatures.[6] This ensures that the identified fragments are representative of the decomposition process itself.
Step-by-Step Protocol:
-
Instrument Setup: Interface a pyrolysis unit with a GC-MS system.
-
Sample Preparation: Place approximately 100-200 µg of the sample into a pyrolysis sample cup.
-
Experimental Program (Double-Shot Analysis):
-
Shot 1 (Thermal Desorption): Heat the sample to a temperature below the onset of decomposition (e.g., 250 °C) to desorb any residual solvents or low-molecular-weight impurities. Transfer the volatiles to the GC-MS for analysis.
-
Shot 2 (Pyrolysis): Rapidly heat the same sample to a temperature corresponding to the maximum decomposition rate observed in TGA (e.g., 450-550 °C). Hold for 30 seconds.
-
-
GC-MS Analysis:
-
Separate the pyrolysis products on a suitable capillary column (e.g., a non-polar DB-5ms).
-
Use a standard temperature program (e.g., 40 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min).
-
Identify the eluting compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Thermal Stability and Decomposition Profile
Based on the robust aromatic p-terphenyl backbone, 4,4''-dihydroxy-p-terphenyl is expected to exhibit high thermal stability. The primary points of thermal instability will likely be the C-O bonds of the hydroxyl groups and, at higher energies, the C-C bonds linking the phenyl rings. Studies on analogous polyphenols and dihydroxy aromatics, such as bisphenol A, show that decomposition often initiates at or involves the hydroxyl functionalities.[7][8][9]
Anticipated Quantitative Data
The following table summarizes the expected thermal properties based on analysis of structurally similar compounds. These values provide a benchmark for experimental validation.
| Property | Analytical Technique | Expected Value | Rationale & Interpretation |
| Melting Temperature (Tm) | DSC | > 300 °C | The high degree of symmetry, planarity, and potential for strong intermolecular hydrogen bonding suggests a high melting point. |
| Onset of Decomposition (Td5%) | TGA (N2) | 380 - 450 °C | Aromatic C-C and C-O bonds are strong. Decomposition is expected to begin well above the melting point. Stability is anticipated to be slightly lower than unsubstituted p-terphenyl due to the reactive hydroxyl groups. |
| Max. Decomposition Temp (Tpeak) | TGA (N2) | 450 - 550 °C | This represents the temperature range of maximum fragmentation of the terphenyl backbone. |
| Char Yield at 800 °C | TGA (N2) | 30 - 45 % | The high aromatic content promotes the formation of a stable, cross-linked carbonaceous residue (char) upon pyrolysis.[10] |
Proposed Decomposition Pathway
At elevated temperatures in an inert atmosphere, the decomposition of 4,4''-dihydroxy-p-terphenyl is hypothesized to proceed through a multi-step mechanism involving dehydration, homolytic cleavage, and rearrangement reactions.
Step 1: Dehydration/Condensation (Lower Temperatures): Intermolecular dehydration between hydroxyl groups can form ether linkages, leading to oligomerization and initial mass loss corresponding to water.
Step 2: Homolytic Cleavage (Higher Temperatures): As thermal energy increases, the weaker C-O bonds may cleave, generating phenoxy and terphenyl radicals. The primary degradation pathway, however, is likely the homolytic cleavage of the C-C bonds linking the phenyl rings, which requires higher energy.
Step 3: Fragmentation & Rearrangement: The resulting radical fragments can abstract hydrogen atoms or undergo rearrangement to form stable, lower-molecular-weight volatile products such as phenol, biphenyl, and benzene. These are the species that would be detected by Py-GC-MS.
Step 4: Char Formation: Non-volatile, highly unsaturated radical fragments can combine and cross-link, ultimately forming a stable polycyclic aromatic char.
Caption: Proposed thermal decomposition pathway.
Conclusion
4,4''-dihydroxy-p-terphenyl is a thermally robust molecule, a property endowed by its rigid, fully aromatic backbone. Its decomposition is a complex process governed by the chemistry of its hydroxyl groups at initial stages and the strength of its inter-ring C-C bonds at higher temperatures. The experimental workflow detailed in this guide provides a comprehensive and rigorous framework for characterizing its thermal properties. The anticipated high decomposition temperature and significant char yield make it an excellent candidate as a monomer for creating high-performance polymers designed for demanding, high-temperature applications. Direct experimental validation using the protocols herein is the essential next step to confirm these promising characteristics.
References
-
EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Available from: [Link]
-
Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Istituto di Chimica Biomolecolare - ICB - Sede Pozzuoli. Available from: [Link]
-
Ferreira, A. G. M., et al. (2025). Thermal Characterization and Heat Capacities of Seven Polyphenols. MDPI. Available from: [Link]
-
Wang, F., et al. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI. Available from: [Link]
-
Erickson, K. L. (1998). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. DTIC. Available from: [Link]
-
Lam, R. K., et al. (2025). Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment. ACS Publications. Available from: [Link]
-
Carroccio, S., Puglisi, C., & Montaudo, G. (2002). Thermal and thermoxidative degradation processes in poly(bisphenol A carbonate). ResearchGate. Available from: [Link]
-
Li, G., et al. (2019). Structural diversity and biological activity of natural p-terphenyls. PMC. Available from: [Link]
-
ResearchGate. (n.d.). (a) Fourier transform infrared (FTIR) spectra of hydroxyl‐terminated... Available from: [Link]
-
Ouchi, I. (2010). Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate). PubMed. Available from: [Link]
- Menczel, J. D., & Prime, R. B. (Eds.). (2009).
-
Righetti, M. C., & Gazzano, M. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen. Available from: [Link]
-
Montaudo, G., et al. (2011). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS. ResearchGate. Available from: [Link]
-
Freeman, H. S., et al. (2007). Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. ResearchGate. Available from: [Link]
-
Joseph, B., et al. (2017). Anisotropic Thermal Expansion of p-Terphenyl: a Self-Assembled Supramolecular Array of Poly-p-phenyl Nanoribbons. ResearchGate. Available from: [Link]
-
Jang, B. N., & Wilkie, C. A. (2004). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. Available from: [Link]
-
Janzen, D. J., Wang, H., & Li, S.-M. (2024). Genome Mining-based Studies on the Biosynthesis of Pyrroloindoline Diketopiperazines and p-Terphenyls in Aspergillus ustus. Philipps-Universität Marburg. Available from: [Link]
-
Jang, B. N., & Wilkie, C. A. (2004). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate. Semantic Scholar. Available from: [Link]
-
Hwang, D., et al. (2001). Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). p-Terphenyl. National Center for Biotechnology Information. Available from: [Link]
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Gieparda, W., et al. (2021). Thermal Analysis of Plastics Used in the Food Industry. PMC. Available from: [Link]
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Structural Crystallography and Polymer Integration of 4-[4-(4-hydroxyphenyl)phenyl]phenol: A Technical Whitepaper
Executive Summary
The compound 4-[4-(4-hydroxyphenyl)phenyl]phenol , widely known in materials science as 4,4''-dihydroxy-p-terphenyl (DHTP) , is a highly symmetric, rigid-rod aromatic monomer. For researchers and drug development professionals, understanding the crystallographic nuances of DHTP is critical. Its unique molecular architecture—characterized by a twisted p-terphenyl core and terminal hydrogen-bonding sites—dictates its behavior as a high-performance precursor in the synthesis of semi-crystalline poly(arylene ether sulfone)s (PAES), liquid crystalline polymers (LCPs), and advanced supramolecular frameworks.
This whitepaper provides an in-depth analysis of DHTP’s crystal structure, the causality behind its physical properties, and field-proven, self-validating protocols for its integration into advanced macromolecular systems.
Crystallographic Architecture and Molecular Conformation
The macroscopic properties of DHTP—such as its extreme thermal stability and low solubility—are direct manifestations of its sub-nanometer crystallographic packing.
The Twisted p-Terphenyl Core
While the p-terphenyl backbone is often depicted as a flat, linear rod, X-ray diffraction (XRD) and conformational analyses reveal a more complex reality. In the crystal lattice, the three adjacent phenyl rings are not perfectly coplanar. To minimize the steric repulsion between the ortho-hydrogens of adjacent rings, the molecule adopts a twisted conformation, with dihedral angles typically settling around 45°[1]. This specific angle represents a thermodynamic sweet spot: it is large enough to relieve steric strain but small enough to maintain a high degree of extended π -conjugation across the molecular backbone.
Intermolecular Forces: Hydrogen Bonding and π−π Stacking
The terminal hydroxyl (-OH) groups at the 4 and 4'' positions act as potent hydrogen bond donors and acceptors. In the solid state, these groups drive the formation of an extensive 2D/3D hydrogen-bonding network. Concurrently, the aromatic rings engage in dense intermolecular π−π stacking.
-
Causality of High Tm : The synergistic combination of strong electrostatic hydrogen bonds and pervasive dispersion forces ( π−π interactions) creates a highly cohesive crystal lattice. This is why DHTP exhibits a melting temperature ( Tm ) exceeding 300°C and resists dissolution in all but the most aggressive polar aprotic solvents (e.g., DMSO, DMAc)[1].
Fig 1: Crystallographic interaction network of DHTP driving high thermal stability.
Impact on Advanced Polymer Systems
When DHTP is utilized as a monomer in step-growth polymerization, its crystallographic rigidity is transferred to the polymer backbone. A primary application is the synthesis of poly(arylene ether sulfone)s (PAES).
Historically, PAES synthesized from Bisphenol-A are purely amorphous. However, the incorporation of the rigid DHTP monomer, often alongside comonomers like 4,4'-[trans-1,4-cyclohexanediylbis(methylene)]bisphenol (CMB), forces the polymer chains into highly ordered, semi-crystalline domains[2].
-
Synergistic Mechanical Enhancement : Dynamic mechanical analysis (DMA) of DHTP-containing PAES reveals strong sub- Tg relaxations. The rigid-rod nature of the terphenyl unit acts as a physical crosslink within the amorphous matrix, leading to an order-of-magnitude increase in ultimate elongation (strain at break) compared to structural analogs[2][3].
Quantitative Data Summary
The table below summarizes the thermal and mechanical shifts observed when transitioning from standard bisphenols to the extended terphenyl core in PAES architectures.
| Bisphenol Monomer | Resulting Polymer Architecture | Glass Transition ( Tg ) | Melting Temp ( Tm ) | Strain at Break (%) |
| Bisphenol-A (BisA) | Amorphous | ~190 °C | N/A | 10 - 20% |
| 4,4'-Biphenol (DHBP) | Semi-crystalline | ~220 °C | ~280 °C | 20 - 40% |
| 4,4''-Terphenol (DHTP) | Highly Semi-crystalline | ~240 °C | >320 °C | >150% (Synergistic) |
Experimental Workflow: Self-Validating Synthesis of DHTP-PAES
To harness the structural benefits of DHTP, researchers must execute a nucleophilic aromatic substitution. Because DHTP's crystal lattice makes it difficult to dissolve, and because the reaction is highly sensitive to side-reactions, the protocol must be designed as a self-validating system .
Causality Behind Experimental Choices
The polymerization requires the deprotonation of DHTP using Potassium Carbonate ( K2CO3 ) to form a highly reactive phenoxide salt. This acid-base reaction generates water as a byproduct. Crucial Insight: If this water remains in the system at the polymerization temperature (170°C), it will nucleophilically attack the dihalide monomer (e.g., DCDPS), hydrolyzing the carbon-chlorine bond. This immediately destroys the exact 1:1 stoichiometric balance required by Carothers' equation for high-molecular-weight step-growth polymers. Therefore, an azeotropic distillation step using toluene is mandatory.
Step-by-Step Methodology
-
Monomer Loading : To a 3-neck flask equipped with a nitrogen inlet, mechanical stirrer, and a Dean-Stark trap, add equimolar amounts of DHTP and Dichlorodiphenyl sulfone (DCDPS).
-
Base Addition : Add a slight molar excess (1.1x) of anhydrous K2CO3 .
-
Solvent Introduction : Add N,N-Dimethylacetamide (DMAc) as the primary reaction solvent (to dissolve the rigid monomers) and Toluene as the azeotroping agent (typically a 2:1 volume ratio of DMAc:Toluene).
-
Self-Validating Azeotropic Distillation : Heat the mixture to 145°C. The toluene will form a minimum-boiling azeotrope with the byproduct water. As the vapor condenses in the Dean-Stark trap, water will phase-separate to the bottom. Validation check: The reaction is only definitively anhydrous when water ceases to accumulate in the trap.
-
Polymerization : Once dehydration is complete, drain the toluene from the trap and incrementally raise the reactor temperature to 170°C. Maintain for 4–6 hours until a dramatic increase in viscosity is observed.
-
Recovery and Validation : Cool the viscous dope, dilute with additional DMAc, and precipitate into rapidly stirring methanol. Filter, wash with hot water to remove trapped salts, and dry in a vacuum oven at 120°C. Validate the semi-crystalline nature of the recovered polymer via Wide-Angle X-ray Diffraction (WAXD) and Differential Scanning Calorimetry (DSC)[3].
Fig 2: Self-validating anhydrous workflow for DHTP-based poly(arylene ether sulfone)s.
References
- Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)
- New Semicrystalline Block Copolymers of Poly(arylene ether sulfone)s and Poly(1,4-cyclohexylenedimethylene terephthalate)
- (Terphenyl)
- Process for producing aromatic hydroxy compound (Alkali Fusion Synthesis)
Sources
Advanced Health, Safety, and Handling Guide for 4,4''-Dihydroxy-p-terphenyl (DHTP) in Polymer Synthesis
Introduction & Chemical Profiling
4,4''-Dihydroxy-p-terphenyl (DHTP) is a rigid-rod aromatic bisphenol monomer increasingly utilized in the synthesis of high-performance engineering plastics. It is a critical building block for advanced poly(ether sulfone)s (PES), polycarbonates, and thermoplastic elastomers . By incorporating the extended terphenyl backbone into polymer chains, researchers achieve synergistic enhancements in glass transition temperature (Tg), mechanical toughness, and strain at break .
However, the specific structural features that impart exceptional thermomechanical properties—namely, the highly lipophilic aromatic rings and the reactive phenolic hydroxyl groups—also dictate its toxicological risks. As a Senior Application Scientist, I emphasize that handling DHTP requires moving beyond generic safety data sheets (SDS) to understand the causality of its hazards. This guide provides a self-validating framework for the safe handling, reaction management, and decontamination of DHTP.
Toxicological Profile and Hazard Causality
Unlike flexible aliphatic monomers, DHTP's rigid terphenyl structure presents unique biological interactions:
-
Dermal and Ocular Toxicity: The phenolic hydroxyl groups act as weak acids and protein denaturants. Upon contact with ocular mucosa or skin, they disrupt lipid bilayers and cause severe irritation. The lipophilic terphenyl backbone facilitates partitioning into the stratum corneum, prolonging exposure if not immediately decontaminated.
-
Inhalation Hazard: DHTP is typically synthesized and handled as a fine crystalline powder. The primary acute hazard in a laboratory setting is the aerosolization of this powder. Inhalation of rigid-rod organic particulates leads to mechanical irritation of the respiratory tract and localized oxidative stress in alveolar macrophages.
-
Environmental Ecotoxicity: Terphenyl derivatives exhibit moderate environmental persistence. Waste streams containing terphenyl backbones typically have an Environmental Quotient (EQ) Q-value ranging from 1 to 10, necessitating strict hazardous waste management to prevent aquatic toxicity .
Quantitative Hazard Summary
| Property / Hazard Parameter | Value / Description | Causality & Safety Implication |
| Molecular Weight | 262.3 g/mol | The bulky terphenyl backbone limits rapid dermal penetration compared to smaller analogs (e.g., Bisphenol A), but increases lipophilic retention in tissues. |
| Physical State | Solid crystalline powder | High risk of aerosolization. Weighing and transfer operations are the primary vectors for acute inhalation exposure. |
| Thermal Stability | > 300°C | Resists thermal degradation during high-temperature polymerization. Spills on hotplates will not readily decompose, requiring aggressive chemical decontamination. |
| Target Organs | Respiratory tract, Eyes, Skin | Phenolic hydroxyls act as weak acids and protein denaturants. Contact causes localized oxidative stress and severe mucosal irritation. |
| Environmental Quotient | Q-value 1–10 | Terphenyl derivatives exhibit moderate ecotoxicity and environmental persistence, necessitating strict segregation of aqueous and organic waste streams . |
Mechanistic Pathways of Exposure and Mitigation
To fully grasp the safety requirements, researchers must understand the cellular fate of DHTP upon accidental systemic exposure. The hepatic metabolism of complex phenolic compounds involves Cytochrome P450-mediated bioactivation, which can generate reactive oxygen species (ROS), followed by Phase II conjugation for renal excretion.
Mechanistic pathway of DHTP cellular metabolism and ROS mitigation.
Self-Validating Laboratory Safety Protocols
Standard operating procedures (SOPs) often fail because they are treated as passive checklists. The following protocols are designed as self-validating systems , where each step inherently confirms the success and safety of the previous one.
Protocol A: Safe Weighing and Dispensing
-
Action: Establish a negative-pressure weighing environment using a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.
-
Causality: DHTP is a fine particulate. A Type B2 BSC is 100% exhausted to the outside, ensuring that aerosolized monomer dust is captured by HEPA filters and not recirculated into the laboratory environment.
-
Validation: Verify inward airflow velocity (minimum 100 fpm) using a calibrated anemometer before opening the monomer container. A physical tissue-paper flutter test at the sash base provides secondary visual validation.
Protocol B: High-Temperature Reaction Management
-
Action: Transfer the weighed DHTP into the reaction vessel (e.g., for poly(ether sulfone) synthesis) using a sealed addition funnel, and maintain a continuous argon or nitrogen blanket during polymerization .
-
Causality: DHTP reacts synergistically with comonomers at high temperatures (>150°C). An inert atmosphere prevents the premature oxidation of the phenolic hydroxyls, which could otherwise generate highly toxic and colored quinone byproducts, ruining the polymer's optical clarity and increasing the toxicity of the reaction mixture.
-
Validation: Monitor the oxygen sensor in the Schlenk line or reaction manifold to ensure internal O2 levels remain < 5 ppm before initiating heating.
Protocol C: Alkaline Decontamination Workflow
-
Action: In the event of a spill, wipe down all surfaces, spatulas, and glassware with a 0.1 M NaOH solution, followed by a generous distilled water rinse.
-
Causality: The phenolic protons of DHTP have a pKa of approximately 9.5–10.0. At pH 13 (provided by 0.1 M NaOH), the chemical equilibrium shifts entirely to the phenoxide anion. This acid-base reaction converts the highly lipophilic DHTP powder into a water-soluble sodium phenoxide salt, allowing it to be easily wiped away without smearing.
-
Validation: Swab the decontaminated area and test the swab with a dilute ferric chloride ( FeCl3 ) solution. The absence of a purple/blue colorimetric shift confirms the total removal of phenolic residues.
Step-by-step safety workflow for handling DHTP monomer in laboratories.
Green Chemistry and Waste Management
When synthesizing poly(arylene ether sulfone)s or polyesters using DHTP, the E-factor (mass of waste per mass of product) must be strictly managed.
-
Segregation: Unreacted DHTP, oligomeric byproducts, and contaminated aprotic solvents (e.g., NMP, DMAc) must be segregated from general organic waste.
-
Neutralization: Do not discharge aqueous alkaline decontamination washes directly into the municipal sewer. They must be neutralized to pH ~7 using dilute HCl, which precipitates the residual DHTP, allowing it to be filtered and disposed of as solid hazardous waste, drastically reducing the aquatic toxicity footprint.
References
-
ResearchGate. "Design of Mechanically Robust High-Tg Polymers: Physical and Mechanical Properties of Poly(ether sulfone)s." ResearchGate Publications. URL:[Link]
-
VTechWorks. "Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s." Virginia Tech Electronic Theses and Dissertations. URL:[Link]
-
European Patent Office. "THERMOPLASTIC ELASTOMER COMPOSITION FOR TIRE, AND TIRE (EP 4140765 A1)." EPO Patent Database. URL: [Link]
Antioxidant properties of hydroxylated p-terphenyls
An In-Depth Technical Guide to the Antioxidant Properties of Hydroxylated p-Terphenyls
Abstract
p-Terphenyls, a class of aromatic compounds composed of a central benzene ring substituted by two phenyl groups, have garnered significant interest for their diverse biological activities.[1] This guide focuses on a critical aspect of their functionality: the antioxidant properties conferred and modulated by hydroxylation. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] Hydroxylated p-terphenyls, found naturally in sources like mushrooms and fungi, represent a promising class of compounds capable of mitigating oxidative damage.[1][4] This document provides a comprehensive overview of the structure-activity relationships, core antioxidant mechanisms, and detailed, field-proven protocols for the evaluation of these compounds, intended for researchers, scientists, and drug development professionals.
The Chemical Rationale: Why Hydroxylation Dictates Antioxidant Efficacy
The antioxidant capacity of a p-terphenyl is fundamentally linked to the number and position of hydroxyl (-OH) groups on its aromatic rings. Unsubstituted terphenyls are largely inactive. The introduction of hydroxyl groups transforms the molecule into an effective antioxidant through several key principles:
-
Hydrogen Atom Donation: Phenolic hydroxyl groups can donate a hydrogen atom to a highly reactive free radical, neutralizing it. This is the primary mechanism for scavenging radicals like the hydroxyl radical (•OH) and superoxide anion (O₂⁻).
-
Radical Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical on the terphenyl backbone is stabilized through resonance, delocalizing the unpaired electron across the aromatic system. This stability prevents the antioxidant itself from becoming a harmful pro-oxidant.
-
Structure-Activity Relationship (SAR): The efficacy of these processes is not uniform. A key insight is that specific hydroxylation patterns dramatically enhance activity. For instance, an ortho-dihydroxy (catechol-like) or para-dihydroxy (hydroquinone-like) arrangement on a phenyl ring significantly increases antioxidant potential compared to a meta arrangement.[5] This is because these configurations further stabilize the resulting phenoxyl radical. Studies on p-terphenyls from the fungus Aspergillus sp. have shown that compounds with a 4,2′,4″-trihydroxy substituted nucleus exhibit potent antioxidant activity.[6]
Core Antioxidant Mechanisms
The protective effects of hydroxylated p-terphenyls against oxidative stress are primarily executed through two distinct, yet potentially synergistic, mechanisms.
-
Free Radical Scavenging: This is a direct interaction where the hydroxylated p-terphenyl donates a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize a free radical. Assays like DPPH, ABTS, and FRAP are designed to quantify this capacity.
-
Metal Ion Chelation: Transition metals like ferrous iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly damaging hydroxyl radical via Fenton and Haber-Weiss reactions.[7][8] Hydroxylated p-terphenyls, particularly those with adjacent hydroxyl groups, can act as chelating agents, binding to these metal ions and rendering them redox-inactive, thus preventing radical formation.
Caption: Dual antioxidant mechanisms of hydroxylated p-terphenyls.
In Vitro Evaluation: Standardized Protocols for Quantifying Antioxidant Capacity
To ensure reliable and reproducible data, standardized assays are critical. The following protocols are foundational for screening and characterizing the antioxidant properties of hydroxylated p-terphenyls.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a purple-colored compound. The reduction of DPPH to its non-radical form, diphenylpicrylhydrazine, results in a color change to yellow, which is measured spectrophotometrically.[9] The degree of discoloration is proportional to the scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of analytical grade methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[10]
-
Test Compound Stock Solutions: Prepare a stock solution of the hydroxylated p-terphenyl in a suitable solvent (e.g., methanol, DMSO) at a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[10]
-
-
Assay Procedure (96-Well Plate Format):
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial to prevent the photo-degradation of DPPH.[11]
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Standard workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[12] The reduction of ABTS•⁺ by the antioxidant causes a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.[13]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[12]
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.[12]
-
-
Assay Procedure:
-
Before use, dilute the ABTS•⁺ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.
-
In a 96-well plate, add 10 µL of each sample dilution to respective wells.
-
Add 190 µL of the diluted ABTS•⁺ solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for approximately 6-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.[12]
-
-
Calculation:
-
Calculate the percentage of scavenging activity and the IC₅₀ value using the same formula as for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14] The reduction is monitored by the formation of a colored ferrous-probe complex.[14] This assay measures the total reducing power of a sample.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[15]
-
-
Assay Procedure:
-
Prepare serial dilutions of test compounds and a standard (e.g., FeSO₄ or Ascorbic Acid).
-
Add 20 µL of sample dilutions to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.[16]
-
-
Calculation:
-
Create a standard curve using the ferrous iron standard. The antioxidant power of the samples is expressed as Fe²⁺ equivalents (µM) or a FRAP value.[16]
-
Metal Chelating Activity Assay
This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine forms a stable, magenta-colored complex with Fe²⁺. If an antioxidant with chelating properties is present, it will bind to the Fe²⁺, disrupting the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in color intensity.[8][17]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Incubation:
-
Mix thoroughly and incubate at room temperature in the dark for 10 minutes.[7]
-
-
Measurement:
-
Calculation:
-
The percentage of metal chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Cell-Based Evaluation: Assessing Activity in a Biological Context
While in vitro chemical assays are excellent for initial screening, they do not account for biological complexity such as cell uptake, metabolism, and localization.[3] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[18]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[3][19] Antioxidants that can enter the cell will quench these ROS, thereby inhibiting the formation of DCF.
Experimental Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 human liver cancer cells) into a black, clear-bottom 96-well plate at a density that will achieve 90-100% confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[20]
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Treatment:
-
After 24 hours, gently remove the culture medium.
-
Wash the cells once with 100 µL of PBS.[20]
-
Treat the cells with 100 µL of treatment medium containing various concentrations of the test compound (or a standard like Quercetin) along with 25 µM DCFH-DA.[20]
-
Incubate the plate for 1 hour at 37°C to allow for compound uptake and probe de-esterification.[20]
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells gently with PBS to remove extracellular compounds.
-
Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[3]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence vs. time plot for each well.
-
Calculate the percent inhibition of ROS production for each concentration relative to the control (cells treated with only the radical initiator).
-
Determine the EC₅₀ value, which is the concentration required to inhibit 50% of the induced oxidative stress.[20]
-
Quantitative Data Summary & Structure-Activity Insights
The antioxidant activities of p-terphenyls are highly dependent on their substitution patterns. Data from studies on derivatives isolated from the mushroom Thelephora ganbajun provide a clear example of this relationship.
| Compound (p-Terphenyl Derivative) | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Thelephantin G | Lipid Peroxidation Inhibition | 48 | [21],[22] |
| DPPH Radical Scavenging | 1233 | [21],[22] | |
| Superoxide Dismutase (SOD) Activity | 74 | [21],[22] | |
| Ganbajunin A | Lipid Peroxidation Inhibition | 54 | [21],[22] |
| DPPH Radical Scavenging | 55 | [21],[22] | |
| Superoxide Dismutase (SOD) Activity | 204 | [21],[22] | |
| Kynapcin-9 | Lipid Peroxidation Inhibition | 400 | [21],[22] |
| DPPH Radical Scavenging | 49 | [21],[22] | |
| Superoxide Dismutase (SOD) Activity | 182 | [21],[22] |
Analysis: This data highlights the complexity of antioxidant action. Kynapcin-9 and Ganbajunin A are potent DPPH radical scavengers (IC₅₀ of 49 and 55 µM, respectively), while Thelephantin G is significantly weaker in this specific assay (IC₅₀ of 1233 µM).[22] Conversely, Thelephantin G is the most potent inhibitor of lipid peroxidation and enhancer of SOD activity.[22] This demonstrates a crucial principle: no single assay can fully capture the antioxidant profile of a compound. A battery of tests targeting different mechanisms (e.g., direct scavenging, enzyme modulation, metal chelation) is essential for a comprehensive evaluation. The presence of poly(phenylacetyloxy) substituents on these molecules likely plays a significant role in their varied activities.[21]
Conclusion and Future Directions
Hydroxylated p-terphenyls are a structurally diverse class of natural products with significant, demonstrable antioxidant properties. Their efficacy is directly tied to the hydroxylation pattern on their aromatic rings, which facilitates free radical scavenging and metal ion chelation. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening with chemical assays to more biologically relevant assessments in cell-based models.
Future research should focus on elucidating the in vivo efficacy and bioavailability of promising lead compounds. Furthermore, exploring the synergistic effects of different hydroxylation patterns and other substitutions could lead to the rational design and synthesis of novel p-terphenyl derivatives with enhanced antioxidant and therapeutic potential.
References
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- Abcam. (n.d.). FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay (ab234626).
- Al-Bagawi, A. H., et al. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
- Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Metal Chelating Activity of Carcinine.
- DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- BenchChem. (2025, December). Application Notes and Protocols for Cellular Antioxidant Activity (CAA) Assay of Dihydromorin.
- G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060.
- Bio-protocol. (n.d.). 4.4. DPPH Assay.
- Re, R., et al. (n.d.). Antioxidant activity applying an improved ABTS radical cation decolorization assay.
- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
- Apak, R., et al. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
- Petropoulos, S., et al. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
- Fu, P., et al. (n.d.). Structural diversity and biological activity of natural p-terphenyls. PMC.
- Shoskes, J., et al. (n.d.). Cytoprotective Activity of p-Terphenyl Polyketides and Flavuside B from Marine-Derived Fungi against Oxidative Stress in Neuro-2a Cells. MDPI.
- Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit.
- Springer Nature Experiments. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay.
- Matijević, M., et al. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.
- Zhou, G., et al. (2021, February 2). Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5.
- Verlag der Zeitschrift für Naturforschung. (n.d.). Antioxidant Properties of Natural p-Terphenyl Derivatives from the Mushroom Thelephora ganbajun.
- Yang, W. M., et al. (2004, May 15). Antioxidant properties of natural p-terphenyl derivatives from the mushroom Thelephora ganbajun. PubMed.
- Zhang, G., et al. (2021, February 25). p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities. PMC.
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A Technical Guide to the Antimicrobial Potential of 4,4''-Dihydroxy-p-terphenyl Analogs: Synthesis, Evaluation, and Future Directions
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a silent pandemic, threatening to undermine decades of medical progress. The relentless evolution of multidrug-resistant pathogens necessitates a continuous search for new chemical entities with novel mechanisms of action. Among the vast chemical landscapes, the p-terphenyl scaffold has emerged as a promising framework for the development of bioactive molecules. These aromatic compounds, consisting of a central benzene ring flanked by two phenyl groups, are naturally produced by various organisms, particularly fungi and actinomycetes, and have demonstrated a range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects[1][2].
This technical guide focuses on a specific subclass of these compounds: 4,4''-dihydroxy-p-terphenyl and its analogs . The presence of hydroxyl groups on the terminal phenyl rings is a key structural feature that is often associated with enhanced biological activity. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of these promising compounds. Where direct experimental data for 4,4''-dihydroxy-p-terphenyl is limited, we will draw upon findings from closely related analogs to provide a predictive framework and a roadmap for future research.
Chemical Synthesis of 4,4''-Dihydroxy-p-terphenyl Analogs
The synthesis of 4,4''-dihydroxy-p-terphenyl and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method. This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
A robust strategy for the synthesis of the core 4,4''-dihydroxy-p-terphenyl scaffold involves a two-step process: the synthesis of the methoxy-protected terphenyl intermediate followed by deprotection to yield the final dihydroxy product[3].
Workflow for the Synthesis of 4,4''-Dihydroxy-p-terphenyl
Caption: A two-step synthetic workflow for 4,4''-dihydroxy-p-terphenyl.
Detailed Experimental Protocol: Synthesis of 4,4''-Dihydroxy-p-terphenyl
Step 1: Synthesis of 4,4''-Dimethoxy-p-terphenyl (Suzuki-Miyaura Coupling)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add a base, such as potassium carbonate (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4,4''-dimethoxy-p-terphenyl.
Step 2: Synthesis of 4,4''-Dihydroxy-p-terphenyl (Demethylation)
-
Reaction Setup: Dissolve the 4,4''-dimethoxy-p-terphenyl (1.0 eq) in a dry, aprotic solvent such as dichloromethane in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (BBr₃) (2.5 eq) in dichloromethane dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 4,4''-dihydroxy-p-terphenyl.
Antimicrobial Activity of p-Terphenyl Analogs
While specific antimicrobial data for 4,4''-dihydroxy-p-terphenyl is not yet widely published, studies on structurally related natural and synthetic p-terphenyls provide strong evidence for the antimicrobial potential of this class of compounds.
Spectrum of Activity
Various hydroxylated and otherwise substituted p-terphenyls have demonstrated activity against a range of pathogenic microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis[4][5].
-
Fungi: Candida albicans and various phytopathogenic fungi[4][5].
For example, asperterphenyllin C, a polyhydroxy p-terphenyl, has been reported to have a Minimum Inhibitory Concentration (MIC) of 19 µg/mL against Proteus species[4][6]. Other p-terphenyl derivatives have shown MIC values ranging from 1.5 to 64 µg/mL against various bacteria and fungi[5][7][8].
Quantitative Data on Related p-Terphenyl Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Asperterphenyllin C | Proteus species | 19 | [4][6] |
| Nocarterphenyl D | Multiple bacteria | 1.5 - 6.2 (µM) | [7] |
| A p-terphenyl derivative | Candida albicans | 32 | [5] |
| A p-terphenyl derivative | Bacillus subtilis | 64 | [5] |
| Phenylcandilides | Staphylococcus aureus | 21.6 - 23.6 (µM) | [4] |
Note: The provided data is for structurally related compounds and highlights the potential of the p-terphenyl scaffold. Further research is required to determine the specific MIC values for 4,4''-dihydroxy-p-terphenyl and its analogs.
Methodology for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of novel 4,4''-dihydroxy-p-terphenyl analogs, standardized antimicrobial susceptibility testing methods should be employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Workflow for MIC and MBC Determination
Caption: A stepwise workflow for determining MIC and MBC values.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Compound Stock Solution: Dissolve the synthesized 4,4''-dihydroxy-p-terphenyl analog in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Structure-Activity Relationship (SAR) of Dihydroxy-p-terphenyl Analogs
Understanding the relationship between the chemical structure of 4,4''-dihydroxy-p-terphenyl analogs and their antimicrobial activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR study for this specific class is yet to be published, preliminary insights can be drawn from related compounds.
A preliminary structure-activity relationship study of some p-terphenyls has suggested that the presence of an O-dihydroxy substitution on the central benzene ring is important for cytotoxicity[1]. This highlights the potential significance of the number and position of hydroxyl groups for biological activity.
Key Areas for SAR Exploration:
-
Hydroxyl Group Positioning: Investigate the effect of moving the hydroxyl groups to other positions on the terminal phenyl rings (e.g., 2,2''-dihydroxy, 3,3''-dihydroxy).
-
Addition of Functional Groups: Systematically introduce various functional groups (e.g., halogens, alkyl chains, nitro groups) to the phenyl rings to probe their impact on activity and spectrum.
-
Modification of the Central Ring: Explore the effect of substitutions on the central phenyl ring.
Mechanism of Antimicrobial Action: A Frontier for Investigation
The precise mechanism by which 4,4''-dihydroxy-p-terphenyl analogs exert their antimicrobial effects is currently unknown and represents a critical area for future research. Based on the mechanisms of other phenolic antimicrobial compounds, several hypotheses can be proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the terphenyl backbone combined with the polar hydroxyl groups may allow these molecules to intercalate into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
-
Inhibition of Essential Enzymes: The hydroxyl groups could potentially chelate metal ions that are essential cofactors for microbial enzymes, or the entire molecule could bind to the active site of critical enzymes, inhibiting their function.
-
Interference with Nucleic Acid or Protein Synthesis: The compounds may inhibit key steps in DNA replication, transcription, or translation.
Workflow for Investigating the Mechanism of Action
Caption: A logical workflow for elucidating the mechanism of antimicrobial action.
Cytotoxicity and Therapeutic Potential
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. Therefore, it is essential to evaluate the cytotoxicity of 4,4''-dihydroxy-p-terphenyl analogs against mammalian cell lines.
Studies on related p-terphenyl compounds have shown a range of cytotoxic activities. For instance, asperterphenyllin G displayed potent cytotoxicity against nine different human cancer cell lines with IC₅₀ values ranging from 0.4 to 1.7 µM[4][6]. In contrast, terphenyllin showed weak cytotoxicity against Neuro-2a cells with an IC₅₀ of 101.5 µM[9]. This variability highlights the importance of evaluating each new analog for its specific cytotoxic profile.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4,4''-dihydroxy-p-terphenyl analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Conclusion and Future Outlook
The 4,4''-dihydroxy-p-terphenyl scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic accessibility through methods like the Suzuki-Miyaura coupling allows for the generation of a diverse library of analogs for screening. While direct antimicrobial data for the parent compound is still needed, the activity of related p-terphenyls provides a strong rationale for further investigation.
Future research should focus on:
-
Synthesis and Screening: Synthesizing 4,4''-dihydroxy-p-terphenyl and a library of its analogs and screening them against a broad panel of clinically relevant and drug-resistant pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
Structure-Activity Relationship Elucidation: Conducting comprehensive SAR studies to guide the optimization of lead compounds for improved potency and selectivity.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By systematically addressing these research areas, the scientific community can unlock the full potential of 4,4''-dihydroxy-p-terphenyl analogs as a new class of much-needed antimicrobial therapeutics.
References
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- Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology, 10, 2866.
- Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. (2021). International Journal of Molecular Sciences, 22(16), 8893.
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.).
- Antimicrobial p-terphenyl derivatives from the deep-sea cold seep-derived fungus Aspergillus candidus. (2022). Journal of Asian Natural Products Research, 24(11), 1045-1052.
- Structural diversity and biological activity of natural p-terphenyls. (2022). Marine Life Science & Technology, 4(1), 62-73.
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- In vitro evaluation of antibacterial and antibiofilm activity of new bis-quaternary ammonium compounds based on natural products. (2025). International Journal of Molecular Sciences, 26(1), 1.
- Isolation and Characterization of New p-Terphenyls with Antifungal, Antibacterial, and Antioxidant Activities from Halophilic Actinomycete Nocardiopsis gilva YIM 90087. (2013).
- Antibacterial p-terphenyl and α‑pyrone derivates isolated from the marine-derived actinomycete Nocardiopsis sp. HDN154086. (2024). The Journal of Antibiotics, 77(4), 201-205.
- Preparation method of 4,4'-dihydroxydiphenyl ether. (2014).
- Structural diversity and biological activity of natural p-terphenyls. (2022). Marine Life Science & Technology, 4(1), 62-73.
- Antibacterial p-Terphenyl with a Rare 2,2'-Bithiazole Substructure and Related Compounds Isolated from the Marine-Derived Actinomycete Nocardiopsis sp. HDN154086. (2021).
- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2022). International Journal of Molecular Sciences, 23(18), 10842.
- Antibacterial p -Terphenyl with a Rare 2,2′-Bithiazole Substructure and Related Compounds Isolated from the Marine-Derived Actinomycete Nocardiopsis sp. HDN154086. (2021).
- Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). International Journal of Molecular Sciences, 25(6), 3338.
- Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 537-544.
- Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. (2016). Redalyc.
- Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(6), 1703-1706.
- Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.).
- Cytoprotective Activity of p-Terphenyl Polyketides and Flavuside B from Marine-Derived Fungi against Oxidative Stress in Neuro-2a Cells. (2021). Molecules, 26(12), 3618.
- Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. (2007).
- Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (2018).
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Methodological & Application
Application Note: High-Yield Synthesis of 4,4''-Dihydroxy-p-terphenyl via Suzuki-Miyaura Cross-Coupling
Strategic Rationale & Mechanistic Causality
4,4''-Dihydroxy-p-terphenyl (DHTP) is a rigid-rod bisphenol monomer critical to the architecture of high-performance engineering polymers. When incorporated into poly(arylene ether sulfone)s (PAES), DHTP induces a profound synergistic effect, resulting in an order of magnitude increase in the polymer's strain at break[1]. Furthermore, poly(arylene ether)s derived from bishydroxyterphenyls exhibit exceptional thermal stability (up to 548 °C for 5% weight loss) and high glass transition temperatures[2].
Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as the predominant and most reliable strategy for assembling these terphenyl scaffolds, routinely achieving excellent yields of 85–95% under mild conditions[3].
Causality in Experimental Design
-
Substrate Selection : The double coupling of 1,4-dibromobenzene with 4-hydroxyphenylboronic acid is highly atom-economical. The Suzuki-Miyaura reaction is remarkably tolerant of protic functional groups, allowing the use of unprotected phenols and eliminating the need for protection/deprotection steps.
-
Base Activation (Na₂CO₃) : The inorganic base serves a dual mechanistic purpose. It deprotonates the phenol to enhance aqueous solubility and, critically, coordinates with the boronic acid to form an electron-rich trihydroxyboronate anion. This quaternization is mandatory to facilitate the transmetalation step with the Pd(II) intermediate.
-
Ternary Solvent System : A Toluene/Ethanol/Water (2:1:1) mixture is employed. Toluene solubilizes the non-polar aryl bromide and the rigid terphenyl product. Water dissolves the base and boronate species. Ethanol acts as an essential phase-transfer bridge, homogenizing the interfacial boundary to accelerate the reaction kinetics.
Visualized Pathways & Workflows
Fig 1: Suzuki-Miyaura catalytic cycle for the synthesis of 4,4''-dihydroxy-p-terphenyl.
Fig 2: Step-by-step experimental workflow for the cross-coupling protocol.
Quantitative Data & Reaction Parameters
Table 1: Reagent Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Function |
| 1,4-Dibromobenzene | 235.90 | 1.0 | 2.36 g | Electrophilic Core |
| 4-Hydroxyphenylboronic acid | 137.93 | 2.2 | 3.03 g | Nucleophilic Flank |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.58 g | Cross-Coupling Catalyst |
| Na₂CO₃ (2M aq) | 105.99 | 4.0 | 20.0 mL | Base / Boronate Activator |
| Toluene | 92.14 | - | 40.0 mL | Organic Solvent |
| Ethanol | 46.07 | - | 20.0 mL | Phase-Transfer Cosolvent |
Note: A slight excess (2.2 eq) of the boronic acid is utilized to compensate for minor protodeboronation side-reactions at elevated temperatures.
Table 2: Optimization of Reaction Conditions
| Catalyst System | Solvent System | Base | Time (h) | Yield (%) | Observation |
| Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | Na₂CO₃ | 16 | 88 | Clean conversion, optimal scalability |
| Pd(dppf)Cl₂ (2 mol%) | 1,4-Dioxane/H₂O | K₂CO₃ | 12 | 92 | Faster kinetics, higher catalyst cost |
| Pd(OAc)₂ + PPh₃ | DMF/H₂O | K₃PO₄ | 24 | 74 | Noticeable homocoupling byproducts |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system, embedding analytical checkpoints to ensure high fidelity and reproducibility.
Step 1: Assembly and Rigorous Degassing
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, combine 1,4-dibromobenzene (2.36 g, 10 mmol) and 4-hydroxyphenylboronic acid (3.03 g, 22 mmol).
-
Add 40 mL of Toluene and 20 mL of Ethanol.
-
Validation Checkpoint : Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: Rigorous deoxygenation is mandatory. Residual oxygen will induce oxidative homocoupling of the boronic acid (yielding 4,4'-dihydroxybiphenyl) and irreversibly deactivate the Pd(0) catalyst.
Step 2: Catalyst and Base Introduction 4. Briefly remove the argon inlet to quickly add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) under a positive counter-flow of Argon. The solution will adopt a pale yellow tint. 5. Inject 20 mL of pre-degassed 2M aqueous Na₂CO₃ via syringe.
Step 3: Reflux and Reaction Monitoring 6. Lower the flask into a pre-heated oil bath and maintain a gentle reflux (85–90 °C) with vigorous stirring for 16 hours. 7. Validation Checkpoint : At 16 hours, perform a TLC analysis (Eluent: Hexane/Ethyl Acetate 2:1, visualized via UV 254 nm). The complete disappearance of the high-Rf 1,4-dibromobenzene spot validates reaction completion. The mixture should appear as a dark, biphasic suspension.
Step 4: Quenching and Acidification 8. Cool the reaction mixture to room temperature. The product exists partially as a water-soluble sodium phenoxide salt at this stage. 9. Slowly add 2M HCl dropwise under continuous stirring until the aqueous phase reaches pH 3–4. 10. Validation Checkpoint : Confirm pH with indicator paper. Causality: Acidification reprotonates the phenoxide, driving the precipitation of the fully neutral, highly insoluble DHTP product. A dense, off-white precipitate will form instantly.
Step 5: Isolation and Purification 11. Isolate the crude precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake sequentially with copious amounts of distilled water (to extract inorganic salts) and cold toluene (to remove triphenylphosphine oxide and unreacted organic impurities). 13. Recrystallize the crude solid from boiling ethanol or a DMF/Water gradient. 14. Final Validation : Dry the purified product in a vacuum oven at 80 °C overnight. Purity is confirmed by a sharp melting point (>300 °C) and ¹H-NMR (DMSO-d₆), yielding 4,4''-dihydroxy-p-terphenyl as a highly pure white crystalline powder.
References
-
[2] Title: Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Source: ResearchGate. URL: 2
-
[1] Title: Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. Source: VTechWorks. URL: 1
-
[3] Title: Buy (Terphenyl)disulphonic acid, ammonium salt | 83997-40-4. Source: Smolecule. URL: 3
Sources
Protocol for using 4,4''-dihydroxy-p-terphenyl in polymer synthesis
Application Note: Protocol for the Synthesis of High-Performance Polymers Using 4,4''-Dihydroxy-p-terphenyl (DHTP)
Introduction and Mechanistic Insights
4,4''-Dihydroxy-p-terphenyl (DHTP) is a highly symmetric, rigid-rod monomer utilized in the synthesis of advanced engineering thermoplastics, notably poly(arylene ether sulfone)s (PAES) and liquid crystalline polymers[1]. Unlike standard flexible bisphenols (e.g., Bisphenol-A), the p-terphenyl core of DHTP consists of three linearly linked benzene rings. This extended conjugated π -system and rigid linear geometry fundamentally alter the resulting polymer's thermomechanical profile, making it suitable for demanding, corrosive, and high-temperature environments[1].
Causality of Experimental Choices: Incorporating DHTP into a polymer backbone restricts segmental motion. This restricted rotation directly elevates the glass transition temperature ( Tg ) and thermal degradation thresholds. Furthermore, the linear terphenyl units promote dense intermolecular chain packing, which translates into enhanced mechanical modulus and superior solvent resistance. When copolymerized with specific flexible or bulky comonomers—such as 4,4'-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol (CMB)—DHTP exerts a synergistic effect, dramatically increasing the ultimate elongation (strain at break) while maintaining high thermal stability[2].
Structure-Property Relationship
Logical relationship between DHTP structure and resulting polymer properties.
Comparative Thermomechanical Data
To illustrate the impact of the terphenyl linkage, the following table summarizes the typical thermomechanical enhancements observed when substituting standard bisphenols with DHTP in a PAES backbone[2].
| Monomer Core | Glass Transition ( Tg ) | Tensile Strength | Ultimate Elongation | Chemical Resistance |
| Bisphenol-A (BisA) | ~190 °C | ~70 MPa | ~10% | Moderate |
| 4,4'-Biphenol (DHBP) | ~220 °C | ~80 MPa | ~15% | High |
| 4,4''-Terphenyldiol (DHTP) | >250 °C | >90 MPa | >25% (with CMB) | Exceptional |
Experimental Protocol: SNAr Polycondensation
The most robust method for synthesizing DHTP-based PAES is via Nucleophilic Aromatic Substitution (SNAr) polycondensation.
Materials:
-
Nucleophilic Monomer: 4,4''-Dihydroxy-p-terphenyl (DHTP)
-
Electrophilic Comonomer: 4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Base: Potassium carbonate ( K2CO3 )
-
Polymerization Solvent: N-Methyl-2-pyrrolidone (NMP) or Sulfolane
-
Azeotroping Agent: Toluene
Step-by-Step Methodology:
-
Reaction Setup : In a 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, nitrogen inlet, and reflux condenser, add equimolar amounts of DHTP and DCDPS. Add a slight stoichiometric excess (1.1–1.2 eq) of anhydrous K2CO3 .
-
Solvent Addition : Add NMP (or Sulfolane) to achieve a 15–20% solid concentration. Add Toluene (approximately 1/3 the volume of NMP).
-
Causality: The high-boiling polar aprotic solvent (NMP/Sulfolane) is required to dissolve the rigid polymer chains as they grow, preventing premature precipitation. Toluene acts as an azeotroping agent to remove the water generated during the formation of the reactive phenoxide salt.
-
-
Azeotropic Distillation : Heat the mixture to 145–150 °C under a continuous nitrogen purge. Reflux for 3–4 hours.
-
Causality: Water must be strictly removed from the system. If water remains, it will hydrolyze the DCDPS monomer, disrupting the exact 1:1 stoichiometric balance required to achieve high molecular weights in step-growth polymerization. K2CO3 is chosen as a weak base because it effectively deprotonates DHTP without triggering the side reactions (e.g., ether cleavage) commonly associated with stronger bases like NaOH.
-
-
Polymerization : Once water ceases to collect in the Dean-Stark trap, distill off the toluene and gradually raise the reaction temperature to 170–190 °C. Maintain this temperature for 6–12 hours until a significant increase in solution viscosity is observed.
-
Precipitation : Cool the highly viscous solution to ~80 °C, dilute with a small volume of NMP to reduce viscosity, and precipitate the polymer by pouring it slowly into a rapidly stirring bath of methanol or a 1:1 methanol/water mixture.
-
Purification & Drying : Filter the precipitated fibrous polymer. Wash repeatedly with hot deionized water to remove trapped salts (KCl) and residual solvent. Dry in a vacuum oven at 120 °C for 24 hours.
Experimental Workflow
Step-by-step workflow for the SNAr polycondensation of DHTP-based polymers.
Self-Validation and Quality Control
To ensure the protocol has yielded a high-quality, high-molecular-weight polymer, the system must be self-validated using the following checkpoints:
-
Stoichiometric Validation (Inherent Viscosity) : Measure the inherent viscosity ( ηinh ) of the dried polymer in NMP at 25 °C. A value ≥ 0.5 dL/g confirms that the stoichiometric balance was successfully maintained and high molecular weight was achieved. Lower values indicate premature termination, likely due to residual water or monomer impurity.
-
Spectroscopic Confirmation (FTIR/NMR) : Utilize FTIR to confirm the complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the strong aryl ether C-O-C stretch (~1240 cm⁻¹).
-
Thermal Analysis (DSC) : Perform Differential Scanning Calorimetry (DSC). A successful DHTP-PAES homopolymer or copolymer should exhibit a single, sharp Tg significantly higher than its BisA counterpart, confirming successful incorporation of the rigid terphenyl unit[2].
References
-
Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s Source: Virginia Tech (VTechWorks) URL:[Link]
- Process for the manufacture of terphenyl compounds (WO2015136015A1)
Sources
Application Note: Engineering High-Performance Polymers with 4-[4-(4-Hydroxyphenyl)phenyl]phenol
Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Engineers Content Focus: Mechanistic insights, synthetic protocols, and thermomechanical validation of rigid-rod poly(arylene ether)s.
Introduction & Mechanistic Insights
In the development of advanced materials for harsh environments—ranging from sterilizable biomedical housings to oil and gas downhole membranes—standard engineering plastics often fail under extreme thermal or chemical stress. To overcome these limitations, polymer scientists utilize 4-[4-(4-hydroxyphenyl)phenyl]phenol , widely known in the literature as 4,4''-dihydroxy-p-terphenyl (DHTP) .
DHTP is a highly crystalline, rigid-rod monomer. When incorporated into the backbone of poly(arylene ether sulfone)s (PAES) or polycarbonates, the three para-linked benzene rings severely restrict the rotational degrees of freedom of the polymer chain.
The Causality of Performance:
-
Extreme Thermal Stability: The restricted segmental motion elevates the glass transition temperature ( Tg ) significantly. Homopolymers containing the terphenyl unit can exhibit a Tg of up to 291 °C and resist thermal degradation up to 556 °C[1].
-
Synergistic Toughness: Pure rigid-rod polymers are notoriously brittle. However, when DHTP is copolymerized with conformationally flexible or kinked monomers—such as 4,4'-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol (CMB)—the resulting polymer develops strong multiple sub- Tg relaxations. These relaxations act as internal shock absorbers, yielding an order-of-magnitude increase in strain at break (toughness) without sacrificing thermal resistance[2][3].
-
Chemical Inertness: The dense, highly aromatic packing of the terphenyl units renders the resulting PAES polymers highly resistant to corrosive chemicals, making them ideal for high-pressure/high-temperature (HP/HT) applications[4].
Quantitative Data Summary
The following table demonstrates the thermomechanical superiority of DHTP-integrated polymers compared to standard Bisphenol-A (BPA) based polysulfones.
| Material Property | Standard BPA-PAES | DHTP-PAES (Homopolymer) | DHTP / CMB-PAES (Copolymer) |
| Glass Transition Temp ( Tg ) | ~185 °C | 240 – 291 °C | ~220 °C |
| Thermal Stability (10% wt loss) | ~480 °C | Up to 556 °C | ~510 °C |
| Tensile Strength | 70 MPa | 75 MPa | 80 MPa |
| Elongation at Break | 10 – 15% | ~32% | > 150% (Synergistic Effect) |
| Water Absorption | ~0.80% | 0.26% | ~0.35% |
Data synthesized from thermomechanical evaluations of terphenyl-based poly(arylene ether)s[1][2][3].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and physical step is grounded in physical chemistry principles to guarantee high molecular weight and structural integrity.
Protocol 1: One-Pot Nucleophilic Aromatic Substitution Polymerization
Objective: Synthesize a high-molecular-weight DHTP-PAES polymer.
Reagents:
-
Monomer: 4,4''-dihydroxy-p-terphenyl (DHTP)
-
Comonomer: 4,4'-dichlorodiphenyl sulfone (DCDPS)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 )
-
Solvents: N-methyl-2-pyrrolidone (NMP) and Toluene
Step-by-Step Methodology:
-
Stoichiometric Loading: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add exactly equimolar amounts (e.g., 10.00 mmol) of DHTP and DCDPS.
-
Causality: Step-growth polymerization strictly obeys Carothers' equation; even a 1% deviation from a 1:1 stoichiometry will prematurely terminate chain growth, resulting in brittle, low-molecular-weight oligomers.
-
-
Base Addition: Add 12.00 mmol (a 20% molar excess) of anhydrous K2CO3 .
-
Causality: K2CO3 is a weak base that selectively deprotonates the phenolic hydroxyl groups of DHTP to form highly reactive phenoxide nucleophiles. Stronger bases (like NaOH) are avoided because they can cleave the newly formed ether linkages in the polymer backbone.
-
-
Solvent Introduction: Add 40 mL of NMP and 20 mL of toluene. Purge the system with inert nitrogen for 15 minutes.
-
Causality: NMP has a high boiling point (~202 °C) and excellent solvating power for rigid-rod polymers. Toluene acts as an azeotroping agent.
-
-
Azeotropic Dehydration (145 °C): Heat the mixture to 145–150 °C for 3–4 hours.
-
Causality: Deprotonation generates water as a byproduct. If left in the reactor, water will hydrolyze the DCDPS comonomer, destroying the precise 1:1 stoichiometry. Toluene forms an azeotrope with water, allowing it to be continuously distilled out of the reaction via the Dean-Stark trap.
-
-
Chain Extension (170 °C): Drain the toluene from the trap and raise the reactor temperature to 170 °C. Allow the polymerization to proceed for 6–8 hours until a highly viscous dope is formed.
-
Coagulation & Purification: Cool the mixture to 80 °C, dilute with 20 mL of NMP to reduce viscosity, and precipitate dropwise into 500 mL of rapidly stirring methanol. Filter the fibrous polymer, wash extensively with boiling deionized water to extract residual KCl salts, and dry under vacuum at 120 °C for 24 hours.
Protocol 2: Film Casting and Thermomechanical Validation
Objective: Prepare self-supporting films and validate the success of the synthesis via Dynamic Mechanical Analysis (DMA).
-
Dope Preparation: Dissolve 1.0 g of the dried polymer in 10 mL of chloroform (or NMP, depending on copolymer ratios). Filter through a 0.45 µm PTFE syringe filter to remove any unreacted micro-particulates.
-
Doctor Blade Casting: Pour the solution onto a leveled glass substrate and draw down using a Doctor blade set to a 200 µm clearance.
-
Controlled Evaporation: Dry the film in a vacuum oven using a stepwise thermal gradient: 60 °C for 4 h, 100 °C for 4 h, and 160 °C for 12 h.
-
Causality: Stepwise heating prevents the solvent from boiling, which would create micro-voids in the film. It also ensures the complete removal of NMP; residual NMP acts as a plasticizer and will artificially depress the measured Tg .
-
-
DMA Validation: Run the film in a DMA instrument at a heating rate of 3 °C/min.
-
Self-Validation: A successful synthesis of a DHTP-copolymer will exhibit a distinct α -transition (the primary Tg ) above 220 °C, accompanied by broad sub- Tg ( β or γ ) relaxations between -50 °C and 50 °C. These sub- Tg peaks validate the synergistic toughening mechanism[3].
-
Experimental Workflow Visualization
The following diagram maps the critical path of the nucleophilic aromatic substitution workflow, highlighting the logical dependencies of the synthetic steps.
Workflow of DHTP-based Poly(arylene ether sulfone) synthesis via nucleophilic aromatic substitution.
References
-
Design of Mechanically Robust High-Tg Polymers: Synthesis and Dynamic Mechanical Relaxation Behavior of Glassy Poly(ester carbonate)s with Cyclohexylene Rings in the Backbone Source: ResearchGate URL:2
-
Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s Source: Virginia Tech (VTechWorks) URL:3
-
Process for the manufacture of terphenyl compounds Source: Google Patents (WO2015136015A1) URL:4
-
Synthesis and characterization of poly(arylene ether)s derived from 4,4′-bishydroxybiphenyl and 4,4′-bishydroxyterphenyl Source: ResearchGate URL:1
Sources
Use of 4,4''-dihydroxy-p-terphenyl as a monomer for poly(p-phenylene)s
Application Note & Protocol Guide
Topic: Utilization of 4,4''-Dihydroxy-p-terphenyl as a Monomer for High-Performance Poly(p-phenylene)s
Audience: Researchers, Polymer Scientists, and Materials Development Professionals
Introduction: The Strategic Value of 4,4''-Dihydroxy-p-terphenyl in Polymer Synthesis
Poly(p-phenylene) (PPP) and its derivatives represent a class of exceptionally robust polymers, renowned for their outstanding thermal stability, mechanical strength, and chemical inertness.[1] These properties stem from their rigid backbone composed entirely of aromatic rings. However, unsubstituted PPP is notoriously insoluble and intractable, which severely limits its processability and applications.[2] The strategic incorporation of functional monomers is therefore paramount for creating processable, high-performance materials.
This guide focuses on 4,4''-dihydroxy-p-terphenyl, a monomer that offers a unique combination of a rigid p-terphenyl core with reactive hydroxyl end-groups. This structure serves two primary purposes:
-
Enabling Versatile Polymerization Routes: The hydroxyl groups are not merely for solubilization; they are reactive handles for specific, high-efficiency polymerization reactions such as oxidative coupling or, after modification, Suzuki coupling. This allows for precise control over the polymer architecture.
-
Imparting Functionality: The resulting polymer backbone, featuring ether linkages or direct C-C bonds depending on the synthetic route, retains the inherent stability of the terphenyl unit while offering improved solubility and processability.
This document provides a detailed exploration of the primary synthetic methodologies for polymerizing 4,4''-dihydroxy-p-terphenyl, complete with step-by-step protocols, characterization techniques, and an overview of potential applications.
Experimental Workflows: From Monomer to Polymer
The successful synthesis of high-molecular-weight poly(p-phenylene)s from 4,4''-dihydroxy-p-terphenyl hinges on the selection of an appropriate polymerization strategy and meticulous control over reaction conditions. Below is a visual overview of the two primary pathways discussed in this guide.
Caption: General experimental workflow for polymer synthesis.
Polymerization Methodology I: Suzuki Coupling Polymerization
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between aromatic rings, making it ideal for synthesizing well-defined PPPs.[3][4] The reaction offers excellent functional group tolerance and typically proceeds under mild conditions.[3] For this monomer, a two-step approach is required: activation of the hydroxyl groups followed by polymerization.
Principle and Rationale
The hydroxyl groups of 4,4''-dihydroxy-p-terphenyl are not directly reactive in a Suzuki coupling. They must first be converted into good leaving groups, such as triflates (-OTf). This "activated" monomer can then be polymerized with an aryl diboronic acid or its ester equivalent in the presence of a palladium catalyst and a base. The choice of a triflate group is strategic; it is highly reactive, ensuring efficient polymerization, and can be formed under conditions that do not degrade the terphenyl backbone.
Caption: Simplified schematic of Suzuki Coupling Polymerization.
Detailed Protocols
Protocol 3.2.1: Monomer Activation (Triflation)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4,4''-dihydroxy-p-terphenyl (1.0 eq) and anhydrous dichloromethane (DCM) or pyridine as the solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise via a syringe. Causality: This slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 4,4''-ditriflate-p-terphenyl by column chromatography or recrystallization to obtain a pure monomer for polymerization.
Protocol 3.2.2: Suzuki Polymerization
-
Setup: In a flame-dried Schlenk flask, combine the activated 4,4''-ditriflate-p-terphenyl monomer (1.0 eq), an appropriate co-monomer such as benzene-1,4-diboronic acid (1.0 eq), and a base like potassium carbonate (K₂CO₃) (3.0-4.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).[5]
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5] The system must be thoroughly degassed via several freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst, halting the polymerization.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain for 24-48 hours under an inert atmosphere.[5] The progress can be monitored by observing the increase in viscosity.
-
End-Capping: To control molecular weight and improve polymer stability, an end-capping agent (e.g., bromobenzene or phenylboronic acid) can be added and the reaction stirred for another 2-4 hours.[2]
-
Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a large volume of a non-solvent like methanol or acetone to precipitate the polymer.
-
Purification: Filter the precipitated solid and wash it extensively with water and methanol to remove residual salts and catalyst. Further purification can be done by Soxhlet extraction.
-
Drying: Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Polymerization Methodology II: Oxidative Coupling Polymerization
Oxidative coupling is a more direct route that utilizes the phenolic hydroxyl groups without prior activation.[6] This method involves the oxidation of the phenol to generate phenoxy radicals, which then couple to form the polymer.
Principle and Rationale
This polymerization is typically catalyzed by copper-amine complexes or manganese salts in the presence of an oxidant, usually molecular oxygen.[6][7][8] The reaction proceeds via a free-radical mechanism. A key challenge is controlling the regioselectivity of the coupling. Phenoxy radicals can couple to form either C-C bonds (phenylene units) or C-O bonds (oxyphenylene units).[6] For a true poly(p-phenylene) structure, reaction conditions must be optimized to favor C-C coupling. The choice of catalyst, solvent, and temperature are critical variables that influence this selectivity.
Caption: Simplified schematic of Oxidative Coupling Polymerization.
Detailed Protocol
Protocol 4.2.1: Oxidative Coupling Polymerization
-
Catalyst Preparation: In a two-neck flask equipped with a gas inlet tube and a magnetic stirrer, prepare the catalyst solution. For a common copper-based system, this involves dissolving cuprous bromide (CuBr) and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N-dimethylbutylamine (DMBA) in a suitable solvent like toluene or chlorobenzene.[7][8]
-
Monomer Addition: Add the 4,4''-dihydroxy-p-terphenyl monomer (1.0 eq) to the catalyst solution.
-
Reaction Initiation: Begin bubbling dry oxygen or air through the solution at a controlled rate while stirring vigorously. The solution will typically change color as the copper complex is oxidized and the reaction begins.
-
Temperature Control: Maintain the reaction at a specific temperature, often between 30-60 °C. Causality: Temperature significantly affects both the rate of polymerization and the C-C/C-O coupling ratio. Lower temperatures often favor the desired C-C coupling.
-
Polymerization: Continue the reaction for 4-24 hours. The formation of the polymer is often indicated by a significant increase in the viscosity of the reaction mixture.
-
Termination & Catalyst Removal: Stop the oxygen flow and terminate the reaction by adding a small amount of a reducing agent or by pouring the mixture into an acidic aqueous solution (e.g., 0.3 M oxalic acid or dilute HCl in methanol).[7] This step protonates any remaining phenolate groups and breaks down the copper complex, allowing it to be removed.
-
Purification: Separate the organic phase, wash it several times with the acidic solution and then with deionized water until the washings are neutral.
-
Precipitation and Drying: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
Data Summary & Expected Properties
The properties of the final polymer are highly dependent on the chosen synthetic route. The following tables summarize typical reaction parameters and expected material properties.
Table 1: Comparison of Polymerization Conditions
| Parameter | Suzuki Coupling Polymerization | Oxidative Coupling Polymerization |
| Monomer State | Activated (e.g., Ditriflate) | Dihydroxy (as is) |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Copper-amine or Mn complex |
| Co-reactant | Aryl diboronic acid | O₂ (Oxidant) |
| Atmosphere | Strictly Inert (N₂ or Ar) | Oxygen/Air |
| Typical Solvent | Dioxane/Water, Toluene | Toluene, Chlorobenzene |
| Temperature | High (Reflux, 90-110 °C) | Moderate (30-60 °C) |
| Key Advantage | Precise C-C bond formation, defined structure | Direct use of monomer, simpler setup |
| Key Challenge | Monomer activation step required | Control of C-C vs. C-O coupling |
Table 2: Typical Properties of Resulting Poly(p-phenylene)s
| Property | Expected Range / Value | Characterization Method |
| Appearance | Off-white to light-yellow powder | Visual Inspection |
| Solubility | Soluble in NMP, DMAc, Chloroform[9][10] | Solubility Tests |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (or higher) | GPC / SEC[7] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC / SEC |
| Glass Transition Temp. (Tg) | 180 - 250 °C[9][10] | DSC |
| Decomposition Temp. (Td, 5%) | > 450 °C in N₂[9] | TGA |
| Structure Confirmation | Disappearance of -OH peaks, characteristic aromatic signals | FT-IR, ¹H-NMR[7] |
Application Notes
Polymers derived from 4,4''-dihydroxy-p-terphenyl are candidates for a range of advanced applications where thermal and mechanical stability are crucial.
-
High-Performance Engineering Plastics: Due to their high glass transition temperatures and exceptional thermal stability, these polymers can be used in demanding aerospace, automotive, and electronic applications as composites, films, or coatings.[1]
-
Membrane Technology: The rigid polymer backbone creates well-defined free volume, making these materials promising for gas separation or solvent filtration membranes that can operate in harsh chemical and thermal environments.[10]
-
Materials for Electronics: After appropriate doping, the conjugated polyphenylene backbone can exhibit electrical conductivity. This opens possibilities for use as organic light-emitting diodes (OLEDs), antistatic coatings, and components for sensors.[1][2]
-
Advanced Composites: The polymer can serve as a high-temperature matrix resin for carbon or glass fiber composites, offering superior performance compared to conventional epoxy or polyester resins.
References
- Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. Polymers (Basel).
-
Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. Available at: [Link]
- Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. Molecules.
-
Poly (P-phenylene) S: Synthesis and applications. ResearchGate. Available at: [Link]
- Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. Scientific Research Publishing.
-
Synthesis and characterization of poly(phenylene sulfide ether) by reduction of poly(phenylene sulfoxide ether sulfide ether) precursor. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Available at: [Link]
-
synthesis and studies on aromatic copolyester with anticancer activity derived from 4,4'- dihydroxybiphenyl and 3,5-dihydroxytoluene. Rasayan Journal of Chemistry. Available at: [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. PubMed. Available at: [Link]
-
Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). ResearchGate. Available at: [Link]
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. Available at: [Link]
-
Efficient oxidative coupling polymerization for synthesis of thermosetting poly(phenylene ether) copolymer with a low dielectric loss. ResearchGate. Available at: [Link]
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Royal Society of Chemistry. Available at: [Link]
-
Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
Application Note: High-Performance Terphenyl-Based Liquid Crystalline Epoxy Resins
Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Development Professionals Focus: Synthesis, Curing Protocols, and Thermal Management of 4,4''-Dihydroxy-p-terphenyl (DHTP) Epoxy Networks
Executive Summary & Mechanistic Rationale
The encapsulation of high-power microelectronics and implantable biomedical devices requires materials that seamlessly integrate high thermal conductivity with exceptional chemical resistance. Conventional epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), form amorphous, randomly crosslinked networks. This structural disorder induces severe phonon scattering, limiting intrinsic thermal conductivity to a mere ~0.17 W/m·K[1].
To overcome this thermodynamic bottleneck, Liquid Crystalline Epoxy Resins (LCERs) utilize rigid, rod-like mesogenic monomers that self-assemble into highly ordered domains during the curing process. While early LCERs relied on Schiff base (-C=N-) linkages, these are notoriously susceptible to hydrolytic degradation in acidic or physiological environments[2].
The Terphenyl Advantage: Incorporating 4,4''-dihydroxy-p-terphenyl (DHTP) as the mesogenic core fundamentally solves this stability issue. The terphenyl scaffold consists entirely of robust C-C aromatic bonds, rendering the resulting network highly resistant to acid hydrolysis[2]. Furthermore, the extended π -conjugation and extreme rigidity of the terphenyl core drive the formation of highly oriented smectic (Sm) liquid crystalline phases. These ordered domains act as efficient "highways" for phonon transport, dramatically suppressing scattering and nearly doubling the intrinsic thermal conductivity of the pristine resin[3].
Caption: Phonon transport mechanisms in amorphous vs. smectic liquid crystalline epoxy networks.
Quantitative Benchmarking
The structural advantages of the DHTP-based epoxy (DGETP) translate directly into measurable macroscopic properties. Table 1 summarizes the performance leap achieved by replacing standard DGEBA or Schiff-base LCERs with the terphenyl architecture.
Table 1: Comparative Thermomechanical and Chemical Properties of Epoxy Networks
| Property | DGEBA (Standard) | Schiff-Base LCER | DGETP (Terphenyl LCER) |
| Intrinsic Thermal Conductivity | ~0.17 W/m·K | ~0.25 W/m·K | 0.31 W/m·K [3] |
| Fracture Toughness | ~0.15 kJ/m² | 0.38 kJ/m² | >1.50 kJ/m² [2] |
| Acid Resistance (28 days, HCl) | Moderate degradation | Complete decomposition | No decomposition [2] |
| Phase Structure | Amorphous | Nematic / Smectic | Highly Ordered Smectic [3] |
Experimental Protocols
Protocol A: Synthesis of Diglycidyl Ether of 4,4''-Dihydroxy-p-terphenyl (DGETP)
Causality Note: Epichlorohydrin is used in a massive stoichiometric excess (typically 10:1) not just as a reactant, but as a reactive solvent to prevent the premature oligomerization of the rigid terphenyl core, ensuring high yields of the difunctional monomer.
Step-by-Step Methodology:
-
Dissolution: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 0.1 mol of 4,4''-dihydroxy-p-terphenyl and 1.0 mol of epichlorohydrin (ECH). Add 50 mL of isopropanol to enhance solubility.
-
Catalysis: Add 2.0 g of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Stir the mixture magnetically and heat to 80°C under a continuous nitrogen blanket.
-
Epoxidation: Once the mixture is homogenous, begin the dropwise addition of 40 wt% aqueous NaOH (0.22 mol) over a period of 1 hour. The NaOH drives the dehydrohalogenation step, closing the epoxide rings.
-
Reaction & Distillation: Maintain the reaction at 80°C for an additional 4 hours. Following completion, remove the unreacted ECH and isopropanol via vacuum distillation at 60°C.
-
Purification: Dissolve the crude residue in 200 mL of chloroform. Wash the organic layer three times with deionized water to remove NaCl and residual NaOH. Dry the organic layer over anhydrous MgSO₄.
-
Precipitation: Filter the drying agent and concentrate the solution. Precipitate the DGETP monomer by dropping the concentrated solution into cold methanol. Filter and dry under vacuum at 50°C for 24 hours.
Self-Validation Check: Determine the Epoxy Equivalent Weight (EEW) via non-aqueous titration (ASTM D1652). The theoretical EEW for DGETP is ~187 g/eq. An experimental EEW within 5% of this value confirms successful epoxidation and high monomer purity.
Protocol B: Curing Process for Smectic LC Thermosets
Causality Note: While latent catalysts like 1-(2-cyanoethyl)-2-undecylimidazole (CEUI) offer longer pot lives, m-phenylenediamine (m-PDA) is explicitly chosen for this protocol. The rigid aromatic structure and primary amine functionality of m-PDA facilitate strong intermolecular hydrogen bonding and π−π stacking with the terphenyl core. This specific interaction nucleates larger, highly oriented smectic domains, which is the direct cause of the superior 0.31 W/m·K thermal conductivity[3].
Step-by-Step Methodology:
-
Melting: Heat the synthesized DGETP monomer in a vacuum oven to 160°C until it reaches an isotropic melt state.
-
Mixing: Add a stoichiometric amount of m-PDA (amine hydrogen-to-epoxy ratio of 1:1). Stir vigorously for 3 minutes to ensure a homogenous single-phase mixture.
-
Degassing: Immediately apply a high vacuum (<-28 inHg) for 5 minutes to remove entrapped air bubbles, which would otherwise act as phonon-scattering defects.
-
Casting: Pour the degassed mixture into a pre-heated stainless steel mold treated with a fluoropolymer mold release agent.
-
Step-Cure Cycle:
-
150°C for 2 hours (Initial crosslinking and LC domain nucleation).
-
180°C for 2 hours (Network propagation).
-
200°C for 2 hours (Post-cure to achieve maximum glass transition temperature, Tg ).
-
-
Cooling: Cool the mold slowly (1°C/min) to room temperature to lock in the smectic LC morphology without inducing thermal stress.
Self-Validation Check: Perform Polarized Optical Microscopy (POM) equipped with a hot stage on a thin-film sample of the cured resin. The appearance of a distinct focal-conic or fan-shaped texture confirms the successful self-assembly of the highly ordered smectic phase[3].
Protocol C: Fabrication of High-k Microelectronic Encapsulants
To bridge the gap from ~0.3 W/m·K to the >0.6 W/m·K required for advanced microelectronic or biomedical encapsulation, inorganic fillers must be integrated[1].
Step-by-Step Methodology:
-
Filler Functionalization: Treat hexagonal boron nitride (h-BN) microparticles with 3-aminopropyltriethoxysilane (APTES) to functionalize the surface with primary amines. This ensures covalent integration into the epoxy network.
-
Dispersion: Disperse 5.0 wt% of the functionalized h-BN into the DGETP melt using high-shear mixing and ultrasonication for 30 minutes at 150°C.
-
Curing: Proceed with the addition of m-PDA and the step-cure cycle outlined in Protocol B.
Self-Validation Check: Measure the bulk thermal conductivity of the composite using the laser flash method (ASTM E1461). A value ≥ 0.6 W/m·K confirms proper filler dispersion and the synergistic effect of the LC matrix bridging the h-BN particles[1].
Caption: Workflow for the synthesis and curing of DGETP-based liquid crystalline epoxy resins.
References
-
Thermal Conductivity and Orientation Structure of Liquid Crystalline Epoxy Thermosets Prepared by Latent Curing Catalyst Source: MDPI (Polymers) URL:[Link]
-
Acid Resistant Liquid Crystalline Epoxy Resins Source: Advanced Science News / Journal of Applied Polymer Science URL:[Link]
-
Preparation and Thermomechanical Properties of Ketone Mesogenic Liquid Crystalline Epoxy Resin Composites with Functionalized Boron Nitride Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Preparation and Thermomechanical Properties of Ketone Mesogenic Liquid Crystalline Epoxy Resin Composites with Functionalized Boron Nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Resistant Liquid Crystalline Epoxy Resins [advancedsciencenews.com]
- 3. Thermal Conductivity and Orientation Structure of Liquid Crystalline Epoxy Thermosets Prepared by Latent Curing Catalyst | MDPI [mdpi.com]
Application Note: 4,4''-Dihydroxy-p-terphenyl as a Versatile Precursor for High-Performance Liquid Crystal Synthesis
Abstract
The p-terphenyl scaffold is a foundational rigid core unit for the synthesis of high-performance thermotropic liquid crystals, valued for their thermal and chemical stability. This application note provides a detailed guide for researchers on the utilization of 4,4''-dihydroxy-p-terphenyl as a key precursor for creating calamitic (rod-shaped) liquid crystals. We present two primary synthetic pathways—Williamson Ether Synthesis and Esterification—offering step-by-step protocols, mechanistic insights, and characterization techniques. The document emphasizes the causal relationship between the molecular structure of the synthesized derivatives and their resulting liquid crystalline properties, such as the nematic phase range and clearing point.
Introduction: The Significance of the p-Terphenyl Core
Liquid crystals (LCs) are a state of matter exhibiting properties between conventional liquids and solid crystals, a characteristic driven by the molecular shape of their constituent molecules.[1] The molecular architecture of a liquid crystal typically consists of a rigid core (mesogen) and flexible terminal chains. The p-terphenyl unit is an exemplary mesogen, imparting a high degree of structural rigidity and linearity, which are crucial for the formation of stable nematic and smectic mesophases.[2][3]
The precursor, 4,4''-dihydroxy-p-terphenyl, offers two reactive hydroxyl groups at the terminal para-positions. These sites serve as versatile handles for introducing various flexible alkyl or alkoxy chains. The nature and length of these terminal chains are critical determinants of the final material's properties, profoundly influencing the melting point and the clearing point (the temperature of transition from the liquid crystal phase to the isotropic liquid phase).[3] By strategically modifying this precursor, scientists can fine-tune the mesophase temperature range for specific applications, from display technologies to advanced sensor devices.[2][4]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 4,4''-dihydroxy-p-terphenyl are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₂ | PubChem |
| Molecular Weight | 262.30 g/mol | PubChem |
| Appearance | White to off-white powder/crystals | --- |
| Melting Point | >300 °C | --- |
| Solubility | Insoluble in water; Soluble in hot DMSO, DMF | --- |
| CAS Number | 3365-85-3 |
Note: Physical properties can vary slightly based on purity.
Synthetic Pathways and Protocols
The terminal hydroxyl groups of 4,4''-dihydroxy-p-terphenyl are readily functionalized via two principal reaction types: Williamson ether synthesis to create alkoxy chains and esterification to create alkanoate chains.
Pathway A: Williamson Ether Synthesis for 4,4''-Dialkoxy-p-terphenyls
The Williamson ether synthesis is a robust SN2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[5][6] This method is ideal for attaching flexible alkyl chains via a stable ether linkage.
Causality and Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups. It is strong enough to form the reactive phenoxide but mild enough to prevent side reactions.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 mechanism.[5]
-
Alkyl Halide: Primary alkyl bromides or iodides are the best electrophiles for this reaction, as secondary or tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[7][8]
Protocol 1: Synthesis of 4,4''-Dihexyloxy-p-terphenyl
This protocol details the synthesis of a representative dialkoxy-p-terphenyl derivative.
Materials:
-
4,4''-Dihydroxy-p-terphenyl (1.0 eq)
-
1-Bromohexane (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4''-dihydroxy-p-terphenyl and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexane to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing cold deionized water.
-
A precipitate will form. Collect the crude solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove excess alkyl halide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform or toluene) to yield the final 4,4''-dihexyloxy-p-terphenyl as a white solid.
Self-Validation/Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, verify the presence of the alkyl chain protons and carbons, and the disappearance of the phenolic -OH proton signal.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal-to-nematic and nematic-to-isotropic).[3]
-
Polarized Optical Microscopy (POM): To visually identify and characterize the liquid crystalline textures (e.g., nematic schlieren texture).
Pathway B: Esterification for 4,4''-Dialkanoyloxy-p-terphenyls
Esterification provides an alternative method for attaching flexible chains. The resulting ester linkage introduces a carbonyl group, which can influence the molecule's polarity and intermolecular interactions. A common and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent.
Causality and Experimental Choices:
-
Coupling Agent: DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl groups of the terphenyl.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.
-
Solvent: An anhydrous, non-protic solvent like Dichloromethane (DCM) is used to prevent side reactions with the highly reactive intermediates.
Protocol 2: Synthesis of 4,4''-Bis(hexanoyloxy)-p-terphenyl
Materials:
-
4,4''-Dihydroxy-p-terphenyl (1.0 eq)
-
Hexanoic acid (2.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4,4''-dihydroxy-p-terphenyl, hexanoic acid, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, filter off the DCU byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
Self-Validation/Characterization:
-
NMR and Mass Spectrometry: As described in Protocol 1.
-
FTIR Spectroscopy: To confirm the formation of the ester linkage by identifying the characteristic C=O stretch (approx. 1735 cm⁻¹).
-
DSC and POM: As described in Protocol 1.
Visualization of Concepts
General Synthesis Workflow
The overall process from precursor to a characterized liquid crystal follows a logical sequence.
Caption: General experimental workflow for LC synthesis.
Structure-Property Relationship
The molecular structure directly dictates the macroscopic liquid crystalline properties. The rigid core promotes orientational order, while the flexible tails influence the phase transition temperatures.
Caption: Relationship between molecular structure and LC properties.
Expected Results and Discussion
By employing the protocols described, a homologous series of p-terphenyl derivatives can be synthesized. It is generally observed that as the length of the terminal alkyl/alkoxy chains increases, the melting point of the compound tends to decrease, while the clearing point shows a more complex, often alternating (odd-even) effect before also decreasing for very long chains.[3] This allows for the rational design of materials with a broad nematic range, a desirable feature for many applications. For instance, many 4,4''-dialkoxy-p-terphenyls exhibit stable nematic and/or smectic phases.[2] The choice between an ether and an ester linkage also impacts the final properties; ester-containing LCs are typically more polar, which can affect their dielectric anisotropy and response to electric fields.
References
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Available at: [Link]
-
Otsuka, K., Ishida, S., & Kyushin, S. (2012). A light-emitting liquid crystal containing p-terphenyl and an alkylsilyl group. Chemistry Letters, 41(3), 266-267. Available at: [Link]
-
Otsuka, K., Ishida, S., & Kyushin, S. A light-emitting liquid crystal containing p-terphenyl and an alkylsilyl group. The Chemical Society of Japan. Available at: [Link]
-
Stelzer, F., & Jagiella, S. (2020). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 25(23), 5649. Available at: [Link]
-
Synthesis and properties of fluorinated terphenyl liquid crystals utilizing 5,6-dihydro-4H-cyclopenta[b]thiophene as core unit. ResearchGate. Available at: [Link]
-
Phase transition temperatures (°C) and enthalpies (kJ/mol) of terphenyls with fluorinated alkyl and alkoxy chains (series 4). ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
4,4''-Diiodo-p-terphenyl. PubChem, National Institutes of Health. Available at: [Link]
-
Saitoh, H., et al. (1994). X-ray study on structural phase transitions of 4,4″-difluoro-p-terphenyl and 4,4‴-difluoro-p-quaterphenyl. Solid State Communications, 91(1), 89-92. Available at: [Link]
-
Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]
- p-Terphenyl derivatives and liquid crystalline compositions. Google Patents.
-
Synthesis of Liquid Crystals. University of Colorado Boulder. Available at: [Link]
-
A Temperature Dependent X-ray Study of the Order–Disorder Enantiotropic Phase Transition of p-Terphenyl. University of La Verne. Available at: [Link]
-
p-Terphenyl-4,4''-dithiol. PubChem, National Institutes of Health. Available at: [Link]
-
Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties. ACS Omega, 6(50), 34638–34648. Available at: [Link]
-
Soman, S. D., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. Available at: [Link]
-
Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. MDPI. Available at: [Link]
-
Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science (IJRES), 11(7), 10-14. Available at: [Link]
- Preparation method of 4,4'-dihydroxydiphenyl ether. Google Patents.
-
New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. Available at: [Link]
-
Saitoh, H., et al. (1994). X-ray study on structural phase transitions of 4,4-difluoro-p-terphenyl and 4,4-difluoro-p-quaterphenyl. Semantic Scholar. Available at: [Link]
-
Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. Knowledge UChicago. Available at: [Link]
-
Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group. Figshare. Available at: [Link]
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- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Synthesis [organic-chemistry.org]
Application Note: Synthesis and Characterization of Fluorescent Polymers Using 4-[4-(4-hydroxyphenyl)phenyl]phenol
Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Device Developers Compound: 4-[4-(4-hydroxyphenyl)phenyl]phenol (Commonly known as 4,4'-Dihydroxy-p-terphenyl or DHTP) Application: High-performance fluorescent poly(arylene ether sulfone)s (PAES) and poly(ether ketone)s (PEK)
Executive Summary
The demand for high-performance thermoplastics with intrinsic optoelectronic properties has driven the exploration of rigid, conjugated bisphenol monomers. 4-[4-(4-hydroxyphenyl)phenyl]phenol (DHTP) is a highly crystalline, rigid rod-like monomer that, when incorporated into polymer backbones via nucleophilic aromatic substitution, yields materials with exceptional thermal stability, enhanced mechanical toughness, and intrinsic blue fluorescence[1]. This application note details the mechanistic rationale, synthetic protocols, and characterization workflows for developing DHTP-based fluorescent polymers.
Mechanistic Insights: Structure-Property Causality
Designing polymers with DHTP goes beyond simply substituting Bisphenol-A (BPA); it fundamentally alters the physical and photophysical behavior of the resulting macromolecule.
Origin of Intrinsic Fluorescence
Unlike traditional aliphatic or isolated aromatic polymers, DHTP introduces an extended π -conjugated terphenyl core into the polymer backbone. When polymerized via ether linkages (e.g., with 4,4'-dichlorodiphenyl sulfone), the meta-directing nature of the ether oxygen partially isolates the electronic communication between the terphenyl unit and the sulfone moiety. Consequently, the terphenyl segment acts as a discrete, rigid fluorophore, yielding strong blue fluorescence with a characteristic emission peak around 465 nm[1][2].
Mechanical Synergy and Sub- Tg Relaxations
A common trade-off in polymer chemistry is that increasing rigidity (to boost the glass transition temperature, Tg ) typically induces brittleness. However, the incorporation of DHTP into a poly(ether sulfone) backbone results in a synergistic effect, frequently yielding an order of magnitude increase in the strain-at-break (elongation) compared to structural analogs[1][3].
Causality: This counterintuitive toughening is attributed to the specific architecture of the terphenyl unit. While the para-linked benzene rings form a rigid rod, the inter-ring carbon-carbon single bonds remain highly rotatable. This allows the polymer chains to undergo strong sub- Tg ( β and γ ) relaxations. When mechanical stress is applied, these localized rotational motions effectively dissipate mechanical energy, preventing catastrophic brittle failure and dramatically increasing ultimate elongation[4].
Structure-property relationships imparted by the DHTP monomer unit.
Experimental Protocol: Synthesis of DHTP-PAES
The following protocol describes the synthesis of a fluorescent poly(arylene ether sulfone) via a nucleophilic aromatic substitution step-growth polymerization.
Reagents and Materials
-
Monomers: 4-[4-(4-hydroxyphenyl)phenyl]phenol (DHTP, 1.0 eq), 4,4'-Dichlorodiphenyl sulfone (DCDPS, 1.0 eq).
-
Base: Anhydrous Potassium Carbonate ( K2CO3 , 1.2 eq).
-
Solvents: N,N-Dimethylacetamide (DMAc) (Polar aprotic solvent), Toluene (Azeotroping agent).
Step-by-Step Methodology
Step 1: Monomer Loading and Salt Formation
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.
-
Add equimolar amounts of DHTP and DCDPS to the flask. Add a 20% molar excess of finely ground, anhydrous K2CO3 .
-
Add DMAc to achieve a solid concentration of ~15-20% w/v, followed by Toluene (approx. 1/3 the volume of DMAc).
-
Causality Check: K2CO3 is used to deprotonate the phenolic -OH groups of DHTP, forming a highly reactive bis-phenoxide nucleophile.
Step 2: Azeotropic Distillation 4. Heat the reaction mixture to 145–150 °C under a continuous nitrogen purge. 5. Allow the toluene to reflux into the Dean-Stark trap. Water (a byproduct of the phenoxide formation) will co-distill with toluene, separate in the trap, and can be drained.
-
Causality Check: This step is critical for a self-validating protocol. If water is not completely removed, it will act as a competing nucleophile, hydrolyzing the DCDPS monomer into an unreactive phenol. This terminates chain growth, resulting in low-molecular-weight, brittle oligomers rather than high-performance polymers.
Step 3: Polymerization 6. Once water evolution ceases (typically 2–4 hours), gradually drain the toluene from the Dean-Stark trap to allow the reaction temperature to rise to 165–170 °C. 7. Maintain this temperature for 4–6 hours. The solution will become highly viscous, indicating high molecular weight polymer formation.
Step 4: Precipitation and Recovery 8. Dilute the viscous dope with a small amount of additional DMAc to prevent gelation upon cooling. 9. Precipitate the polymer by pouring the solution dropwise into a vigorously stirred bath of methanol or water. 10. Filter the fibrous polymer, wash repeatedly with hot water (to remove trapped salts and residual DMAc), and dry in a vacuum oven at 120 °C for 24 hours.
Workflow for the synthesis of fluorescent DHTP-based poly(arylene ether sulfone).
Quantitative Data Presentation
To validate the efficacy of incorporating DHTP, the resulting polymer is benchmarked against the industry standard, Bisphenol-A based PAES (commercially known as Udel®). The data below summarizes the synergistic improvements in thermal, mechanical, and optical properties[1][2][4].
| Property | Standard BPA-PAES | DHTP-PAES | Analytical Method |
| Glass Transition Temp ( Tg ) | ~190 °C | 230 – 290 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Stability ( Td5% ) | ~450 °C | > 500 °C | Thermogravimetric Analysis (TGA) in N2 |
| Tensile Strength | ~70 MPa | 75 – 135 MPa | Instron Universal Testing Machine |
| Elongation at Break | 5 – 10% | 25 – 32% | Instron Universal Testing Machine |
| Fluorescence Emission ( λem ) | None | ~465 nm (Blue) | Photoluminescence (PL) Spectroscopy |
| Water Absorption | ~0.8% | ~0.26% | Gravimetric Swelling Test (24h immersion) |
Note: The exact values for DHTP-PAES vary slightly depending on the exact co-monomer ratios and molecular weight achieved during synthesis.
References
-
Salunke, A., & Madhra, M. (2002). "Synthesis and characterization of poly(arylene ether)s derived from 4,4′-bishydroxybiphenyl and 4,4′-bishydroxyterphenyl." Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69.[Link]
-
Zhang, B. (2012). "Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s." Virginia Tech Electronic Theses and Dissertations.[Link]
-
Zhang, B., & Turner, S. R. (2015). "New Semicrystalline Block Copolymers of Poly(arylene ether sulfone)s and Poly(1,4-cyclohexylenedimethylene terephthalate)." Polymer, 74.[Link]
-
Feng, J., Deng, H., Xu, Y., & Zhang, L. (2018). "Synthesis and Characterization of Poly(ether ether ketone-co-benzimidazole)s Based on 2-(2'-Hydroxyphenyl) benzimidazole." Polymer Science Series B.[Link]
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Application Notes & Protocols: Strategic Functionalization of 4,4''-dihydroxy-p-terphenyl Hydroxyl Groups
Abstract
This document provides a comprehensive technical guide for the chemical modification of the terminal hydroxyl groups on the 4,4''-dihydroxy-p-terphenyl scaffold. The p-terphenyl core is a rigid, linear, and conjugated system that serves as a valuable building block in materials science, medicinal chemistry, and organic electronics. The terminal phenolic hydroxyl groups represent primary sites for chemical functionalization, enabling the precise tuning of the molecule's physicochemical properties, such as solubility, thermal stability, electronic character, and biological activity. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the strategic insight needed to select and execute the most appropriate synthetic pathway for their target application. We present detailed, field-tested protocols for etherification and esterification, discuss critical protecting group strategies, and outline the analytical methods required for robust characterization of the resulting derivatives.
Foundational Principles: Why Functionalize 4,4''-dihydroxy-p-terphenyl?
The 4,4''-dihydroxy-p-terphenyl molecule is more than a static scaffold; it is a platform for innovation. The two terminal phenolic hydroxyl (-OH) groups are the key to unlocking its potential. These groups are chemically versatile, possessing several key characteristics:
-
Acidity: The protons of the phenolic hydroxyls are moderately acidic and can be readily removed by a base to form highly nucleophilic phenoxide ions. This is the foundational step for a wide array of substitution reactions.
-
Nucleophilicity: While the neutral hydroxyl group is a modest nucleophile, its deprotonated phenoxide form is a potent one, crucial for reactions like the Williamson ether synthesis.
-
Ring Activation: The -OH group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions. This property is a double-edged sword; while useful for further ring functionalization, it can lead to unwanted side reactions if not properly managed, often necessitating the use of protecting groups.[1]
Functionalization allows a researcher to transform the parent molecule into a derivative with tailored properties. For example, attaching long alkyl chains can enhance solubility in nonpolar solvents and induce liquid crystalline behavior. Introducing electron-withdrawing or -donating groups can modulate the molecule's photophysical properties for applications in photoredox catalysis.[2][3] Furthermore, many natural p-terphenyls with varied hydroxyl and methoxy substitutions exhibit significant biological activities, including cytotoxic and antimicrobial effects, making functionalization a key tool in drug discovery.[4][5][6]
A Prerequisite for Control: Protecting Group Strategies
Before proceeding to more complex modifications, or when multi-step syntheses are planned, the selective protection of the hydroxyl groups is often a critical first step. Protection prevents the acidic proton from interfering with subsequent reactions and tempers the high reactivity of the phenol group.[1]
The ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable to the conditions of subsequent reaction steps.
-
Readily removable in high yield under mild conditions that do not affect the rest of the molecule.[7]
Common Protecting Groups for Phenols
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Key Features & Considerations |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (K₂CO₃, NaH), Solvent (Acetone, DMF) | H₂, Pd/C (Hydrogenolysis); Li, liq. NH₃ (Birch Reduction)[7] | Very common and stable. Cleavage by hydrogenolysis is mild and clean. Not suitable if other reducible groups (alkenes, alkynes) are present. |
| Tetrahydropyranyl (THP) | 3,4-Dihydropyran (DHP), Acid catalyst (p-TsOH, PPTS), Solvent (DCM) | Aqueous acid (e.g., HCl, Acetic Acid) | Forms a stable acetal. Resistant to bases, organometallics, and hydrides.[8][9] Caveat: Creates a new stereocenter, which can lead to diastereomeric mixtures if the parent molecule is chiral.[8] |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl, TIPSCl), Base (Imidazole, Et₃N), Solvent (DMF, DCM) | Fluoride source (TBAF, HF-Pyridine) | Stability is tunable based on the steric bulk of the alkyl groups on silicon (TIPS > TBDMS > TMS). Relatively easy to introduce and remove. |
Workflow Diagram: The Logic of Protection Chemistry
The following diagram illustrates the fundamental workflow of using a protecting group in a multi-step synthesis.
Caption: General workflow for a synthesis involving hydroxyl group protection.
Core Protocols for Hydroxyl Functionalization
The following sections provide detailed, step-by-step protocols for the two most common and powerful methods for functionalizing the hydroxyl groups of 4,4''-dihydroxy-p-terphenyl: etherification and esterification.
Protocol: Williamson Ether Synthesis
This method is a robust and versatile approach for forming ether linkages (C-O-C). It proceeds via an Sₙ2 mechanism where a phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide.
Causality: The choice of base is critical. A strong base like sodium hydride (NaH) will irreversibly and completely deprotonate both hydroxyl groups, which is ideal for exhaustive alkylation. A weaker base like potassium carbonate (K₂CO₃) establishes an equilibrium and is often sufficient and easier to handle for many alkylations. Anhydrous polar aprotic solvents (e.g., DMF, Acetone) are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering.
Reaction Scheme: Williamson Ether Synthesis
Caption: General scheme for Williamson ether synthesis on the terphenyl scaffold.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4,4''-dihydroxy-p-terphenyl (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.1 M).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes. The formation of the diphenoxide may be visible.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1-bromooctane) (2.2 eq) to the mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure diether derivative.
Protocol: Esterification
Esterification involves the reaction of the phenolic hydroxyl groups with a carboxylic acid or a more reactive carboxylic acid derivative (e.g., acyl chloride, anhydride) to form an ester linkage. This is a highly effective way to modify the electronic properties of the scaffold or to create prodrugs in a pharmaceutical context.
This is a direct and often high-yielding method that leverages the high reactivity of acyl chlorides and anhydrides. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Reaction Scheme: Esterification via Acyl Chloride
Caption: Esterification using a reactive acyl chloride derivative.
Step-by-Step Methodology:
-
Preparation: In a dry flask under an inert atmosphere, dissolve 4,4''-dihydroxy-p-terphenyl (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 3.0 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC indicates completion.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
This method allows for the direct coupling of carboxylic acids with the phenol without needing to first convert the acid to a more reactive form. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and DMAP serves as a highly effective nucleophilic catalyst.[10]
Step-by-Step Methodology:
-
Preparation: To a solution of 4,4''-dihydroxy-p-terphenyl (1.0 eq), the desired carboxylic acid (2.5 eq), and DMAP (0.2 eq) in anhydrous DCM, add a solution of DCC (2.5 eq) in DCM.[10]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Once the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
-
Workup and Purification: Wash the filtrate, dry the organic layer, concentrate, and purify the resulting product as described in Method A.
Characterization of Functionalized Products
Successful functionalization must be confirmed through rigorous analytical characterization. Each technique provides a unique piece of evidence to verify the new molecular structure.
| Analytical Technique | Expected Observations for Successful Functionalization |
| ¹H NMR Spectroscopy | Etherification: Disappearance of the phenolic -OH proton signal (often a broad singlet). Appearance of new signals corresponding to the protons of the added alkyl/benzyl group (e.g., a singlet around 5.1 ppm for a benzyl ether; characteristic multiplets for an alkyl chain). Esterification: Disappearance of the phenolic -OH proton. Appearance of signals from the acyl group protons. A downfield shift of the aromatic protons ortho to the new ester linkage is often observed due to the electron-withdrawing nature of the carbonyl group. |
| ¹³C NMR Spectroscopy | Etherification: Appearance of new carbon signals from the added R-group. Esterification: Appearance of a characteristic ester carbonyl carbon signal in the range of 165-175 ppm. |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹). Esterification: Appearance of a strong C=O stretching band for the new ester group (typically ~1735-1760 cm⁻¹ for a phenyl ester). |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) will correspond to the calculated molecular weight of the newly formed derivative, confirming the addition of the functional groups. |
Applications of Functionalized p-Terphenyls
The derivatives synthesized through these protocols are not merely laboratory curiosities but are key components in advancing technology and medicine.
-
Advanced Polymers: Poly(p-terphenyl) backbones functionalized with alkaline side-chain groups have been used to create high-temperature proton exchange membranes (HT-PEMs) for fuel cells, demonstrating excellent conductivity and power density at elevated temperatures.[11][12]
-
Organic Electronics & Catalysis: By strategically adding electron-donating and electron-withdrawing groups (a "push-pull" system), the photophysical properties of the p-terphenyl core can be fine-tuned. This strategy is being explored to develop novel organic photoredox catalysts for sustainable chemical transformations, such as CO₂ reduction.[2][3]
-
Pharmaceutical Development: Many naturally occurring polyhydroxy p-terphenyls show potent biological activity.[4][6] The synthetic methods described here allow for the creation of libraries of novel analogues to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties.
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. chem.iitb.ac.in.
- Wang, Y., et al. (2025). Functional Poly(p-terphenyl-co-4-acetylpyridine) Membranes for High-Temperature Proton Exchange Membrane Fuel-Cell Applications.
- Hernandez, S. C., et al. (2025).
- Unknown. Protecting groups in organic synthesis.
- ACS Publications. (2025). Functional Poly(p-terphenyl-co-4-acetylpyridine) Membranes for High-Temperature Proton Exchange Membrane Fuel-Cell Applications.
- Li, Z., et al. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology.
- ChemRxiv. (2025).
- Neises, B., & Steglich, W. (1978).
- Zhang, M., et al. (2021). Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5. Marine Drugs.
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Analytical methods for the quantification of 4,4''-dihydroxy-p-terphenyl
An Application Guide to the Quantitative Analysis of 4,4''-dihydroxy-p-terphenyl
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of 4,4''-dihydroxy-p-terphenyl, a molecule of interest in materials science and pharmaceutical research. Recognizing the need for robust and reliable analytical techniques, this guide presents three field-proven methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. We delve into the principles of each technique, sample preparation, instrumentation, and data analysis, supported by comparative data and visual workflows to ensure methodological clarity and reproducibility.
Introduction and Physicochemical Profile
4,4''-dihydroxy-p-terphenyl is a polyhydroxy aromatic hydrocarbon characterized by a p-terphenyl core with hydroxyl groups at the terminal para positions.[1] Its rigid, conjugated structure imparts unique photophysical properties, making it a valuable scaffold in the development of organic electronics, liquid crystals, and as a potential pharmacological agent.[2][3] Accurate quantification is paramount for quality control, pharmacokinetic studies, and environmental monitoring.
The analytical strategy for any compound is dictated by its physicochemical properties. 4,4''-dihydroxy-p-terphenyl is a relatively polar, non-volatile molecule with a strong UV chromophore due to its extended π-conjugated system.[4][5] These characteristics make it an ideal candidate for analysis by HPLC and UV-Vis spectrophotometry. While its low volatility presents a challenge for direct GC analysis, this can be overcome through a chemical derivatization step to enhance thermal stability and volatility.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone technique for the analysis of non-volatile organic compounds. For 4,4''-dihydroxy-p-terphenyl, a reversed-phase (RP-HPLC) method offers excellent resolution and sensitivity.
Principle and Rationale
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] The p-terphenyl backbone of the molecule provides significant hydrophobicity, leading to strong retention on a C18 column. The two hydroxyl groups add polarity, allowing for effective elution with a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of a small amount of acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups, ensuring a single, sharp chromatographic peak and improving reproducibility.[7][8]
Experimental Protocol: RP-HPLC
1. Standard and Sample Preparation:
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4,4''-dihydroxy-p-terphenyl standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.
- Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock solution with the mobile phase.
- Sample Preparation: Dissolve the sample in a suitable solvent. If the matrix is complex, a solid-phase extraction (SPE) may be necessary for cleanup.[9] Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
- System: A standard HPLC system with a UV or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
- Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized for ideal retention time and peak shape.
- Flow Rate: 1.0 mL/min.[9]
- Detection Wavelength: Monitor at the absorbance maximum (λmax), which for p-terphenyl structures is typically around 260-280 nm.[4][9] A DAD can be used to scan for the optimal wavelength.
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is typically desired.[11]
- Quantify the amount of 4,4''-dihydroxy-p-terphenyl in the samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for quantification of 4,4''-dihydroxy-p-terphenyl by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring very high sensitivity and specificity, such as analysis in complex biological or environmental matrices, GC-MS is the method of choice.[12]
Principle and Rationale
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[13] Mass spectrometry then fragments and detects the eluted compounds, providing both qualitative (structural information from fragmentation patterns) and quantitative data. The primary challenge with 4,4''-dihydroxy-p-terphenyl is its low volatility due to the polar hydroxyl groups. Therefore, a derivatization step is mandatory. This process replaces the acidic protons of the hydroxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl, -Si(CH₃)₃), rendering the molecule volatile enough for GC analysis.[9]
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
- Extraction: Extract the analyte from the sample matrix using a suitable organic solvent. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Internal Standard (Optional but Recommended): To improve accuracy and precision, spike the sample with a known amount of a suitable internal standard (e.g., a deuterated analog like p-Terphenyl-d14) prior to extraction.[14]
- Derivatization: Transfer a dried aliquot of the extract (or standard) to a reaction vial. Add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst if needed. Seal the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.[15]
2. Instrumentation and Conditions:
- System: A gas chromatograph coupled to a mass spectrometer (e.g., a single or triple quadrupole).
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[9]
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Injection: 1 µL, splitless injection mode for trace analysis.
- Temperature Program:
- Initial Oven Temp: 150°C, hold for 1 min.
- Ramp: 15°C/min to 300°C.
- Hold: 5 min at 300°C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole system.[11] Key ions for the derivatized 4,4''-dihydroxy-p-terphenyl would need to be determined (e.g., the molecular ion and major fragment ions).
3. Data Analysis:
- Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
- Quantify using the peak area of a characteristic ion. If an internal standard is used, calculate the response factor and quantify based on the ratio of the analyte peak area to the internal standard peak area.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 4,4''-dihydroxy-p-terphenyl.
Method 3: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid, simple, and cost-effective method for quantifying compounds with strong chromophores. It is best suited for relatively pure samples where interfering substances that absorb at the same wavelength are absent.
Principle and Rationale
This technique operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The extended aromatic system of 4,4''-dihydroxy-p-terphenyl results in intense absorption in the UV region of the electromagnetic spectrum.[4][5] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be accurately determined using a calibration curve.
Experimental Protocol: UV-Vis Spectrophotometry
1. Standard and Sample Preparation:
- Solvent Selection: Choose a UV-transparent solvent in which the analyte is highly soluble (e.g., ethanol, methanol, or acetonitrile).
- Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 100 mL of the selected solvent in a volumetric flask.
- Working Standards: Prepare a set of at least five calibration standards by diluting the stock solution (e.g., 1, 2, 5, 10, 15 µg/mL).
- Sample Preparation: Dissolve the sample in the same solvent to achieve a concentration expected to fall within the calibration range. Filtration may be required if the solution is turbid.
2. Instrumentation and Analysis:
- System: A dual-beam UV-Vis spectrophotometer.
- Wavelength Scan: Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).
- Calibration Curve:
- Set the spectrophotometer to λmax.
- Use the pure solvent as a blank to zero the instrument.
- Measure the absorbance of each working standard.
- Plot absorbance versus concentration to create the calibration curve.
- Sample Measurement: Measure the absorbance of the prepared sample solution.
3. Data Analysis:
- Verify the linearity of the calibration curve (R² > 0.995).
- Determine the concentration of the sample by using its absorbance value and the linear regression equation from the calibration curve.[10]
UV-Vis Workflow Diagram
Caption: Workflow for quantification via UV-Vis Spectrophotometry.
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | Low to mid µg/mL |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Prep Complexity | Low to Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Key Advantage | Robustness & wide applicability | Unmatched sensitivity & specificity | Speed, simplicity & low cost |
| Key Limitation | Moderate sensitivity | Requires derivatization | Prone to matrix interference |
Note: Performance values are illustrative and must be experimentally validated for 4,4''-dihydroxy-p-terphenyl.[9][10]
Conclusion
This application note details three robust methods for the quantification of 4,4''-dihydroxy-p-terphenyl. RP-HPLC offers a balance of performance, cost, and ease of use, making it suitable for most routine applications. GC-MS, while more complex due to the required derivatization step, provides superior sensitivity and specificity for trace-level analysis in challenging matrices. Finally, UV-Vis spectrophotometry serves as a rapid and economical tool for the analysis of relatively pure samples. The selection of the optimal method should be guided by a thorough consideration of the analytical objectives, sample characteristics, and available resources. Each protocol described herein provides a solid foundation for method development and validation in your laboratory.
References
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
- SIELC Technologies. (n.d.). Separation of 4,4'-Dihydroxydiphenyl ether on Newcrom R1 HPLC column.
- BenchChem. (n.d.). A Technical Guide to p-Terphenyl-d14: Sourcing and Application for Researchers.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of 4,4'-Dihydroxybenzophenone: Cross-Validation of Analytical Techniques.
- Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
- Syguda, A., et al. (2024). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. Molecules, 29(11), 2684.
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- Al-Dirbashi, O. Y., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 695-703.
- Unknown Author. (n.d.). Analysis of polychlorinated terphenyls by GC Triple Quadrupole Mass Spectrometry. ResearchGate.
- ThermoFisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
- Ai, Q., et al. (n.d.). UV-Vis characteristic bands representing p-terphenyl in pure and pentacene-doped p. ResearchGate.
- Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
- Liu, D., et al. (2021). Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5. Molecules, 26(3), 705.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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Wikipedia. (n.d.). Terphenyl. Retrieved from [Link]
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
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HPLC and GC-MS analysis of p-terphenyl derivatives
Advanced Analytical Workflows for p-Terphenyl Derivatives: HPLC-DAD/MS and GC-MS Profiling in Drug Discovery
Introduction
p-Terphenyl derivatives are a structurally diverse and highly valuable class of secondary metabolites characterized by a linear arrangement of three benzene rings. Primarily isolated from fungi (e.g., Aspergillus and Sarcodon species) and lichens, these compounds exhibit potent biological activities, including α-glucosidase inhibition, cytotoxicity against cancer cell lines, and antimicrobial effects[1][2]. The central and lateral benzene rings are frequently heavily substituted with hydroxyl, methoxy, and prenyl groups, creating a broad spectrum of polarities and chemical stabilities[3].
Due to this structural heterogeneity, comprehensive profiling of p-terphenyls requires orthogonal analytical platforms. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is ideal for intact, polar, and thermally labile derivatives. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) provides unmatched chromatographic resolution and electron ionization (EI) spectral libraries for volatile or derivatized analogues, utilizing isotopically labeled standards like p-terphenyl-d14 for robust quantification[4].
Analytical Strategy Overview
Fig 1. Orthogonal analytical workflow for p-terphenyl extraction, purification, and MS analysis.
Section 1: Sample Preparation and Extraction Strategy
Causality & Rationale: p-Terphenyls are predominantly intracellular or tightly bound within the fungal mycelium. Extraction requires a solvent that disrupts the matrix while solubilizing polyphenolic structures. Ethyl acetate (EtOAc) is the solvent of choice as it efficiently extracts the moderately polar p-terphenyls while leaving behind highly polar primary metabolites (such as sugars and amino acids)[2]. Subsequent cleanup using Sephadex LH-20 is critical; the cross-linked dextran matrix separates compounds not just by size, but via π-π interactions with the aromatic rings of the p-terphenyls, effectively removing heavy lipids and pigments that would otherwise foul the MS source[5].
Protocol: Extraction and Cleanup
-
Lyophilization & Disruption: Freeze-dry the fungal biomass (e.g., Aspergillus candidus solid-rice culture) and mill it into a fine powder to maximize the solvent contact area.
-
Extraction: Suspend 10 g of biomass in 100 mL of EtOAc. Sonicate for 30 minutes at room temperature. Filter the supernatant and repeat the extraction twice.
-
Concentration: Pool the EtOAc extracts and evaporate to dryness under reduced pressure at 35°C to prevent the thermal degradation of labile prenylated derivatives.
-
Cleanup: Reconstitute the crude extract in 2 mL of Methanol (MeOH). Load onto a pre-equilibrated Sephadex LH-20 column.
-
Elution: Elute with a gradient of MeOH:CHCl3 (1:1 v/v). Collect 5 mL fractions and monitor via Thin-Layer Chromatography (TLC) under UV 254 nm. Pool fractions containing UV-active spots for downstream LC and GC analysis.
Section 2: HPLC-DAD/MS Analysis
Causality & Rationale: Reverse-phase HPLC using a Biphenyl stationary phase is highly recommended for p-terphenyls. A Biphenyl column offers enhanced retention and selectivity for polyaromatic compounds through π-π electron interactions, resolving closely related structural isomers (e.g., positional isomers of methoxyterphenyllin) that often co-elute on standard C18 columns. The mobile phase must be acidified (e.g., with 0.1% formic acid) to suppress the ionization of phenolic hydroxyl groups, ensuring they remain in their neutral state to prevent peak tailing and improve chromatographic retention.
Protocol: HPLC-DAD/MS Workflow
-
Sample Preparation: Dilute the purified fraction to 1 mg/mL in LC-grade MeOH. Filter through a 0.22 µm PTFE syringe filter.
-
Column Setup: Install a Biphenyl core-shell column (100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase Preparation: Solvent A: Ultra-pure Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Detection Parameters: Set the DAD to monitor 254 nm, 280 nm, and 320 nm (characteristic absorption bands for the highly conjugated p-terphenyl core). The MS should be operated in both positive and negative Electrospray Ionization (ESI) modes, as polyhydroxylated p-terphenyls often yield strong [M-H]⁻ ions.
Table 1: Optimized HPLC Gradient Program for p-Terphenyls
| Time (min) | Solvent A (%) | Solvent B (%) | Flow Rate (mL/min) | Curve Profile |
| 0.0 | 90 | 10 | 0.4 | Initial |
| 2.0 | 90 | 10 | 0.4 | Linear |
| 15.0 | 40 | 60 | 0.4 | Linear |
| 20.0 | 5 | 95 | 0.4 | Linear |
| 23.0 | 5 | 95 | 0.4 | Hold |
| 23.1 | 90 | 10 | 0.4 | Linear |
| 28.0 | 90 | 10 | 0.4 | Re-equilibrate |
Section 3: GC-MS Analysis & Derivatization
Causality & Rationale: Natural p-terphenyls often contain multiple phenolic hydroxyl groups (e.g., terphenyllin and its derivatives)[6]. These active hydrogens cause severe adsorption in the GC inlet, leading to peak tailing, poor sensitivity, and thermal breakdown. Derivatization via silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the acidic protons with trimethylsilyl (TMS) groups. This dramatically lowers the boiling point and neutralizes the polarity of the molecule.
To ensure quantitative accuracy, p-Terphenyl-d14 is utilized as an internal standard. Its deuterated nature shifts its mass (m/z 244) away from natural p-terphenyls, preventing cross-talk while mimicking the exact extraction and chromatographic behavior of the target analytes[4][7].
Protocol: Silylation and GC-MS Analysis
-
Internal Standard Spiking: Add 10 µL of p-Terphenyl-d14 (100 µg/mL in dichloromethane) to 100 µL of the sample extract.
-
Drying: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. Critical Step: Any residual moisture will destroy the silylating reagents.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal the vial tightly and incubate at 70°C for 45 minutes.
-
Injection: Cool the vial to room temperature and inject 1 µL into the GC-MS (Splitless mode).
Table 2: GC-MS Temperature Program and SIM Parameters
| Parameter | Setting / Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (Constant flow: 1.2 mL/min) |
| Inlet Temperature | 280°C (Splitless mode, purge valve on at 1.0 min) |
| Oven Program | 100°C (hold 1 min) → 15°C/min to 250°C → 5°C/min to 320°C (hold 5 min) |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C (Electron Ionization, 70 eV) |
| Target Ions (m/z) | p-Terphenyl-d14: 244 (Quantifier), 122 (Qualifier) |
Section 4: Data Interpretation and Self-Validation
Causality & Rationale: Trustworthiness in analytical chemistry relies on self-validating data systems. For p-terphenyl quantification, the system must continuously verify that matrix effects or derivatization failures are not skewing the results. By monitoring the recovery of the p-Terphenyl-d14 internal standard, the analyst can instantly validate the efficiency of the injection and ionization processes. Furthermore, matching the isotopic distribution of the molecular ion against theoretical models confirms the chemical formula, ruling out isobaric interferences.
Fig 2. Self-validating logic tree for GC-MS data interpretation and quality control.
References
-
Liu, J. et al. "Structural diversity and biological activity of natural p-terphenyls." National Center for Biotechnology Information (NCBI).[Link]
-
Wang, Y. et al. "A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin." National Center for Biotechnology Information (NCBI).[Link]
-
Zhang, X. et al. "p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4." MDPI.[Link]
-
Chen, S. et al. "Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1." MDPI.[Link]
-
D-NB.info. "p‐Terphenyl and Orsellinic Acid Derivatives from the European Polyporales Terana coerulea and Sparassis brevipes." D-NB.info.[Link]
-
Li, H. et al. "p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities." Frontiers in Chemistry.[Link]
Sources
- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Advanced Derivatization Protocols for the GC-MS Analysis of 4,4''-Dihydroxy-p-terphenyl
Abstract & Rationale
4,4''-dihydroxy-p-terphenyl is a polyphenolic compound whose analysis is critical in various fields, including materials science and environmental monitoring. Due to its two polar hydroxyl groups, the native molecule exhibits low volatility and poor thermal stability, making it unsuitable for direct analysis by Gas Chromatography (GC).[1][2] Derivatization is an essential sample preparation step that chemically modifies the analyte to improve its chromatographic properties.[2] This guide provides detailed, field-proven protocols for the silylation of 4,4''-dihydroxy-p-terphenyl, converting it into a volatile and thermally stable derivative amenable to sensitive and robust GC-Mass Spectrometry (GC-MS) analysis.
The core principle of these protocols is silylation , a robust chemical process that replaces the active, polar hydrogen atoms of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3][4] This transformation dramatically increases the analyte's volatility while protecting the thermally labile hydroxyl functionalities, resulting in improved peak shape, enhanced sensitivity, and reliable quantification.[4][5] We will detail methodologies using two of the most powerful and commonly employed silylating agents: BSTFA and MSTFA.
The Silylation Reaction: Mechanism and Reagent Choice
Silylation proceeds via a nucleophilic attack from the hydroxyl group's oxygen atom on the silicon atom of the silylating reagent.[4] The choice of reagent is critical and depends on the analyte's reactivity and the sensitivity required for the analysis.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A highly versatile and powerful silylating agent suitable for a wide range of polar compounds, including phenols.[6] Its byproducts are volatile, which minimizes chromatographic interference.[6] The reaction can be accelerated by adding a catalyst, such as trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent.[7][8]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, distinguished by the fact that its by-products are even more volatile than those of BSTFA.[3][6] This characteristic makes MSTFA the reagent of choice for ultra-trace analysis, where reagent-derived peaks could otherwise interfere with the detection of early-eluting compounds.[6]
Protocol I: Silylation with BSTFA + 1% TMCS
This protocol is a robust, general-purpose method for the efficient derivatization of 4,4''-dihydroxy-p-terphenyl. The inclusion of TMCS as a catalyst ensures rapid and complete reaction.
Causality Behind Experimental Choices
-
Solvent Selection (Acetone): While various solvents can be used, acetone is highly recommended. Research has demonstrated that silylation reactions in acetone can reach completion almost instantaneously at room temperature, whereas the same reaction in solvents like dichloromethane or hexane can take over an hour.[9] This is likely due to acetone's polarity facilitating the reaction mechanism.
-
Anhydrous Conditions: Silylating reagents react readily with moisture. The presence of water will consume the reagent, leading to incomplete derivatization of the target analyte and poor analytical results. Therefore, using dried samples and anhydrous solvents is paramount.
-
Temperature: Heating to 70°C ensures that even sterically hindered or less reactive sites are fully derivatized, driving the reaction to completion in a short timeframe.[7]
Experimental Workflow Diagram
Caption: Workflow for BSTFA-based silylation.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 1-10 mg of the 4,4''-dihydroxy-p-terphenyl sample into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetone to dissolve the dried sample. Follow this by adding 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and vortex vigorously for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction proceeds to completion.[7]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample can be injected directly into the GC-MS system. If the concentration is too high, it can be diluted with a suitable solvent such as hexane or ethyl acetate prior to analysis.
Protocol II: Silylation with MSTFA
This protocol is optimized for applications requiring the highest sensitivity and minimal background interference, leveraging the superior volatility of MSTFA and its by-products.
Causality Behind Experimental Choices
-
Reagent (MSTFA): Chosen for its highly volatile by-products (N-methyltrifluoroacetamide), which typically elute well before most analytes, providing a cleaner baseline for trace analysis.[3][6]
-
Solvent/Catalyst (Pyridine): Pyridine serves a dual function. It is an excellent solvent for both the analyte and the reagent, and it also acts as a catalyst by accepting the proton released during the reaction, which helps to drive the equilibrium toward the silylated product.[10]
-
Temperature and Time: A slightly elevated temperature (80°C) is used to ensure rapid derivatization, often achieving completion in as little as 10-15 minutes.[7]
Derivatization Reaction Diagram
Caption: MSTFA reaction with 4,4''-dihydroxy-p-terphenyl.
Step-by-Step Methodology
-
Sample Preparation: Prepare a dry sample of 4,4''-dihydroxy-p-terphenyl (1-10 mg) in a 2 mL reaction vial as described in Protocol I.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample, followed by 100 µL of MSTFA.[10]
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 15 minutes.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS. Dilute with chloroform or hexane if necessary.
Data Summary: Comparison of Silylation Protocols
| Parameter | Protocol I: BSTFA + 1% TMCS | Protocol II: MSTFA | Justification & Expert Insights |
| Primary Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Both are powerful silyl donors. MSTFA is often preferred for metabolomics and trace analysis due to its cleaner background.[6] |
| Catalyst | 1% Trimethylchlorosilane (TMCS) | Pyridine (acts as solvent and catalyst) | TMCS is a highly effective catalyst that significantly increases silylation potential.[8] Pyridine is a milder catalyst but very effective. |
| Typical Solvent | Acetone, Dichloromethane, Pyridine | Pyridine, Acetonitrile | Acetone offers the fastest reaction kinetics.[9] Pyridine is excellent for dissolving polar analytes and catalyzing the reaction.[10] |
| Reaction Temp. | 70°C | 80°C | Mild heating ensures rapid and complete derivatization for both hydroxyl groups.[7] |
| Reaction Time | 30 minutes | 15 minutes | Both protocols are rapid. The choice depends on workflow and batch size. |
| By-product Volatility | High | Very High | MSTFA's by-products are more volatile, reducing the risk of chromatographic interference, which is a key advantage.[3][6] |
| Best For | Routine, robust analysis. | Ultra-trace analysis, complex matrices. | BSTFA is a reliable workhorse. MSTFA provides an edge when maximum sensitivity and baseline cleanliness are required. |
Analytical Method: GC-MS Parameters
After successful derivatization, the following GC-MS conditions are recommended for analysis.
-
GC System: Agilent 8890 or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms or SLB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal.
-
Injection: 1 µL, Splitless mode for trace analysis.[11]
-
Injector Temp: 280°C.
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977 or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode, targeting the molecular ion (M+) and key fragment ions of the bis(trimethylsilyl)-p-terphenyl derivative.[11]
References
-
Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
-
Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3054-3059. [Link]
-
Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]
-
Li, X., et al. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. [Link]
-
Appendix G - Derivatization in GC MS. Scribd. [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. The BOG. [Link]
-
Analytical methods – Knowledge and References. Taylor & Francis. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
-
Guide to Derivatization Reagents for GC. LabRulez GCMS. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Techniques for silylation. ResearchGate. [Link]
-
Jones, S. N., & Mills, G. A. (2013). Injection Port Derivatization for GC/MS-MS: Analysis of Hormones in Water. Comprehensive Analytical Chemistry. [Link]
Sources
- 1. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 2. scispace.com [scispace.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-[4-(4-hydroxyphenyl)phenyl]phenol (p-Terphenyl-4,4''-diol) as a Rigid Scaffold and Linker in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the spatial orientation of pharmacophores is just as critical as their chemical identity. 4-[4-(4-hydroxyphenyl)phenyl]phenol , commonly known as p-terphenyl-4,4''-diol , is a highly crystalline, linear, and exceptionally rigid bisphenol. With a molecular length of approximately 14 Å and terminal hydroxyl groups that serve as versatile synthetic handles, this compound has emerged as a privileged building block in drug discovery.
This application note details the dual utility of p-terphenyl-4,4''-diol:
-
As a Proteomimetic Scaffold: Mimicking the spatial projection of α-helical side chains to disrupt challenging Protein-Protein Interactions (PPIs)[1].
-
As a Rigid Linker: Spanning precise distances to inhibit amyloid-β (Aβ) aggregation by minimizing the entropic penalty of binding[2].
By understanding the causality behind its structural rigidity, researchers can leverage p-terphenyl-4,4''-diol to design highly potent, low-molecular-weight therapeutics.
Application I: Proteomimetics and α-Helix Mimicry
Mechanistic Insight: The Hamilton α-Helix Mimetic
Over 30% of protein secondary structures are α-helical, and these motifs frequently mediate critical PPIs, such as the Bcl-xL/Bak interaction in apoptosis. However, native peptides suffer from poor bioavailability and rapid proteolytic degradation.
The p-terphenyl core provides an elegant solution. When the three phenyl rings adopt a staggered conformation, substituents attached to the ortho/meta positions project into space at distances that perfectly match the i, i+3 (or i+4), and i+7 residues of an α-helix[1]. The terminal hydroxyls of p-terphenyl-4,4''-diol allow for bilateral substitution, enabling the molecule to mimic multiple faces of an α-helix simultaneously. This has been successfully applied to inhibit the deeply buried HIV-1 Rev protein[3] and to antagonize Bcl-xL, restoring apoptotic pathways in cancer cells[1].
Caption: Mechanism of action for p-terphenyl-based α-helix mimetics in restoring Bak-mediated apoptosis.
Protocol: Fluorescence Polarization (FP) Assay for Bcl-xL/Bak Disruption
To validate the efficacy of a p-terphenyl-4,4''-diol derived mimetic, a competitive FP assay is utilized. This assay relies on the principle that a small fluorescent peptide tumbles rapidly (low polarization), but when bound to a large protein, its rotation slows (high polarization).
Materials:
-
Recombinant human Bcl-xL protein (truncated).
-
Fluorescein-labeled Bak BH3 peptide (Fl-Bak).
-
p-Terphenyl derivative (Test compound).
-
Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (reduces non-specific aggregation).
Step-by-Step Methodology:
-
Baseline Establishment: In a black 384-well microplate, add Fl-Bak (final concentration 15 nM) to the assay buffer. Measure the baseline fluorescence polarization (mP) to ensure unbound peptide values are low (~30-50 mP).
-
Protein Complexation: Add recombinant Bcl-xL (final concentration 100 nM) to the wells. Incubate for 30 minutes at room temperature in the dark. Causality: This allows the Fl-Bak to bind the hydrophobic cleft of Bcl-xL, resulting in a high polarization signal (~200-250 mP) due to restricted rotational mobility.
-
Compound Titration: Add the p-terphenyl derivative in a 12-point serial dilution (ranging from 100 µM to 0.1 nM).
-
Equilibration: Incubate the plate for 2 hours at room temperature. Causality: Sufficient time must be granted for the synthetic mimetic to competitively displace the high-affinity Fl-Bak peptide from the Bcl-xL binding groove.
-
Measurement & Analysis: Read the plate on a multi-mode microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the IC₅₀ using non-linear regression. A drop in mP indicates successful displacement of the Fl-Bak peptide by the p-terphenyl mimetic[1].
Application II: Rigid Linkers in Amyloid-β Aggregation Inhibition
Mechanistic Insight: The Entropic Advantage of Rigidity
The self-assembly of Amyloid-β (Aβ) into fibrillar plaques is a hallmark of Alzheimer's disease. Small molecules that inhibit this aggregation typically require two aromatic end-groups capable of hydrogen bonding, separated by a central linker[2].
Research by Reinke and Gestwicki demonstrated that the optimal linker length for Aβ inhibition lies within a strict 8–16 Å regime[2]. p-Terphenyl-4,4''-diol fits this perfectly. More importantly, its linear, highly conjugated structure provides extreme rigidity. When a flexible alkyl linker binds to an amyloid fibril, it loses significant conformational degrees of freedom, resulting in a massive entropic penalty ($ \Delta S < 0 ).Thepre−organizedrigidityofthep−terphenylcorebypassesthispenalty,dramaticallyincreasingtheoverallbindingaffinity( \Delta G $) and inhibitory potency.
Caption: Workflow of the Thioflavin T (ThT) fluorescence assay for evaluating Aβ aggregation inhibitors.
Protocol: Thioflavin T (ThT) Fluorescence Assay
Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This self-validating system allows for real-time kinetic monitoring of Aβ aggregation.
Materials:
-
Lyophilized Aβ(1-42) peptide.
-
Hexafluoroisopropanol (HFIP).
-
Thioflavin T (ThT) dye (20 µM in 50 mM Glycine-NaOH, pH 8.5).
-
p-Terphenyl-4,4''-diol derivative.
Step-by-Step Methodology:
-
Peptide Monomerization: Dissolve lyophilized Aβ(1-42) in 100% HFIP to a concentration of 1 mM. Incubate for 1 hour at room temperature, then aliquot and evaporate the HFIP under a gentle stream of nitrogen. Causality: HFIP breaks down pre-existing β-sheet structures and oligomers, ensuring the assay begins with a purely monomeric Aβ population. Failing to do this results in irreproducible aggregation kinetics.
-
Reconstitution: Immediately prior to the assay, dissolve the Aβ film in DMSO, then dilute with PBS (pH 7.4) to a final peptide concentration of 10 µM.
-
Inhibitor Co-incubation: In a black 96-well plate with a clear bottom, mix 10 µM Aβ(1-42) with varying stoichiometric ratios of the p-terphenyl derivative (e.g., 1:0.1, 1:1, 1:5).
-
ThT Addition: Add ThT to a final concentration of 20 µM in each well.
-
Kinetic Monitoring: Seal the plate to prevent evaporation. Incubate at 37°C in a microplate reader. Measure fluorescence (Ex: 440 nm, Em: 490 nm) every 10 minutes for 48 hours, with 5 seconds of orbital shaking before each read.
-
Data Interpretation: Uninhibited Aβ will show a sigmoidal curve (lag phase, growth phase, plateau). Effective p-terphenyl rigid linkers will extend the lag phase and significantly depress the maximum fluorescence plateau, indicating the rigid 14 Å span successfully blocked cross-β sheet elongation[2].
Quantitative Data Presentation: Linker Dynamics
The following table summarizes the causal relationship between linker length, flexibility, and biological efficacy, highlighting why the p-terphenyl scaffold outperforms flexible alternatives.
| Linker Type | Scaffold Example | Linker Length (Å) | Flexibility | Entropic Penalty on Binding | Target Efficacy / Affinity |
| Short Rigid | Biphenyl-4,4'-diol | ~9.5 Å | Low | Low | Moderate Aβ Inhibition |
| Optimal Rigid | p-Terphenyl-4,4''-diol | ~14.0 Å | Very Low | Minimal | High Aβ Inhibition / High Bcl-xL Affinity |
| Long Rigid | p-Quaterphenyl | ~18.5 Å | Low | Low | Poor (Exceeds optimal 8-16 Å pocket) |
| Flexible Alkyl | PEG-based / Alkyl chains | 10 - 15 Å | High | High | Low (High degrees of freedom lost) |
Data synthesized from structure-activity relationship studies on amyloid inhibitors and α-helix mimetics[1][2].
References
-
Discovery of Oral Natural Benzofuranoid p-Terphenyl Derivative CHNQD-03301 as a Potent Hypoxia-Inducible Factor-1α Signaling Inhibitor for Cancer Therapy Journal of Medicinal Chemistry (2025).[Link]
-
Nucleic acid recognition and antiviral activity of 1,4-substituted terphenyl compounds mimicking all faces of the HIV-1 Rev protein positively-charged α-helix Scientific Reports (2020).[Link]
-
Terphenyl-Based Bak BH3 α-Helical Proteomimetics as Low-Molecular-Weight Antagonists of Bcl-xL Journal of the American Chemical Society (2005).[Link]
-
Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin: influence of linker length and flexibility Chemical Biology & Drug Design (2007).[Link]
Sources
- 1. Terphenyl-Based Bak BH3 alpha-helical proteomimetics as low-molecular-weight antagonists of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin: influence of linker length and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic acid recognition and antiviral activity of 1,4-substituted terphenyl compounds mimicking all faces of the HIV-1 Rev protein positively-charged α-helix - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 4,4''-Dihydroxy-p-terphenyl (DHTP) Synthesis
Welcome to the Technical Support Center for the synthesis of 4,4''-dihydroxy-p-terphenyl (DHTP). DHTP is a highly valued rigid-rod monomer used extensively in the development of advanced poly(arylene ether sulfone)s and liquid crystalline polymers.
While industrial-scale synthesis sometimes relies on the harsh sulfonation of p-terphenyl using concentrated sulfuric acid (110–140 °C) followed by alkaline hydrolysis[1], laboratory and drug-development workflows predominantly utilize the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,4-dibromobenzene and 4-hydroxyphenylboronic acid. When optimized, this pathway is the predominant strategy for assembling terphenyl scaffolds, achieving excellent yields of 85–95%[2].
This guide provides a self-validating protocol and addresses the most common modes of failure (homocoupling, stalling, and precipitation) encountered during this synthesis.
Mechanistic Overview
Understanding the catalytic cycle is the first step in troubleshooting. Yield loss typically occurs when the reaction diverges from the main catalytic cycle into side reactions (like oxidative homocoupling) or stalls at the mono-coupled intermediate due to steric hindrance or premature precipitation.
Reaction Pathway: 4,4''-Dihydroxy-p-terphenyl Synthesis via Suzuki-Miyaura Coupling
Self-Validating Experimental Protocol
To ensure reproducibility, use the following self-validating methodology. The protocol includes built-in analytical checkpoints to confirm the reaction is proceeding correctly before moving to the next step.
Reagents: 1,4-dibromobenzene (1.0 eq), 4-hydroxyphenylboronic acid (2.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (3.0 eq). Solvent System: Toluene / Ethanol / H2O (2:1:1 v/v/v). Causality: Toluene dissolves the aryl bromide, water dissolves the base/boronic acid, and ethanol acts as a phase-transfer agent bridging the two layers for efficient transmetalation.
Step-by-Step Methodology:
-
Setup & Deoxygenation (Critical): Charge a Schlenk flask with 1,4-dibromobenzene, 4-hydroxyphenylboronic acid, and K2CO3. Add the solvent mixture.
-
Validation Check: Perform three freeze-pump-thaw cycles. The complete absence of bubbling upon the final thaw confirms the system is rigorously deoxygenated, which is mandatory to prevent O2-driven homocoupling.
-
-
Catalysis & Heating: Under an Argon atmosphere, add the Pd(PPh3)4 catalyst. Heat the mixture to 85 °C (reflux).
-
Validation Check: At t = 4 hours, sample the organic layer for LC-MS. You must observe the near-complete consumption of 1,4-dibromobenzene and the emergence of the mono-coupled intermediate (m/z ~249).
-
-
Driving to Completion: Continue refluxing for 12–24 hours.
-
Validation Check: At t = 18 hours, a second LC-MS should show <5% mono-coupled intermediate and >90% DHTP (m/z 262). If the intermediate persists, the reaction has stalled (See FAQ Q2).
-
-
Workup & Precipitation: Cool the reaction to room temperature. Slowly acidify the mixture with 1M HCl to pH 3.
-
Causality: In the basic K2CO3 environment, DHTP exists as a highly water-soluble diphenoxide. Acidification protonates the phenols, drastically reducing solubility and crashing out the product as a solid.
-
-
Purification: Filter the crude solid, wash sequentially with water and cold ethanol (to remove the 4,4'-dihydroxybiphenyl byproduct), and recrystallize from DMF/Water.
Troubleshooting Guides & FAQs
Troubleshooting Logic Tree for DHTP Synthesis Yield Loss
Q1: My overall yield is low, and LC-MS shows a massive peak corresponding to 4,4'-dihydroxybiphenyl. What is causing this? Answer: You are observing the homocoupling of the 4-hydroxyphenylboronic acid. This is an oxidative side reaction strongly promoted by the presence of dissolved oxygen and base. Solution: Rigorous deoxygenation is non-negotiable. Switch from simple Argon sparging to the freeze-pump-thaw method. Additionally, you can suppress this by adding the boronic acid slowly via a syringe pump over 2 hours, keeping its steady-state concentration low in the reaction mixture.
Q2: The reaction stalls, and I isolate a significant amount of the mono-coupled intermediate (4-bromo-4'-hydroxybiphenyl). How do I push it to completion? Answer: The second catalytic cycle is electronically and sterically more challenging than the first. The oxidative addition of Pd(0) into the mono-coupled aryl bromide is slower. Solution: Upgrade your catalyst system. Switch from the standard Pd(PPh3)4 to a catalyst with a more electron-rich, sterically demanding ligand like SPhos or XPhos (e.g., using Pd(OAc)2 / SPhos). These ligands vastly accelerate oxidative addition into unreactive aryl bromides and prevent catalyst deactivation (Pd black formation).
Q3: My target DHTP product is precipitating prematurely during the reaction, trapping unreacted starting materials and catalyst. How can I resolve this solubility issue? Answer: Terphenyls have notoriously poor solubility due to their rigid, planar structure and the strong intermolecular hydrogen bonding from the terminal hydroxyl groups. If it precipitates too early, it traps the mono-coupled intermediate. Solution:
-
Solvent Adjustment: Increase the ratio of ethanol or switch to a 1,4-Dioxane/H2O system and run the reaction at a higher temperature (100 °C) to keep the intermediates solvated.
-
Synthetic Workaround (Protection): Use 4-methoxyphenylboronic acid instead of the hydroxyl variant. The resulting 4,4''-dimethoxy-p-terphenyl is significantly more soluble and less prone to precipitation. Post-coupling, you can perform a quantitative demethylation using anhydrous pyridine hydrochloride (Py·HCl) as both a reagent and solvent at elevated temperatures[3].
Quantitative Data: Catalyst & Solvent System Comparison
Use the table below to select the optimal reaction conditions based on your lab's capabilities and purity requirements.
| Catalyst System | Solvent System | Temp (°C) | Typical Yield (%) | Primary Limitation & Notes |
| Pd(PPh3)4 / K2CO3 | Toluene/EtOH/H2O | 85 | 60–70 | Prone to stalling at the mono-coupled intermediate. Good for standard lab setups. |
| Pd(dppf)Cl2 / Na2CO3 | 1,4-Dioxane/H2O | 100 | 75–85 | Better conversion rates, but product precipitation can still occur at scale. |
| Pd(OAc)2 / SPhos / K3PO4 | Toluene/H2O | 100 | 85–95 | Highest yield. Requires strict anhydrous/anaerobic handling of the ligand prior to water addition. |
| H2SO4 then NaOH melt | Neat (Sulfonation) | 140 / 300 | ~70 | Industrial route. Extremely harsh conditions; low regiocontrol requires extensive downstream purification. |
References
-
[1] Synthesis and Characterization of Highly Functional Substituted Stilbene Copolymers and Semi-crystalline Poly(aryl ether sulfone). VTechWorks. Available at: [Link]
-
[3] Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. ResearchGate. Available at:[Link]
Sources
Troubleshooting Suzuki coupling for poly-hydroxylated aromatics
Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most notoriously difficult transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling of poly-hydroxylated aromatics (such as catechols, resorcinols, and pyrogallols).
This guide abandons generic advice in favor of mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your success at the bench.
The Mechanistic "Why": Understanding Substrate Failure
Before troubleshooting, we must understand why poly-hydroxylated aromatics fail under standard Suzuki conditions. The difficulties stem from three competing pathways that disrupt the catalytic cycle:
-
Catalyst Poisoning via Chelation: Poly-hydroxylated aromatics, particularly those with adjacent hydroxyl groups (e.g., catechols), act as potent bidentate ligands. Following oxidative addition, the deprotonated phenolic oxygens can displace the phosphine ligands on the Palladium(II) intermediate, forming a highly stable, unreactive square-planar complex. This thermodynamic sink prevents transmetalation.
-
Base-Induced Oxidation: The Suzuki-Miyaura reaction requires a base to activate the boronic acid via an "ate" complex. However, under basic conditions, electron-rich poly-phenols are rapidly oxidized by trace oxygen into quinones[1]. Quinones are redox-active and act as radical scavengers that quench the Pd(0) catalyst, halting the reaction entirely.
-
Electronic Deactivation: If the aryl halide is located on the poly-hydroxylated ring, the formation of electron-rich phenoxides under basic conditions significantly increases the electron density of the aromatic ring, making the initial oxidative addition of Pd(0) sluggish.
To overcome these barriers, we must engineer the microenvironment around the Pd atom using sterically demanding, electron-rich ligands (like Buchwald's SPhos or XPhos) that prevent O-coordination, while strictly controlling the redox environment[2].
Logical pathway of Suzuki coupling with poly-phenols, highlighting failure modes and solutions.
Troubleshooting & FAQ Matrix
Q1: My reaction mixture turns pitch black immediately upon adding the base, and I recover only starting material. What is happening? A: You are observing the base-catalyzed oxidation of your poly-hydroxylated aromatic into a quinone or polymeric species[1]. This instantly poisons the catalyst. Solution: You must establish rigorous anaerobic conditions. Degas your solvents using the freeze-pump-thaw method (at least 3 cycles) rather than simple nitrogen sparging. Switch from strong bases (NaOH, Na2CO3) to milder bases like aqueous K3PO4 or KF[3].
Q2: The reaction stays yellow/orange, but stalls at 10% conversion. I see a metallic mirror on the flask. A: The metallic mirror is "Pd black," indicating that your Pd(0) catalyst has precipitated out of the catalytic cycle before oxidative addition or transmetalation could occur. This happens when the phenolic oxygens outcompete your ligand for the Pd center. Solution: Upgrade your ligand. Standard ligands like PPh3 or dppf are insufficient for unprotected catechols. Use Buchwald ligands like SPhos or RuPhos. Their massive steric bulk (high cone angle) and the secondary interaction from their lower biphenyl ring physically block the poly-phenol from chelating the metal center[2].
Q3: Should I just protect the hydroxyl groups (e.g., with MOM or Benzyl groups) instead of trying direct coupling? A: Protection is the traditional route and guarantees the highest yields (often >85%) because it completely masks the acidic protons and prevents both chelation and oxidation. However, if your substrate is sensitive to deprotection conditions (e.g., acidic cleavage of MOM groups), direct coupling of the free phenol is achievable using the optimized SPhos/K3PO4 protocol below[4].
Quantitative Condition Matrix
To facilitate easy comparison, the following table summarizes the optimized parameters based on the substrate's protection status and structural electronics.
| Substrate Type | Recommended Catalyst / Ligand | Preferred Base | Solvent System | Expected Yield Range | Primary Challenge Addressed |
| Unprotected Catechols | Pd(OAc)₂ / SPhos | K₃PO₄ (aq) | 1,4-Dioxane / H₂O (4:1) | 40–75% | Prevents O-chelation & oxidation |
| Unprotected Resorcinols | Pd₂(dba)₃ / XPhos | K₂CO₃ (aq) | Toluene / H₂O (10:1) | 60–85% | Overcomes electronic deactivation |
| Protected Poly-phenols (MOM/Bn) | Pd(PPh₃)₄ | Na₂CO₃ (aq) | THF / H₂O (3:1) | 80–95% | Standard steric hindrance |
| Highly Hindered Phenols | Ru-Ni Dual Catalysis | TFFH | Mechanochemical (Milling) | 70–90% | Bypasses solvent solubility limits[4] |
Self-Validating Experimental Protocol: Direct Coupling of Unprotected Catechols
This protocol is designed as a self-validating system. At each critical juncture, an observable physical change will confirm whether the reaction is proceeding correctly or if it has been compromised.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Poly-hydroxylated Arylboronic Acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (3.0 equiv, prepared as a 2M aqueous solution)
-
1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Anaerobic Setup (Crucial): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Poly-hydroxylated Arylboronic Acid, Pd(OAc)₂, and SPhos.
-
Atmospheric Purge: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Degassing: In a separate flask, prepare a mixture of 1,4-Dioxane and the 2M K₃PO₄ aqueous solution. Degas this mixture via three freeze-pump-thaw cycles.
-
Initiation: Transfer the degassed solvent mixture to the Schlenk flask via a gas-tight syringe under positive Argon pressure.
-
Validation Check 1: The solution should turn a pale yellow to deep orange color as the active Pd(0)-SPhos complex forms. If the solution flashes black or dark brown within 60 seconds, oxygen has breached the system, and quinone formation has occurred. Abort and restart.
-
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.
-
Monitoring: Monitor the reaction via LCMS after 4 hours.
-
Validation Check 2: A successful transmetalation will show the gradual disappearance of the aryl halide mass. If unreacted starting materials remain but a black precipitate (Pd black) coats the flask, catalyst poisoning has occurred.
-
-
Quench and Workup: Cool to room temperature, dilute with EtOAc, and carefully neutralize the aqueous layer with 1M HCl to pH 5-6 (to ensure the poly-phenols are fully protonated and partition into the organic layer). Extract, dry over Na₂SO₄, and concentrate.
Step-by-step anaerobic experimental workflow for coupling unprotected poly-hydroxylated aromatics.
References
-
Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis Source: MDPI / NIH PubMed Central URL:[4]
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[2]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids Source: NIH PubMed Central URL:[1]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI URL:[3]
Sources
Technical Support Center: Purification of Crude 4,4''-Dihydroxy-p-terphenyl
Welcome to the dedicated technical support guide for navigating the complex purification of crude 4,4''-dihydroxy-p-terphenyl. This molecule, a valuable building block for high-performance polymers and optoelectronic materials, presents significant purification challenges due to its rigid structure, low solubility, and high melting point.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common problems encountered during its isolation and purification.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Challenges
This section addresses foundational questions regarding the nature of crude 4,4''-dihydroxy-p-terphenyl and the principles behind its purification.
Q1: What are the most common impurities found in crude 4,4''-dihydroxy-p-terphenyl synthesized via Suzuki-Miyaura coupling?
Answer: Crude 4,4''-dihydroxy-p-terphenyl from Suzuki-Miyaura coupling is typically contaminated with a variety of side-products and unreacted starting materials. The exact impurity profile depends on the specific reaction conditions, but common contaminants are summarized in the table below.
Application Scientist's Insight: The Suzuki-Miyaura reaction, while powerful, is a complex catalytic cycle involving multiple steps.[3][4] Each step presents an opportunity for side reactions. For instance, homocoupling occurs when two molecules of the boronic acid derivative or two molecules of the aryl halide react with each other instead of the intended cross-coupling partners. Protodeboronation, the cleavage of the C-B bond by a proton source (often water or alcohol), results in the formation of biphenyl from the boronic acid starting material.[5] Understanding these pathways is critical for diagnosing purification issues.
| Impurity Type | Specific Examples | Origin / Cause |
| Homocoupling Products | 4,4'-Dihydroxybiphenyl; Biphenyl | Reaction of two boronic acid molecules or two aryl halide molecules.[3] |
| Incomplete Reaction | 4-Bromophenol; 4-Hydroxyphenylboronic acid | Unreacted starting materials carried through workup. |
| Dehalogenation/Protodeboronation | Phenol; Biphenyl | Premature cleavage of the C-Br or C-B bond before cross-coupling.[5] |
| Catalyst Residues | Palladium complexes | Incomplete removal during aqueous workup. |
| Oligomeric Byproducts | Quaterphenyls and higher oligomers | Sequential coupling reactions occurring on the product.[6] |
Q2: Why is 4,4''-dihydroxy-p-terphenyl notoriously difficult to purify?
Answer: The primary challenges stem from its molecular properties:
-
Poor Solubility: The planar, rigid p-terphenyl backbone leads to strong intermolecular π-π stacking and hydrogen bonding from the terminal hydroxyl groups. This results in very low solubility in most common organic solvents at room temperature, making recrystallization difficult.[2][7]
-
High Melting Point: The melting point is typically above 210°C, and it can sublimate at high temperatures under vacuum.[2][8] This high thermal stability is an advantage for some applications but requires specialized equipment (e.g., high-temperature, high-vacuum sublimation apparatus) for purification.
-
Similar Polarity of Impurities: Many byproducts, such as 4,4'-dihydroxybiphenyl, have similar polarity and structural features, making chromatographic separation challenging.
Q3: What are the principal methods for purifying this compound?
Answer: The most effective purification strategies typically involve a multi-step approach combining the following techniques:
-
Recrystallization: This is often the first step to remove the bulk of impurities. Success hinges on finding a suitable high-boiling point solvent or a solvent/anti-solvent system.[9]
-
Sublimation: For achieving very high purity (>99.5%), high-vacuum sublimation is the method of choice. It effectively removes non-volatile impurities like salts and catalyst residues, as well as some organic byproducts with different volatilities.[10][11]
-
Column Chromatography: While challenging due to solubility issues, it can be effective for removing closely related impurities if a suitable mobile phase is developed. It often requires polar solvents and may be more suitable for smaller scale purifications.
Section 2: Troubleshooting Guide: From Problem to Solution
This section is formatted to address specific experimental failures you may encounter.
Recrystallization Issues
Q: My compound won't dissolve in the recrystallization solvent, even at reflux. What should I do?
Answer: This is a common issue due to the compound's low solubility.
Solutions & Insights:
-
Switch to a Higher-Boiling Point Solvent: Standard solvents like ethanol or ethyl acetate may be ineffective. Consider high-boiling point polar aprotic solvents.
-
Use a Solvent Mixture: A mixture can fine-tune solubility. For example, using a small amount of a high-solvency solvent like DMSO or DMF to dissolve the compound, followed by the addition of a miscible co-solvent like ethanol or isopropanol, can be effective.
-
Increase the Solvent Volume: While not ideal for yield, sometimes a much larger volume of solvent is necessary. Be prepared for a lower recovery.
Table of Suggested Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Dimethylformamide (DMF) | 153 | Excellent solvating power for polar, aromatic compounds. Difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very strong solvent. Must be removed under high vacuum. Can be used with an anti-solvent like water or isopropanol.[12] |
| Ethanol/Water Mixture | ~78-100 | A classic system for phenolic compounds. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of ethanol. |
| Toluene | 111 | May dissolve less-polar impurities while leaving the desired product behind (trituration/hot wash). |
Q: After recrystallization, my product is still impure, with homocoupled byproducts (e.g., 4,4'-dihydroxybiphenyl) remaining. What is the next step?
Answer: This indicates that the recrystallization was not selective enough to separate structurally similar molecules.
Solutions & Insights:
-
Perform a Second, Different Recrystallization: Do not simply repeat the same procedure. If you used a polar solvent, try a less polar system or a different solvent/anti-solvent pair. The change in solvent environment can alter the co-solubility of the impurities.
-
Proceed to High-Vacuum Sublimation: Sublimation is often the most effective method to separate molecules with different vapor pressures. 4,4''-dihydroxy-p-terphenyl will sublime under high vacuum and elevated temperatures, potentially leaving behind less volatile oligomers or more volatile fragments.[10][13]
-
Attempt Column Chromatography: This should be your final option. Due to low solubility, you will likely need to use a highly polar mobile phase (e.g., dichloromethane with a high percentage of methanol or ethyl acetate with methanol). This can lead to poor separation on standard silica gel. Consider using a different stationary phase like alumina or a polar-embedded reversed-phase column.[1]
Sublimation Issues
Q: My yield from sublimation is extremely low, or nothing is subliming.
Answer: This is typically an issue with temperature, vacuum level, or equipment setup.
Solutions & Insights:
-
Check Your Vacuum: A high vacuum (<0.1 mbar) is essential. Check all seals and ensure your pump is functioning correctly. p-Terphenyl itself requires a high vacuum to sublime effectively.[13]
-
Increase the Temperature Gradually: The sublimation temperature for this compound can be high (e.g., >200°C). Increase the temperature slowly to find the sweet spot where it sublimes without significant decomposition. Be aware that thermal stability is finite, and prolonged exposure to very high temperatures can cause degradation.
-
Ensure a Proper Temperature Gradient: The "cold finger" or collection surface must be significantly cooler than the heating source to allow for efficient condensation of the sublimed vapor. A large temperature differential is key.
Chromatography Issues
Q: My compound streaks badly on a silica gel TLC plate and won't move from the baseline during column chromatography.
Answer: This is a classic sign of a compound that is too polar for the chosen solvent system and is irreversibly adsorbing to the acidic silica gel.
Solutions & Insights:
-
Increase Mobile Phase Polarity: Add a highly polar solvent like methanol (start with 1-5%) to your mobile phase (e.g., ethyl acetate or dichloromethane). This will help compete with the silica for binding sites and elute your compound.
-
Add an Acidic Modifier: Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can help by protonating the hydroxyl groups, reducing their interaction with the silica surface and improving peak shape.
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina can be a better choice for polar compounds that are sensitive to the acidity of silica.
-
Reversed-Phase (C18): If your compound has some solubility in solvents like methanol or acetonitrile, reversed-phase chromatography can be an excellent alternative, as it separates based on hydrophobicity rather than polarity.
-
Section 3: Detailed Experimental Protocols & Visualizations
This section provides step-by-step methodologies for the key purification techniques and visual workflows.
Purification Workflow Overview
The general strategy for purifying crude 4,4''-dihydroxy-p-terphenyl is a sequential process aimed at removing different classes of impurities at each stage.
Caption: General purification workflow for 4,4''-dihydroxy-p-terphenyl.
Protocol 1: Optimized Recrystallization (Solvent/Anti-Solvent Method)
This protocol uses a high-solvency solvent (DMF) and an anti-solvent (isopropanol) to achieve controlled crystallization.
-
Dissolution: Place the crude 4,4''-dihydroxy-p-terphenyl (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of warm (60-70°C) dimethylformamide (DMF) required to fully dissolve the solid with stirring. Caution: Work in a fume hood.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (e.g., catalyst residues) are visible, perform a hot filtration through a pre-warmed funnel with a small plug of glass wool or a filter paper to remove them.
-
Induce Crystallization: While the DMF solution is still hot and stirring, begin adding warm isopropanol dropwise. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few drops of warm DMF to redissolve the fine precipitate and obtain a clear solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal growth and yield, subsequently place the flask in a refrigerator (4°C) or an ice bath for several hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove residual DMF and soluble impurities. Repeat with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 80-100°C), until a constant weight is achieved.
Protocol 2: High-Vacuum Sublimation
This procedure is for obtaining material of the highest purity.
-
Preparation: Ensure your sublimation apparatus is meticulously clean and dry. Place the recrystallized 4,4''-dihydroxy-p-terphenyl into the bottom of the sublimator.
-
Assembly: Assemble the apparatus, ensuring all glass joints are properly sealed with high-vacuum grease. Insert the cold finger and connect it to a cooling source (circulating water or coolant).
-
Evacuation: Slowly and carefully evacuate the apparatus using a high-vacuum pump (diffusion pump or turbomolecular pump preferred) to a pressure below 0.05 mbar.
-
Heating: Once a stable high vacuum is achieved, begin heating the bottom of the sublimator using a heating mantle or oil bath. Increase the temperature gradually (e.g., in 10°C increments every 15 minutes) while monitoring the cold finger.
-
Sublimation Process: The product will begin to sublime and deposit as fine, needle-like crystals on the cold finger. Find the optimal temperature that provides a steady rate of sublimation without signs of charring or decomposition. This is typically in the range of 200-280°C but must be determined empirically.
-
Cool Down: Once the sublimation is complete (no more material is depositing), turn off the heat and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Venting and Collection: Slowly and carefully vent the apparatus with an inert gas like nitrogen or argon. Disassemble the apparatus and carefully scrape the pure, crystalline product from the cold finger onto a clean, tared piece of glassine paper.
Troubleshooting Decision Tree
This diagram helps guide your decisions when a purification step fails to yield a product of the desired purity.
Caption: Decision tree for troubleshooting purification failures.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.[3]
-
Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9236-9250. DOI:10.1039/C3CS60197H[5]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4347-4359.[14]
-
Denmark, S. E. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign.[15]
-
Wang, C., et al. (2018). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-355.[16]
-
BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents. Retrieved from BenchChem.[12]
-
Google Patents. (n.d.). CN101121644B - Preparation method of 4, 4' -dibromodiphenyl ether. Retrieved from Google Patents.[17]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[4]
-
ResearchGate. (n.d.). Preparation and characterization of 4,4-dihydroxydiphenyl-joined β-cyclodextrin bonded silica stationary phase for high performance liquid chromatography. Retrieved from ResearchGate.[18]
-
Google Patents. (n.d.). CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether. Retrieved from Google Patents.[19]
-
Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl. Retrieved from Google Patents.[9]
-
PubMed. (2012). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Sediment Samples by Combining Subcritical Water Extraction and Dispersive Liquid-Liquid Microextraction With Derivatization. Journal of Chromatography A, 1268, 9-16.[20]
-
PubMed. (2015). Determination of hydroxylated polycyclic aromatic hydrocarbons by HPLC-photoionization tandem mass spectrometry in wood smoke particles and soil samples. Analytical and Bioanalytical Chemistry, 407(18), 5427-5436.[21]
-
BenchChem. (n.d.). Synthesis of 4,4'-Dihydroxybenzophenone from p-Hydroxybenzoic Acid: Application Notes and Protocols. Retrieved from BenchChem.
-
ResearchGate. (2017). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Journal of Chemical & Engineering Data, 62(4), 1335-1342.[22]
-
European Patent Office. (n.d.). EP 0267761 A2 - Preparation process of 4,4'-dihydroxybiphenyl. Retrieved from European Patent Office.[23]
-
Google Patents. (n.d.). WO1992014698A1 - Process for purifying impure mixtures containing 4,4'-dihydroxydiphenyl sulfone. Retrieved from Google Patents.[24]
-
ASCE Library. (2020). Removal of Polycyclic Aromatic Hydrocarbons from Water Using Mn(III)-Based Advanced Oxidation Process. Journal of Environmental Engineering, 147(3).[25]
-
Frontiers. (2021). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 12, 672326.[26]
-
MDPI. (2011). Ethyl 4,4''-Difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate. Molbank, 2011(4), M754.[27]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from Chromatography Today.[28]
-
MDPI. (2025). Remediation of Polycyclic Aromatic Hydrocarbon-Contaminated Soil Using Microwave-Activated Persulfate Oxidation System. International Journal of Molecular Sciences, 26(11), 5987.[29]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from Chemistry Stack Exchange.[30]
-
arXiv. (2025). Reporting on pTP sublimation during evaporation deposition. arXiv:2503.06181.[13]
-
Google Patents. (n.d.). EP0193064A2 - Process for the preparation of 4,4'-dihydroxydiphenyl ether. Retrieved from Google Patents.[31]
-
Impurities in Pharmaceutical Substances. (n.d.). Retrieved from a relevant pharmaceutical resource.[32]
-
Shree Ganesh Remedies Limited. (n.d.). Suzuki Coupling for Pharmaceutical Intermediates. Retrieved from Shree Ganesh Remedies Limited.[33]
-
ResearchGate. (2025). Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. Retrieved from ResearchGate.[6]
-
PubChem. (n.d.). p-Terphenyl. Retrieved from PubChem.[7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[34]
-
PubMed. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Journal of Chromatography A, 1690, 463782.[1]
-
National Center for Biotechnology Information. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 103(19), 7867-7878.[35]
-
SpringerLink. (1993). Correlation of the Solubility of 4,4′-Isopropylidenediphenol with Solvent Properties. Journal of Solution Chemistry, 22(1), 1-10.[36]
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ResearchGate. (n.d.). Synthesis of Terphenyls. Retrieved from ResearchGate.[37]
-
Tokyo Chemical Industry. (n.d.). p-Terphenyl (purified by sublimation). Retrieved from TCI Chemicals.[10]
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ChemicalBook. (2026). p-Terphenyl | 92-94-4. Retrieved from ChemicalBook.[2]
-
Frontiers. (2021). Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase. Frontiers in Chemistry, 9, 736551.[38]
-
MDPI. (2021). Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5. Journal of Fungi, 7(2), 111.[39]
-
Frontiers. (2026). Sublimation aides and abets co-milling and discoloration involving quinhydrone. Frontiers in Chemistry, 14.
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Chem-Impex. (n.d.). p-Terphenyl (purified by sublimation). Retrieved from Chem-Impex.[8]
-
MDPI. (2019). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Polymers, 11(11), 1856.[40]
-
Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Crystals, 13(6), 945.[41]
-
MDPI. (2021). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Polymers, 13(17), 2963.[42]
-
MDPI. (2020). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2020(2), M1128.[43]
-
Royal Society of Chemistry. (2025). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry.
-
PubMed. (2024). Application of Sublimation in the Synthesis and Crystal Growth of Organosulfones. Crystal Growth & Design.[11]
-
ChemicalBook. (n.d.). 92-94-4(p-Terphenyl) Product Description. Retrieved from ChemicalBook.[44]
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Technical Support Center: Purification of 4,4''-Dihydroxy-p-terphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,4''-dihydroxy-p-terphenyl. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with the removal of residual palladium catalysts from this compound. Our approach is grounded in established scientific principles and field-proven methodologies to ensure the integrity and purity of your final product.
Troubleshooting Guides
This section is dedicated to resolving specific issues you may encounter during the purification of 4,4''-dihydroxy-p-terphenyl. Each guide provides a step-by-step protocol and explains the rationale behind the recommended actions.
Issue 1: Persistent Gray or Black Coloration in the Final Product
Symptom: After initial workup, your 4,4''-dihydroxy-p-terphenyl product retains a gray or black color, indicating the presence of palladium black or colloidal palladium particles.
Causality: Palladium(0) species, which are often the active catalysts in cross-coupling reactions, can be challenging to remove completely through simple filtration due to their fine particle size and potential for colloidal suspension.
Troubleshooting Workflow:
Caption: Workflow for addressing palladium black contamination.
Detailed Protocol: Activated Carbon Treatment
Activated carbon is a cost-effective and often highly efficient method for removing both heterogeneous and some soluble palladium species.[1][2] Its high surface area and porous structure allow for the physical adsorption of palladium particles.
-
Solvent Selection: Dissolve the crude 4,4''-dihydroxy-p-terphenyl in a suitable solvent. For phenolic compounds, polar aprotic solvents like tetrahydrofuran (THF) or acetone are often effective.
-
Carbon Selection and Loading: Add a powdered activated carbon (PAC) to the solution. A good starting point is 10-20 wt% of the crude product mass. Different grades of activated carbon have varying efficiencies, so screening may be necessary.[3][4]
-
Adsorption Conditions: Stir the suspension at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 2-4 hours. Longer times may be required for complete removal.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite bed helps to trap the fine carbon particles, preventing them from contaminating the filtrate.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
Expert Insight: While effective, activated carbon can sometimes adsorb the desired product, leading to yield loss.[2] It is advisable to perform a small-scale trial to optimize the carbon loading and contact time to balance purification efficiency with product recovery.
Issue 2: High Residual Palladium Levels Detected by ICP-MS Despite a Colorless Product
Symptom: Your 4,4''-dihydroxy-p-terphenyl appears visually pure (white or off-white), but Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels exceeding the acceptable limits for your application (e.g., >10 ppm for pharmaceutical intermediates).[5]
Causality: Soluble palladium species, often in the Pd(II) oxidation state complexed with ligands or the product itself, are not removed by simple filtration or standard activated carbon treatment. These species are colorless and thus not visually detectable.
Troubleshooting Workflow:
Caption: Decision tree for removing soluble palladium.
Detailed Protocol: Palladium Scavenger Treatment
Solid-supported scavengers are functionalized materials designed to selectively bind and remove metal impurities from solution.[6] For palladium, thiol-based and triazine-based scavengers are particularly effective.[2]
Scavenger Selection:
-
Thiol-based Scavengers (e.g., Silica-bound Propylthiol): Generally effective for a broad range of palladium species, particularly Pd(II).[7]
-
Triazine-based Scavengers (e.g., MP-TMT): Often show high affinity and selectivity for palladium, leading to efficient removal with minimal product loss.[2][8]
General Protocol for Scavenger Use:
-
Dissolution: Dissolve the palladium-containing 4,4''-dihydroxy-p-terphenyl in an appropriate solvent (e.g., THF, Toluene).
-
Scavenger Addition: Add the selected scavenger to the solution. The amount required will depend on the initial palladium concentration and the scavenger's capacity (typically 5-10 equivalents relative to the residual palladium).
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature for a period of 2 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Remove the scavenger by filtration.
-
Analysis: Analyze the filtrate by ICP-MS to confirm the reduction in palladium levels.[9][10]
Data Summary: Comparison of Common Palladium Removal Techniques
| Method | Target Palladium Species | Advantages | Disadvantages | Typical Final Pd Level (ppm) |
| Filtration through Celite® | Heterogeneous (e.g., Pd/C, Pd black) | Simple, fast, inexpensive | Ineffective for soluble or colloidal Pd | >100 |
| Activated Carbon | Heterogeneous and some soluble species | Cost-effective, high capacity | Potential for product loss, may require optimization | 10-100 |
| Recrystallization | Soluble and occluded species | Can provide very high purity | Requires suitable solvent system, potential for yield loss | <10 |
| Palladium Scavengers | Primarily soluble species | High selectivity, very low final Pd levels | Higher cost, may require screening | <5 |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4,4''-dihydroxy-p-terphenyl to remove palladium residues?
A1: Finding the ideal recrystallization solvent often requires some experimentation. Based on the phenolic nature of 4,4''-dihydroxy-p-terphenyl and data for similar compounds like 4,4'-dihydroxybiphenyl, good starting points for solvent screening include:
-
Single Solvents: Acetonitrile, methanol, or acetone are suitable options where the compound is soluble when hot and less soluble when cold. Patents for a related compound, 4,4'-dihydroxy diphenyl ether, also suggest ethanol, toluene, and monochlorobenzene.[11]
-
Solvent/Anti-solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent at an elevated temperature and then add a miscible "poor" solvent (an anti-solvent) to induce crystallization.[12][13] For 4,4''-dihydroxy-p-terphenyl, consider dissolving in a polar solvent like THF or acetone and adding a non-polar anti-solvent such as heptane or hexane.
Q2: I've tried activated carbon treatment, but my product yield is very low. What can I do?
A2: Significant product loss during activated carbon treatment is a common issue due to the non-selective nature of adsorption.[2] To mitigate this:
-
Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a lower loading (e.g., 5 wt%) and incrementally increase it until the desired level of palladium removal is achieved.
-
Wash the Carbon: After filtering off the activated carbon, wash the filter cake with a fresh portion of the solvent to recover adsorbed product.
-
Consider a Different Carbon Grade: Activated carbons are available in various grades with different pore sizes and surface chemistries.[3] A grade with a different porosity might have a lower affinity for your product while still effectively removing palladium.
-
Switch to a More Selective Method: If product loss remains high, consider using a more selective method like palladium scavengers, which are designed to bind specifically to the metal.[14]
Q3: How do I choose between a thiol-based and a triazine-based palladium scavenger?
A3: The choice of scavenger can be system-dependent.[2]
-
Thiol-based scavengers are a good general-purpose choice and are effective for a wide range of palladium species. They are often the first choice for screening experiments.
-
Triazine-based scavengers (like TMT) can offer higher selectivity and efficiency in some cases, particularly for palladium from Suzuki-Miyaura coupling reactions.[2][8] They can sometimes outperform thiol-based scavengers, especially in challenging matrices.[14]
It is often beneficial to screen a small panel of scavengers to identify the most effective and cost-efficient option for your specific process.
Q4: What are the acceptable limits for residual palladium in pharmaceutical products?
A4: The acceptable limits for elemental impurities in pharmaceutical products are defined by regulatory bodies like the FDA and EMA, following the ICH Q3D guidelines.[5] The permitted daily exposure (PDE) for palladium is typically low, and this translates to concentration limits in the final active pharmaceutical ingredient (API) that are often in the low parts-per-million (ppm) range. For orally administered drugs, the limit is often around 10 ppm, while for parenteral drugs, it can be as low as 1 ppm.[5]
Q5: How can I accurately quantify the amount of residual palladium in my product?
A5: The most common and reliable method for quantifying trace levels of palladium in organic compounds is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][10] This technique offers very low detection limits and is the industry standard for elemental impurity analysis in pharmaceuticals. It is crucial to use a validated ICP-MS method to ensure the accuracy of your results.[15][16]
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
Qizhong Carbon. (2024, June 4). Types of Activated Carbon: A Comprehensive Guide to Purification Solutions. [Link]
-
ResearchGate. (n.d.). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF. [Link]
-
Heycarbons. (2024, November 8). Application of activated carbon as a catalyst and catalyst carrier. [Link]
-
Futong. (2024, June 18). Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion. [Link]
-
ACS Publications. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. [Link]
-
RSC Publishing. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Screening. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
ResearchGate. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
- Google Patents. (n.d.). CN101121644B - Preparation method of 4, 4' -dibromodiphenyl ether.
-
MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]
-
RSC Publishing. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry. [Link]
-
ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF. [Link]
-
PMC. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]
-
Futek. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
IRJAES. (2017, August 15). Comparison of Granulated and Powdered Activated Carbon in the Removal of Organic Matter from River Water. [Link]
-
N/A. (n.d.). Recrystallization I 10. [Link]
-
ResearchGate. (2025, April 14). Anti-solvent recrystallization?. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros. [Link]
-
PMC. (n.d.). Solvent-Free Dynamic Nuclear Polarization of Amorphous and Crystalline ortho-Terphenyl. [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
ACS Publications. (2007, September 28). Traceless Liquid-Phase Synthesis of Biphenyls and Terphenyls Using Pentaerythritol as a Tetrapodal Soluble Support. [Link]
-
PMC. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
-
YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. [Link]
-
Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. [Link]
Sources
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- 16. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polyhydroxy-p-Terphenyl Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of polyhydroxy-p-terphenyls. This resource is engineered for researchers and drug development professionals dealing with the complex synthesis of these highly bioactive, electron-rich aromatic scaffolds (e.g., analogues of terphenyllin and candidusin).
Due to the dense electron cloud and steric hindrance inherent to polyhydroxy-p-terphenyls, traditional batch synthesis often fails due to homocoupling, ligand scrambling, and over-oxidation. This guide deconstructs these side reactions, explains their mechanistic causality, and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview & Reaction Branch Points
The synthesis of unsymmetrical polyhydroxy-p-terphenyls typically relies on sequentially selective Suzuki-Miyaura cross-couplings of a di-halogenated arene, followed by global deprotection. The diagram below maps the critical workflow and the exact nodes where side reactions derail the synthesis.
Fig 1. Synthesis workflow of polyhydroxy-p-terphenyls and critical side reaction branch points.
Troubleshooting FAQs: Side Reactions & Causality
Q1: Why am I observing significant quaterphenyl (homocoupling) formation during the first Suzuki-Miyaura coupling step? Causality: Homocoupling of the bromo-biaryl intermediate occurs due to competitive oxidative addition of the Palladium (Pd) catalyst to the newly formed biaryl halide, followed by transmetalation with another equivalent of the aryl halide. This is often exacerbated by trace oxygen acting as an oxidant in batch reactors. Solution: Transitioning from batch to a continuous flow reactor format significantly suppresses this dimerization. Flow systems maintain strict stoichiometric control and minimize residence time, preventing the accumulation and subsequent dimerization of the reactive intermediate [1].
Q2: My asymmetric p-terphenyl synthesis yields a mixture of symmetric and scrambled terphenyls. What causes this aryl-aryl exchange? Causality: This is a classic phosphine-related side reaction. Phosphine ligands (e.g., PPh3) on the Pd catalyst can undergo reversible oxidative addition into the P–C bond. This allows the ligand's aryl groups to swap with the palladium-bound substrate aryl group during the catalytic cycle, destroying the asymmetry of the target p-terphenyl. Solution: Utilize a phosphine-(ligand)-free palladium catalyst system (e.g., Pd(OAc)2 in ethanol/water) at room temperature. Removing the phosphine ligand completely eliminates the vector for aryl scrambling [1].
Q3: During the final deprotection of methoxy ethers using BBr3, I recover halogenated byproducts and incompletely deprotected intermediates. How can I achieve global deprotection? Causality: Polyhydroxy-p-terphenyls are highly electron-rich. Strong Lewis acids like BBr3 can generate electrophilic bromine species in situ. The cleavage of methoxy groups generates phenoxide-like intermediates that strongly activate the aromatic ring toward electrophilic aromatic substitution (bromination). Furthermore, severe steric hindrance around ortho-methoxy groups prevents the Lewis acid from coordinating effectively, leading to incomplete cleavage. Solution: Switch the protecting group strategy upstream from methyl ethers to benzyl ethers. Benzyl groups can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C), which operates under neutral conditions and avoids electrophilic halogenation entirely.
Q4: The isolated polyhydroxy-p-terphenyl rapidly darkens in solution and shows a -2 Da mass shift in LC-MS. What is happening? Causality: Polyhydroxy-p-terphenyls—particularly those mimicking natural products with 1,4-hydroquinone or catechol-like motifs—are highly susceptible to auto-oxidation. Exposure to atmospheric oxygen rapidly oxidizes the electron-rich phenols into p-terphenylquinones (loss of 2 protons and 2 electrons = -2 Da) [2]. Solution: Perform all workup and purification steps under an inert argon atmosphere. Use degassed solvents and introduce a mild reducing agent (e.g., 0.1 M ascorbic acid) during the aqueous quench to maintain the fully reduced polyhydroxy state [3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Phosphine-Free Sequentially Selective Suzuki Coupling (Flow Reactor)
Objective: Synthesize the asymmetric protected p-terphenyl core while eliminating aryl scrambling and homocoupling.
-
System Priming: Flush a continuous flow reactor (e.g., PTFE tubing, 10 mL internal volume) with degassed Ethanol/H2O (4:1 v/v) at 1.0 mL/min for 10 minutes.
-
Reagent Preparation:
-
Stream A: 1,4-dibromo-2-nitrobenzene (1.0 equiv) and Aryl Boronic Acid 1 (1.05 equiv) in EtOH.
-
Stream B: Pd(OAc)2 (2 mol%, phosphine-free) and K2CO3 (2.0 equiv) in H2O.
-
-
First Coupling: Pump Stream A and Stream B at 0.5 mL/min into a T-mixer, passing through a reactor coil at 25 °C (Residence time: 10 min).
-
Validation Check 1 (In-line LC-MS): Divert a 10 µL aliquot. The reaction is validated when the mono-coupled biaryl mass [M+H]+ is >95% relative abundance, and the quaterphenyl dimer mass [2M+H]+ is <2%. If dimer is >2%, increase flow rate to reduce residence time.
-
Second Coupling: Introduce Aryl Boronic Acid 2 (1.2 equiv) and additional K2CO3 via a second T-mixer. Elevate the second reactor coil temperature to 60 °C.
-
Validation Check 2 (TLC/UV): Spot the outflow on silica TLC. A single highly fluorescent spot under 254 nm UV indicates successful asymmetric coupling without scrambled byproducts.
Protocol B: Global Deprotection via Catalytic Hydrogenolysis
Objective: Cleave benzyl protecting groups without inducing ring bromination or oxidation.
-
Preparation: Dissolve the benzylated p-terphenyl intermediate (1.0 mmol) in anhydrous, degassed THF/MeOH (1:1, 20 mL) in a heavy-walled glass reactor.
-
Catalyst Addition: Under a strict argon blanket, add 10% Pd/C (100 mg, 10 wt%).
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 12 hours.
-
Validation Check (NMR Aliquot): Withdraw 0.1 mL, filter through a micro-syringe filter, evaporate, and run a rapid 1H-NMR. The reaction is validated when the benzylic CH2 protons (typically ~5.0-5.2 ppm) have completely disappeared.
-
Anaerobic Workup: Filter the mixture through a pad of Celite under an argon atmosphere. Wash with degassed MeOH containing 0.1% ascorbic acid to prevent auto-oxidation to the p-terphenylquinone. Concentrate in vacuo.
Quantitative Data & Optimization Tables
The following tables summarize the quantitative advantages of optimized methodologies over traditional approaches in polyhydroxy-p-terphenyl synthesis.
Table 1: Impact of Reactor Format and Catalyst on Suzuki Coupling Side Reactions
| Parameter / Condition | Batch Synthesis (Traditional) | Flow Reactor (Optimized) | Primary Side Reaction Mitigated |
| Catalyst System | Pd(PPh3)4 (Phosphine-based) | Pd(OAc)2 (Phosphine-free) | Aryl-Aryl Exchange (Scrambling) |
| Temperature (1st Step) | 80 °C (Reflux) | 25 °C (Room Temp) | Over-reaction to symmetric terphenyl |
| Quaterphenyl Yield | 12 - 18% | < 2% | Homocoupling / Dimerization |
| Overall Yield | 45 - 55% | 85 - 92% | Multiple competitive pathways |
Table 2: Deprotection Strategies and Side Reaction Profiles
| Protecting Group | Reagent / Conditions | Common Side Reactions | Recommended Mitigation |
| Methyl Ether (-OMe) | BBr3, CH2Cl2, -78 °C to RT | Ring bromination, incomplete cleavage | Switch to Benzyl ethers |
| MOM Ether (-OMOM) | HCl / MeOH, 50 °C | Acid-catalyzed polymerization | Monitor strictly via LC-MS |
| Benzyl Ether (-OBn) | H2 (1 atm), Pd/C, RT | Over-reduction of aromatic core (rare) | Highly recommended; use anaerobic workup |
References
-
Taylor & Francis. Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Available at: [Link]
-
Studies in Natural Products Chemistry. Polyhydroxy-P-Terphenyls and Related P-Terphenylquinones From Fungi. Available at: [Link]
-
Marine Drugs (MDPI). Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5. Available at:[Link]
Sources
Technical Support Center: Enhancing the Solubility of 4,4''-Dihydroxy-p-terphenyl for Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 4,4''-dihydroxy-p-terphenyl in various chemical reactions. The inherent low solubility of this rigid, planar molecule, stemming from strong intermolecular hydrogen bonding and π-π stacking, often presents a significant hurdle in achieving efficient reaction kinetics and yields. This document outlines scientifically-grounded strategies, from solvent selection to chemical modification, to effectively address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4,4''-dihydroxy-p-terphenyl is not dissolving in common organic solvents for my reaction. What is the underlying reason for this poor solubility?
A1: The limited solubility of 4,4''-dihydroxy-p-terphenyl is primarily due to its molecular structure. The molecule consists of three aromatic rings in a linear arrangement, which promotes strong intermolecular π-π stacking. Additionally, the two terminal hydroxyl (-OH) groups are capable of forming extensive hydrogen bonding networks between molecules. These strong intermolecular forces require a significant amount of energy to overcome, leading to poor solvation in many common solvents. The parent compound, p-terphenyl, is itself insoluble in water and only sparingly soluble in lower alcohols and glycols, preferring aromatic solvents.[1][2] The addition of polar hydroxyl groups further complicates its solubility profile.
Q2: What are the recommended initial solvents to try for dissolving 4,4''-dihydroxy-p-terphenyl?
A2: Due to its amphiphilic nature (possessing both polar hydroxyl groups and a nonpolar terphenyl backbone), a logical starting point is to use polar aprotic solvents which can disrupt hydrogen bonds and interact with the aromatic system. Based on the behavior of similar phenolic compounds, the following solvents are recommended for initial screening[3][4][5]:
-
High-Boiling Point Polar Aprotic Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
These solvents are effective at solvating both the hydroxyl groups and the aromatic rings. For reactions that are sensitive to high temperatures, it is crucial to consider the boiling points of these solvents.
-
Ethers:
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
While potentially less effective than DMSO or DMF, these solvents can offer a good balance of polarity for certain reactions.
It's important to note that for many phenolic compounds, increasing the temperature will generally increase solubility.[6] Therefore, gentle heating can be a simple and effective initial step, provided the compound and other reactants are thermally stable.
Q3: I've tried common polar aprotic solvents with heating, but the solubility is still insufficient for my reaction concentration. What other strategies can I employ?
A3: When direct dissolution remains a challenge, several advanced techniques can be utilized. These methods focus on either modifying the compound itself or altering the reaction environment to facilitate dissolution.
The hydroxyl groups of 4,4''-dihydroxy-p-terphenyl are weakly acidic. By adding a base, you can deprotonate these groups to form the corresponding phenolate salts. These ionic species are significantly more polar and, consequently, more soluble in polar solvents, including water.[7][8]
-
Recommended Bases:
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Sodium carbonate (Na₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Causality: The conversion of the neutral phenol to an ionic phenolate disrupts the intermolecular hydrogen bonding network and introduces charge-dipole interactions with polar solvent molecules, leading to a substantial increase in solubility. However, be aware that high pH in the presence of oxygen can sometimes lead to the degradation of phenolic compounds.[7]
Temporarily or permanently modifying the hydroxyl groups can dramatically alter the molecule's solubility profile.[9]
-
Protection as Ethers or Esters: Converting the hydroxyl groups to ethers (e.g., methoxy, benzyloxy) or esters (e.g., acetate) eliminates their ability to act as hydrogen bond donors.[10] This modification increases the lipophilicity of the molecule, enhancing its solubility in less polar organic solvents. For instance, the methylated analog, 4,4''-dimethoxy-p-terphenyl, is more soluble in organic solvents like ethanol or dichloromethane.
-
Introduction of Solubilizing Groups: For applications requiring aqueous solubility, derivatization with highly polar or ionizable groups can be effective. Examples include sulfonation to introduce sulfonic acid groups or etherification with polyethylene glycol (PEG) chains.
Key Consideration: If a temporary modification is desired, a suitable protecting group strategy must be employed. The protecting group should be stable under the reaction conditions and readily removable afterward.[11]
For reactions involving an aqueous phase and an organic phase where the reactants have poor mutual solubility, phase-transfer catalysis is a powerful technique.[12] A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[13][14]
Mechanism of Action: In the context of 4,4''-dihydroxy-p-terphenyl, if the reaction involves deprotonation by an aqueous base, the phase-transfer catalyst can form an ion pair with the resulting phenolate. The lipophilic nature of the catalyst's organic groups then allows this ion pair to be transported into the organic phase to react with the other substrate.[3] This method can be highly efficient, often requiring milder reaction conditions and reducing the need for expensive or hazardous solvents.[13]
Experimental Protocols & Workflows
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol details the steps to increase the solubility of 4,4''-dihydroxy-p-terphenyl in a polar solvent by forming the corresponding phenolate salt.
-
Solvent Selection: Choose a suitable polar solvent for your reaction (e.g., DMF, DMSO, or an alcohol/water mixture).
-
Dispersion: Add the desired amount of 4,4''-dihydroxy-p-terphenyl to the solvent at room temperature with stirring to create a suspension.
-
Base Addition: Slowly add a solution of a suitable base (e.g., 1 M NaOH in water or a solution of K₂CO₃ in the reaction solvent) dropwise to the suspension. A molar equivalent of at least 2 moles of base per mole of 4,4''-dihydroxy-p-terphenyl is typically required for complete deprotonation of both hydroxyl groups.
-
Dissolution: Continue stirring and observe the dissolution of the solid. Gentle heating (e.g., 40-50 °C) can be applied to expedite the process.
-
Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reactants.
Self-Validation: The visual confirmation of the solid dissolving upon base addition serves as an immediate indicator of successful solubilization. The pH of the solution can be monitored to ensure it remains in the desired range for the reaction.
Protocol 2: Derivatization to an Ether to Increase Organic Solubility
This protocol describes a general method for methylating the hydroxyl groups of 4,4''-dihydroxy-p-terphenyl to improve its solubility in common organic solvents.
-
Dissolution/Suspension: Suspend 4,4''-dihydroxy-p-terphenyl in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a slight excess (e.g., 2.2 equivalents) of a base like anhydrous potassium carbonate (K₂CO₃).
-
Methylating Agent Addition: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the mixture.
-
Reaction: Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Trustworthiness: The success of the derivatization can be confirmed by analytical techniques such as NMR and mass spectrometry, which will show the disappearance of the phenolic protons and the appearance of methoxy group signals, along with the expected change in molecular weight.
Data & Visualization
Table 1: Qualitative Solubility of 4,4''-Dihydroxy-p-terphenyl and its Derivatives
| Compound | Water | Methanol/Ethanol | Acetone | THF | DMF/DMSO | Toluene |
| 4,4''-Dihydroxy-p-terphenyl | Insoluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Soluble | Insoluble |
| Disodium salt of 4,4''-dihydroxy-p-terphenyl | Soluble | Soluble | Insoluble | Insoluble | Soluble | Insoluble |
| 4,4''-Dimethoxy-p-terphenyl | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble |
This table provides a general guide. Actual solubilities may vary with temperature and specific experimental conditions.
Diagram 1: Logic for Solubility Enhancement Strategy Selection
Caption: Decision workflow for selecting an appropriate solubility enhancement strategy.
Diagram 2: Mechanism of Phase-Transfer Catalysis for a Phenolic Substrate
Caption: Generalized workflow for phase-transfer catalyzed reactions of phenols.
References
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link][13]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link][12]
-
ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link][7]
-
Roriz, E., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(5), 1108-1111. Retrieved from [Link][6]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link][11]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link][10]
-
ResearchGate. (2014). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved from [Link][5]
-
Der Pharma Chemica. (2016). Derivatization Spectroscopy-A Challenging Era for Analysis of Drug. Retrieved from [Link][9]
Sources
- 1. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Terphenyl | 92-94-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjpdft.com [rjpdft.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. labinsights.nl [labinsights.nl]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. merckmillipore.com [merckmillipore.com]
Preventing oxidation of 4-[4-(4-hydroxyphenyl)phenyl]phenol during synthesis
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for the synthesis and handling of 4-[4-(4-hydroxyphenyl)phenyl]phenol. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar electron-rich biphenol compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Phenolic compounds, particularly those with extended conjugation like 4-[4-(4-hydroxyphenyl)phenyl]phenol, are notoriously susceptible to oxidation. This guide addresses the common challenges associated with this instability, offering solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis.
Question 1: Why is my reaction mixture turning dark brown, red, or even black?
Answer: This discoloration is a classic indicator of phenol oxidation.[1][2] The phenolic hydroxyl groups in your starting material or product make the aromatic rings electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by the presence of trace metal impurities (like iron or copper), light, or basic conditions used in many coupling reactions.[1][2]
The oxidation process generates highly colored species, primarily quinones and phenoquinones, from the partial oxidation of the phenol moieties. Further reaction can lead to the formation of dark, polymeric byproducts through oxidative coupling, which can be challenging to remove.[2][3]
Question 2: My yield is low, and TLC/LC-MS analysis shows multiple, inseparable side products. What is happening?
Answer: This is likely a direct consequence of oxidation. Beyond forming colored impurities, oxidative coupling can create dimers or oligomers where molecules of your phenol are linked together through new C-C or C-O bonds.[2][3] These byproducts often have polarities very similar to your desired 4-[4-(4-hydroxyphenyl)phenyl]phenol, making them extremely difficult to separate by standard column chromatography.
The most effective way to combat this is to prevent the initial oxidation event from occurring. This is a scenario where preventative measures are far more effective than attempting to remediate the product mixture later.
Question 3: How can I remove the colored impurities from my final product?
Answer: If minor oxidation has occurred, several purification techniques can be effective.
-
Recrystallization: This is often the most effective method for removing small amounts of highly colored impurities. The goal is to find a solvent system in which your desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while the impurities remain in solution. For biphenols, solvents like ethanol, or mixed solvent systems involving water, can be effective.[4][5]
-
Activated Carbon Treatment: Dissolving your crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can adsorb the highly conjugated, colored impurities. The carbon is then removed by filtration through a pad of Celite®. Caution: Use activated carbon sparingly, as it can also adsorb your desired product, leading to yield loss.
-
Flash Chromatography with Additives: In some cases, adding a small amount of a mild reducing agent or a chelating agent to the chromatography solvent can help mitigate on-column oxidation, but this is less common and should be approached with care.
Frequently Asked Questions (FAQs)
This section covers broader concepts and strategic decisions for your synthesis.
Question 1: What are the primary strategies to prevent oxidation during the synthesis of 4-[4-(4-hydroxyphenyl)phenyl]phenol?
Answer: There are three main strategies, which can be used alone or in combination:
-
Working Under an Inert Atmosphere: This is the most direct method and involves physically excluding oxygen from the reaction vessel by using an inert gas like nitrogen (N₂) or argon (Ar).[1][2]
-
Adding Sacrificial Antioxidants: An antioxidant is a compound added to the reaction that is more easily oxidized than your substrate.[6][7] It sacrificially reacts with any oxidants, protecting your molecule of interest.
-
Using Protecting Groups: This involves temporarily converting the reactive phenolic hydroxyl groups into a less reactive functional group (e.g., an ether or ester).[2] This is one of the most robust methods to prevent side reactions but adds two steps to your synthesis (protection and deprotection).[2]
Question 2: How do I choose the best preventative strategy for my reaction?
Answer: The optimal choice depends on the specific reaction conditions, the scale of your synthesis, and the required purity of the final product. The following decision workflow can guide your choice.
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes a standard setup using a nitrogen manifold and balloon.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture, which can quench some reagents.
-
Assembly: Assemble your reaction flask with a condenser and a magnetic stir bar. Use a three-way adapter at the top of the condenser. Connect one outlet to a nitrogen inlet line from a manifold and the other to a bubbler or an empty balloon.
-
Purging: Add your solid reagents (e.g., 4-bromophenol, a boronic acid partner, palladium catalyst, and base) to the flask.
-
Evacuate and Refill: Carefully evacuate the flask using a vacuum pump (do not apply a strong vacuum to fine powders) and then backfill with nitrogen. Repeat this "evacuate-and-fill" cycle three times to ensure the atmosphere is inert.
-
Solvent Addition: Add your degassed solvent via a cannula or syringe through a rubber septum. To degas a solvent, bubble nitrogen or argon through it for 15-30 minutes before use.
-
Reaction: Heat the reaction to the desired temperature. The balloon will inflate and deflate with temperature changes, maintaining a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction by TLC or LC-MS as usual.
Protocol 2: Benzyl Protection of a Phenol
Benzyl ethers are stable protecting groups that are readily removed by catalytic hydrogenation. [2]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add Base: Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 15 minutes at room temperature.
-
Add Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the mixture (typically 50-80°C) and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the K₂CO₃, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the benzyl-protected phenol.
Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis
This is a clean and efficient method for cleaving benzyl ethers. [2]
-
Setup: Dissolve the benzyl-protected compound in a solvent such as ethanol, ethyl acetate, or methanol in a round-bottom or Parr shaker flask.
-
Add Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Hydrogen Atmosphere: Securely seal the vessel, evacuate, and backfill with hydrogen gas (H₂). Maintain a positive pressure of hydrogen using a balloon or a hydrogenator apparatus.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected phenol.
Data Summary Table
| Prevention Strategy | Effectiveness | Added Steps | Cost/Complexity | Best For... |
| Inert Atmosphere | Good to Excellent | Minimal | Low to Moderate | Most reactions, especially with air-sensitive reagents. |
| Antioxidants | Moderate to Good | Minimal (addition only) | Low | Quick reactions, or when trace oxidation is acceptable. May complicate purification. |
| Protecting Groups | Excellent | High (2 extra steps) | High | Multi-step syntheses, reactions where the -OH is incompatible, or when highest purity is required. |
References
- European Patent Office. Process for purifying a bisphenol - EP 0675097 A1. Accessed March 10, 2026.
- European Patent Office. Preparation process of 4,4'-dihydroxybiphenyl - EP 0267761 A2. Accessed March 10, 2026.
- Google Patents. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - CN114289352A. Accessed March 10, 2026.
-
IntechOpen. Antioxidant Compounds and Their Antioxidant Mechanism. Published March 22, 2019. [Link]
-
Longdom Publishing. Oxidative Reactions Role in the Synthesis of Organic Compounds. Published February 1, 2023. [Link]
-
Scilit. Antioxidant Compounds and Their Antioxidant Mechanism. Accessed March 10, 2026. [Link]
-
ACS Publications. Controlling the Catalytic Aerobic Oxidation of Phenols. Published May 1, 2014. [Link]
- Google Patents. Process for preparing p,p'-biphenol of high purity - EP0013436B1. Accessed March 10, 2026.
-
Wikipedia. Oxidative coupling of phenols. Accessed March 10, 2026. [Link]
- Google Patents. Preparation process of 4,4-dihydroxybiphenyl - USRE33779E. Accessed March 10, 2026.
-
Wikipedia. Antioxidant. Accessed March 10, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Antioxidant Compounds and Their Antioxidant Mechanism | IntechOpen [intechopen.com]
- 7. longdom.org [longdom.org]
Technical Support Center: DHTP Synthesis & Impurity Characterization
Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4,4''-dihydroxy-p-terphenyl (DHTP) . DHTP is a highly rigid, rod-like monomer critical for the development of high-performance poly(arylene ether sulfone)s and liquid crystalline polymers[1][2]. Because monomeric impurities directly cause chain termination or color degradation in resulting polymers, rigorous structural elucidation and chromatographic control are mandatory.
Below, you will find our field-proven troubleshooting guides, quantitative analytical data, and a self-validating chromatographic protocol.
Impurity Profiling & Characterization Workflow
Workflow for the isolation and characterization of impurities in DHTP synthesis.
Section 1: Synthesis & Impurity Origins (FAQ)
Q: What are the primary synthetic routes for DHTP, and what inherent impurities should I anticipate? A: The impurity profile of your DHTP batch is strictly dictated by your chosen synthetic pathway:
-
Kumada Coupling & Demethylation: This route couples anisole magnesium bromide with 1,4-dibromobenzene to yield a methoxy-terphenyl intermediate, followed by ether cleavage[3]. Causality of Impurities: The most critical impurity here is 4-hydroxy-4''-methoxy-p-terphenyl , caused by incomplete demethylation. Additionally, homocoupling of the Grignard reagent generates 4,4'-dimethoxybiphenyl, which demethylates into 4,4'-dihydroxybiphenyl (DHBP).
-
Suzuki-Miyaura Coupling: Reacting 1,4-dibromobenzene with 4-hydroxyphenylboronic acid. Causality of Impurities: Protodeboronation of the boronic acid leads to phenol. More problematically, premature catalyst deactivation before the second oxidative addition cycle leaves a mono-coupled intermediate (4-bromo-4'-hydroxybiphenyl).
Q: Why do I observe a persistent impurity at RRT 1.15 that resists standard recrystallization? A: If you are utilizing the Kumada/demethylation route[3], this is classically the incomplete demethylation product. Because its rigid-rod molecular architecture and solubility profile are dangerously similar to DHTP[2], it readily co-crystallizes. Solution: You cannot rely on downstream purification to remove this. You must drive the initial demethylation to completion by increasing the equivalents of your cleavage reagent (e.g., BBr 3 or HBr/Acetic acid) and extending the reflux time.
Section 2: Analytical Characterization Troubleshooting
Q: During RP-HPLC, my mono-coupled impurity co-elutes with the DHTP main peak. How can I resolve this? A: DHTP is a highly hydrophobic molecule. On a standard C18 column, the difference in hydrophobicity between the bromo-hydroxybiphenyl (mono-coupled impurity) and the dihydroxy-terphenyl (target) is minimal, leading to co-elution. Solution: Shift from hydrophobic-driven retention to π−π interaction-driven retention by switching to a Phenyl-Hexyl stationary phase . The extended electron-rich terphenyl backbone of DHTP will have a significantly stronger π−π stacking interaction with the phenyl stationary phase compared to the shorter biphenyl impurity, selectively increasing the retention time of DHTP and achieving baseline resolution.
Q: My 1 H NMR spectrum of the purified DHTP shows an unexpected sharp singlet at ~3.78 ppm. Is this residual solvent? A: While THF can show peaks around 3.6 ppm, a sharp singlet at exactly 3.78 ppm (in DMSO- d6 ) is the diagnostic signature of the methoxy protons from the incomplete demethylation impurity. Furthermore, the aromatic symmetry is broken: the protons ortho to the methoxy group will shift downfield relative to those ortho to the hydroxyl group due to the loss of the strongly shielding hydrogen-bonded hydroxyl moiety.
Section 3: Quantitative Impurity Data
Use the following reference table to cross-examine your LC-MS and NMR data against known DHTP synthesis impurities.
| Impurity Name | Origin / Mechanism | Relative Retention Time (RRT) | MS (ESI-) m/z | Key 1 H NMR Shift (DMSO- d6 ) |
| 4,4''-Dihydroxy-p-terphenyl | Target Product | 1.00 | 261.1 [M-H] − | 9.55 (s, 2H, -OH) |
| 4-Hydroxy-4''-methoxy-p-terphenyl | Incomplete demethylation | 1.15 | 275.1 [M-H] − | 3.78 (s, 3H, -OCH 3 ) |
| 4-Bromo-4'-hydroxybiphenyl | Incomplete Suzuki coupling | 0.85 | 247.0 / 249.0 [M-H] − | 7.58 (d, 2H, Ar-H ortho to Br) |
| 4,4'-Dihydroxybiphenyl (DHBP) | Boronic acid homocoupling | 0.62 | 185.1 [M-H] − | 9.30 (s, 2H, -OH) |
| Phenol | Protodeboronation | 0.30 | 93.0 [M-H] − | 6.75 (m, 3H, Ar-H) |
Section 4: Self-Validating Experimental Protocol
Protocol: HPLC-UV/MS Method for DHTP Impurity Profiling This protocol utilizes a built-in System Suitability Test (SST) to ensure the chromatographic system is self-validating prior to analyzing unknown crude samples.
Phase 1: Sample Preparation
-
Solubilization: Weigh exactly 10.0 mg of the crude DHTP sample. Dissolve entirely in 1.0 mL of LC-MS grade Tetrahydrofuran (THF). Causality: DHTP has extremely limited solubility in standard reversed-phase diluents (like Methanol or Acetonitrile) due to its rigid crystalline packing. THF ensures complete dissolution, preventing the accidental filtering and under-reporting of high-molecular-weight oligomeric impurities.
-
Dilution: Dilute 100 μ L of the THF stock with 900 μ L of Methanol:Water (50:50, v/v) to match the initial mobile phase conditions.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into an autosampler vial.
Phase 2: Chromatographic Separation
-
Column Selection: Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3 μ m).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. (Reasoning: The acidic modifier suppresses phenolic ionization, maintaining reproducible retention times and sharp peak shapes.)
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0–2 min: 30% B
-
2–15 min: Linear ramp to 95% B
-
15–20 min: Hold at 95% B (Reasoning: Flushes highly hydrophobic unreacted halides from the column.)
-
20–25 min: Re-equilibrate at 30% B.
-
-
Parameters: Flow rate of 1.0 mL/min at a column compartment temperature of 40 °C.
Phase 3: System Suitability Validation (The Self-Validating Step)
-
Blank Injection: Inject 5 μ L of the diluent. Confirm no carryover exists at the expected DHTP retention time.
-
SST Injection: Inject a standard resolution mixture containing pure DHTP and 4,4'-Dihydroxybiphenyl (DHBP).
-
Validation Criteria:
-
The resolution ( Rs ) between DHBP and DHTP must be ≥ 3.0.
-
The tailing factor ( Tf ) for the DHTP peak must be ≤ 1.2.
-
Action: If these criteria are met, the system's fluidics and column chemistry are validated, and you may proceed with injecting your crude samples.
-
Sources
Technical Support Center: Scaling Up the Synthesis of 4-[4-(4-hydroxyphenyl)phenyl]phenol
Welcome to the technical support and troubleshooting center for the scale-up synthesis of 4-[4-(4-hydroxyphenyl)phenyl]phenol , commonly known as 4,4''-dihydroxy-p-terphenyl (DHTP) [CAS: 4084-45-1].
As a highly rigid, linear terphenyl derivative, DHTP is a critical monomer for high-performance poly(aryl ether sulfone)s (PAES) and liquid crystal polymers. However, its rigid-rod architecture and dual hydrogen-bonding capabilities present severe solubility and mass-transfer challenges during multi-kilogram scale-up. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you transition from benchtop discovery to pilot production.
Part 1: Troubleshooting & FAQs
Reaction Engineering & Catalyst Management
Q1: Why does our Suzuki-Miyaura coupling stall at the mono-coupled intermediate during scale-up? Causality: In laboratory settings, highly dilute conditions and ideal magnetic stirring mask mass-transfer limitations. At pilot scale, the rigid-rod nature of DHTP and its mono-coupled intermediate causes them to prematurely precipitate from standard solvent systems (like THF/water). This heterogeneous slurry physically traps the unreacted bromide and the palladium catalyst, preventing the second catalytic cycle. Solution: Transition to a higher-boiling, biphasic solvent system such as 2-butanol/water (2-BuOH/H2O) operated near reflux (89–90 °C) or under slight pressure 1. This system improves the solubility of the intermediates, enhances interfacial mass transfer, and drives the reaction to completion.
Q2: How do we effectively reduce Palladium (Pd) contamination to <10 ppm in the final DHTP product? Causality: Palladium strongly coordinates to the electron-rich aromatic rings and the terminal hydroxyl groups of DHTP. Because DHTP is highly insoluble, standard silica gel chromatography is impossible at scale. If crystallization is attempted directly from the crude mixture, Pd is permanently incorporated into the highly ordered crystal lattice 2. Solution: Implement a hot-scavenging protocol using L-cysteine or isocyanide-functionalized silica before the product is allowed to crystallize. The scavenger forms a highly stable, soluble Pd-complex that can be removed via hot filtration.
Downstream processing workflow for palladium removal and DHTP crystallization.
Alternative Scalable Routes
Q3: The Pd-catalyzed route is too expensive for our pilot plant. Are there scalable, metal-free alternatives? Causality: The reliance on brominated starting materials (e.g., 1,4-dibromobenzene), boronic acids, and homogeneous palladium catalysts drives up the cost of goods (COGs) significantly, making bulk polymer applications economically unviable. Solution: Utilize the acid-catalyzed condensation of 1,4-cyclohexanedione with phenol 3. This reaction yields a cyclohexane-linked diphenol intermediate, which is subsequently aromatized (dehydrogenated) to form the fully conjugated terphenyl diol. This route uses inexpensive commodity chemicals and completely bypasses heavy metal catalysts.
Comparison of Suzuki-Miyaura and condensation routes for DHTP synthesis.
Part 2: Quantitative Route Comparison
To assist in route selection for scale-up, the following table summarizes the quantitative metrics and impurity profiles of the two primary synthetic pathways.
| Parameter | Suzuki-Miyaura Cross-Coupling | Condensation-Dehydrogenation |
| Primary Reagents | 1,4-Dibromobenzene, 4-Hydroxyphenylboronic acid | 1,4-Cyclohexanedione, Phenol |
| Catalyst System | Pd(PPh3)2Cl2 (1 mol%) / K2CO3 | AlCl3 / 1-Octanethiol |
| Typical Scaled Yield | 75% - 85% | 60% - 70% (Over two steps) |
| Residual Metal Target | < 10 ppm (Requires scavenging) | N/A (Metal-free) |
| Major Impurity Risks | Mono-coupled intermediate (>1%), Pd | Isomeric byproducts, Incomplete aromatization |
| Optimal Application | High-purity pharmaceutical intermediates | Bulk polymer/material science applications |
Part 3: Validated Experimental Protocols
Protocol A: Scaled Suzuki-Miyaura Coupling with Integrated Pd Scavenging
Designed for high-purity applications requiring strict transition metal control.
-
Reactor Charging: Charge a pressure-rated reactor with 1,4-dibromobenzene (1.0 eq), 4-hydroxyphenylboronic acid (2.2 eq), and K2CO3 (2.5 eq).
-
Solvent Addition: Add a degassed mixture of 2-BuOH/H2O (7:3 v/v, 9 volumes per weight of starting material).
-
Catalyst Injection: Add Pd(PPh3)2Cl2 (1.0 mol%) under a strict nitrogen atmosphere to prevent catalyst oxidation.
-
Reaction Execution: Heat the jacket to 100 °C to maintain an internal temperature of 90 ± 5 °C. Stir vigorously for 6–8 hours.
-
Self-Validation Checkpoint 1: Pull a 1 mL aliquot, quench, and analyze via HPLC. Proceed to workup only when the mono-coupled intermediate is ≤ 0.5%. If >0.5%, continue heating for 2 hours.
-
-
Phase Separation: Cool the reactor to 70 °C, halt stirring, and allow phase separation. Decant and discard the lower aqueous waste layer.
-
Palladium Scavenging: Add L-cysteine (10 equivalents relative to the initial Pd loading) directly to the hot organic phase. Stir continuously at 70 °C for 2 hours.
-
Hot Filtration: Filter the mixture through a heated Nutsche filter (70 °C) to remove the precipitated Pd-cysteine complex and residual inorganic salts.
-
Self-Validation Checkpoint 2: Analyze a 0.5 mL filtrate aliquot via ICP-MS. If Pd > 10 ppm, repeat the scavenging step. Trapped palladium inside the DHTP crystal lattice cannot be removed by subsequent washing.
-
-
Crystallization: Transfer the verified filtrate to a crystallization vessel. Cool linearly to 5 °C over 4 hours. Collect the precipitated DHTP via filtration and wash with cold methanol.
Protocol B: Condensation-Dehydrogenation (Metal-Free Industrial Route)
Designed for bulk material synthesis bypassing precious metal catalysts.
-
Condensation: In a 1000 mL 4-neck glass reactor fitted with a mechanical stirrer, nitrogen inlet, and a Barrett trap, melt 500.0 g of phenol (5.31 mol) at 50 °C under nitrogen. The molten phenol acts as both reactant and solvent.
-
Catalyst Addition: Add 110.72 g of Aluminum Chloride (0.830 mol), 59.43 g of Methanol, and 1.336 g of 1-octanethiol (0.009 mol) as a promoter.
-
Dione Addition: Slowly dose 1,4-cyclohexanedione (0.125 mol) over a period of 2 hours to carefully manage the exothermicity of the reaction. Hold the mixture at 70 °C for 15 hours.
-
Self-Validation Checkpoint 1: Monitor water evolution in the Barrett trap. Theoretical water volume must be collected to confirm complete condensation.
-
-
Aromatization: Under a continuous nitrogen sweep, heat the reaction mixture to 120 °C and hold at this temperature for 7 hours to drive the dehydrogenation step.
-
Workup: Cool the mixture to room temperature. Extract the crude DHTP by adding methyl isobutyl ketone (MIBK), concentrated HCl, and water to break the aluminum complexes.
-
Purification: Separate the organic phase, concentrate under vacuum, and recrystallize the crude product from hot N-Methyl-2-pyrrolidone (NMP) followed by precipitation with water to achieve polymer-grade purity.
References
-
Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development, American Chemical Society (ACS) URL: [Link]
- Title: Process for the manufacture of terphenyl compounds (WO2015136015A1)
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
Sources
Technical Support Center: Managing Thermal Degradation in 4,4''-Dihydroxy-p-terphenyl (DHTP) Polymerizations
Welcome to the Advanced Polymer Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when polymerizing rigid, rod-like monomers such as 4,4''-dihydroxy-p-terphenyl (DHTP). While DHTP imparts exceptional thermomechanical properties to polymers—yielding glass transition temperatures (Tg) up to 291 °C and thermal stability exceeding 530 °C [1][1]—its high melting point necessitates aggressive polymerization conditions. This guide provides a mechanistic understanding of DHTP degradation, actionable troubleshooting strategies, and self-validating protocols to ensure your synthetic workflows succeed.
Mechanistic Understanding of DHTP Polymer Degradation
To effectively prevent degradation, we must first understand its chemical causality. During high-temperature polycondensation (e.g., >300 °C in melt or >180 °C in solution), the polymer backbone experiences severe thermal and oxidative stress. For DHTP-based poly(arylene ether sulfone)s (PAES), degradation initiates via the homolytic cleavage of diphenyl ether and sulfone bridges.
As temperatures exceed 450 °C, this is followed by the elimination of SO₂ gas. This main-chain scission generates highly reactive aromatic radicals that either abstract hydrogen to form small volatilized molecules (like biphenyl and dibenzofuran) or recombine to form insoluble, crosslinked char [2][2].
Figure 1: Mechanistic pathway of thermal degradation in DHTP-based polymers.
Troubleshooting Guide & FAQs
Q1: My DHTP-based polymer exhibits severe dark brown discoloration during high-temperature polymerization. How can I prevent this? Causality: Discoloration is a primary indicator of thermo-oxidative degradation. At elevated temperatures, trace oxygen reacts with the electron-rich terphenyl rings, forming quinoid structures. Furthermore, trace transition metal impurities from catalysts or unpurified monomers can catalyze redox degradation [3][3]. Solution:
-
Strict Inert Atmosphere: Ensure a high-purity Argon purge. Argon is heavier than Nitrogen and blankets the polymer melt more effectively against atmospheric oxygen.
-
Monomer Purity: Sublime DHTP prior to use. Even 0.1% oxidative impurities can act as radical initiators.
-
Antioxidant Addition: Incorporate 0.1-0.2 wt% of a sterically hindered phenolic antioxidant (e.g., Irganox 1010) if the reaction chemistry permits.
Q2: I am experiencing premature chain termination and lower-than-expected molecular weights. What is going wrong? Causality: High-temperature degradation can cause premature ether cleavage, which generates unreactive phenolic end-groups or alters the strict 1:1 stoichiometric ratio required for step-growth polymerization [2][2]. Additionally, residual water leads to the hydrolysis of intermediate functional groups. Solution:
-
Azeotropic Distillation: Use a Dean-Stark trap with toluene to rigorously remove water formed during the phenoxide generation step.
-
Temperature Profiling: Do not shock-heat the system. Ramp the temperature gradually (e.g., 2 °C/min) to allow stable oligomer formation before reaching the maximum thermal stress point.
Q3: The final polymer is insoluble in common organic solvents like NMP or DMAc, forming a swollen gel. Why? Causality: Insoluble gel formation indicates that radical recombination has occurred, leading to crosslinking between the rigid terphenyl chains (as shown in Figure 1). This often happens if the polymerization temperature exceeds the thermal stability threshold of the specific comonomer linkages. Solution:
-
End-Capping: Introduce a monofunctional reagent (e.g., 4-tert-butylphenol) at the end of the reaction to quench reactive chain ends, preventing post-polymerization crosslinking.
-
Alternative Synthetic Routes: If high temperatures consistently cause gelation, bypass thermal stress entirely by switching to a low-temperature interfacial polycondensation method [4][4].
Standardized Experimental Protocols
To ensure reproducibility, follow these optimized, self-validating workflows.
Protocol A: High-Temperature Solution Polymerization of DHTP-based PAES
Objective: Synthesize high-molecular-weight PAES while mitigating thermal degradation through azeotropic water removal and controlled heating.
-
Preparation: In a 3-neck flask equipped with a mechanical stirrer, Dean-Stark trap, and Argon inlet, add DHTP (1.0 eq), dichlorodiphenylsulfone (DCDPS, 1.0 eq), and anhydrous K₂CO₃ (1.2 eq). Causality: A slight excess of base ensures complete deprotonation of the rigid DHTP without degrading the backbone.
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the reaction solvent and toluene as the azeotroping agent (typically 80:20 v/v ratio).
-
Azeotropic Distillation (Validation Checkpoint 1): Heat the mixture to 150–160 °C. Self-Validation: The reaction is proceeding correctly only when water is visibly collected and phase-separated in the Dean-Stark trap. Maintain this temperature until water evolution completely ceases (approx. 2-4 hours).
-
Polymerization: Drain the toluene from the trap and gradually ramp the temperature to 170–190 °C to initiate step-growth.
-
Viscosity Monitoring (Validation Checkpoint 2): Monitor the torque on the mechanical stirrer. Self-Validation: A significant, exponential increase in viscosity indicates successful chain extension and the absence of thermal chain-scission.
-
End-Capping: Once the target viscosity is reached, add 1 mol% of 4-fluorobenzophenone to cap the phenoxide end-groups, reacting for an additional 1 hour.
-
Recovery: Cool the mixture, dilute with additional NMP, and precipitate dropwise into vigorously stirred methanol. Filter, wash with hot water to remove salts, and dry under vacuum at 120 °C for 24 hours.
Protocol B: Low-Temperature Interfacial Polycondensation (Alternative Route)
Objective: Synthesize DHTP-based liquid crystalline polymers (LCPs) or polyesters at room temperature to completely bypass thermal degradation [4][4].
-
Aqueous Phase Preparation: Dissolve DHTP (1.0 eq) and NaOH (2.2 eq) in deionized water. Add 1 mol% of a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Organic Phase Preparation: Dissolve a diacid chloride (e.g., terephthaloyl chloride, 1.0 eq) in anhydrous dichloromethane (DCM).
-
Reaction (Validation Checkpoint): Vigorously stir the aqueous phase (>1000 rpm) and rapidly pour in the organic phase at 0–25 °C. Self-Validation: Instantaneous formation of a white polymeric precipitate at the solvent interface confirms successful polycondensation.
-
Maturation: Continue stirring for 1–2 hours to ensure complete monomer conversion.
-
Recovery: Pour the emulsion into excess acetone/methanol, filter the precipitated polymer, wash extensively with deionized water to remove chlorides, and dry under vacuum.
Quantitative Data: Thermal Properties Comparison
The table below summarizes the thermal properties of DHTP-based polymers compared to standard bisphenol-A (BPA) and 4,4'-biphenol (BP) analogs. This data highlights the superior thermal stability of the terphenyl structure, provided degradation is managed during synthesis [1][1].
| Polymer Backbone (PAES) | Monomer Used | Glass Transition Temp (Tg, °C) | Degradation Temp (Td 5%, N₂, °C) | Degradation Temp (Td 5%, Air, °C) |
| Bisphenol-A based | BPA | ~190 | ~480 | ~460 |
| Biphenol based | BP | ~220 | ~500 | ~490 |
| Terphenyl based | DHTP | 288 – 291 | 548 – 556 | 511 – 532 |
Note: Data reflects typical ranges for high-molecular-weight poly(arylene ether sulfone)s synthesized under optimized, degradation-free conditions.
References
- Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
- Polyether Sulfones.
- Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. VTechWorks.
Sources
Validation & Comparative
High-Performance Polymer Engineering: A Comparative Guide to 4,4''-Dihydroxy-p-terphenyl (DHTP) vs. Bisphenol A (BPA)
As the demand for advanced materials in medical devices, aerospace, and pharmaceutical packaging intensifies, polymer scientists are increasingly moving away from traditional monomers like Bisphenol A (BPA). While BPA-based polycarbonates (PC) and poly(arylene ether sulfone)s (PAES) offer excellent transparency and baseline toughness, their moderate thermal resistance and documented endocrine-disrupting properties present significant limitations.
To achieve ultra-high thermal stability and exceptional mechanical robustness, 4,4''-dihydroxy-p-terphenyl (DHTP) has emerged as a superior structural alternative[1]. This guide provides an objective, data-driven comparison of DHTP and BPA, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for synthesizing next-generation DHTP polymers.
Structural & Mechanistic Analysis: The Role of Chain Rigidity
The fundamental differences in polymer performance between BPA and DHTP stem directly from their molecular architectures and how they influence conformational entropy.
-
Bisphenol A (BPA): The central isopropylidene linkage in BPA is highly flexible. This flexibility provides high segmental mobility, which translates to good processability and impact resistance. However, this same mobility limits the glass transition temperature ( Tg ) to approximately 145–150 °C[1]. In high-stress environments (e.g., repeated steam sterilization or aerospace thermal cycling), this low Tg leads to dimensional instability.
-
4,4''-Dihydroxy-p-terphenyl (DHTP): DHTP consists of three para-linked phenyl rings, forming a rigid-rod architecture. When incorporated into a polymer backbone, this extended π -conjugated system severely restricts bond rotation[2]. The resulting decrease in free volume and increase in chain stiffness push the Tg well above 200 °C. Furthermore, when DHTP is copolymerized with specific aliphatic or cycloaliphatic comonomers, it induces strong sub- Tg ( γ and β ) relaxations. These secondary relaxations act as a molecular shock-absorber, dissipating mechanical energy and resulting in a synergistic, order-of-magnitude increase in elongation at break[1][3].
Fig 1: Mechanistic pathways dictating thermal and mechanical properties in BPA vs. DHTP polymers.
Quantitative Data Comparison
The following table synthesizes experimental data comparing standard BPA-based poly(arylene ether sulfone)s with their DHTP-based counterparts. The data highlights the dramatic enhancements in both thermal and mechanical domains.
| Property | BPA-based PAES | DHTP-based PAES | Mechanistic Driver |
| Glass Transition ( Tg ) | ~145 - 150 °C | 223 - 288 °C | Restricted segmental mobility due to terphenyl rigidity[1][2]. |
| Thermal Stability ( Td5% ) | ~450 °C | > 493 °C | High aromatic content; absence of oxidatively vulnerable aliphatic linkages[2]. |
| Tensile Strength | 60 - 75 MPa | Up to 135 MPa | Enhanced interchain π−π stacking and dense chain packing[2]. |
| Elongation at Break | ~10 - 15% | > 100% (in specific copolymers) | Strong sub- Tg relaxations dissipating energy prior to macroscopic failure[1][3]. |
Experimental Protocol: Synthesis of DHTP-based Poly(arylene ether sulfone)s
To achieve the properties listed above, researchers must execute a flawless nucleophilic aromatic substitution step-growth polymerization. Because step-growth polymerization follows Carothers' equation, any deviation from strict 1:1 stoichiometry or anhydrous conditions will cap the molecular weight, rendering the polymer brittle and useless for mechanical testing.
Phase 1: Monomer Purification & Stoichiometric Balancing
-
Purification: Sublime or recrystallize DHTP and dichlorodiphenyl sulfone (DCDPS) to >99.9% purity. Trace monofunctional impurities will act as chain terminators.
-
Weighing: Weigh the monomers to an exact 1:1 molar ratio inside a nitrogen-purged glovebox.
Phase 2: Anhydrous Polymerization
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.
-
Dissolution: Add the monomers to the flask. Introduce anhydrous N,N-dimethylacetamide (DMAc) as the primary solvent and toluene as an azeotroping agent (typically a 4:1 DMAc:toluene v/v ratio).
-
Catalysis: Add a 10% molar excess of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 deprotonates the DHTP hydroxyl groups to form highly nucleophilic phenoxide ions[2].
-
Azeotropic Distillation: Heat the reaction to 150 °C. The toluene will form an azeotrope with the byproduct water, carrying it into the Dean-Stark trap.
-
Self-Validating System: The continuous collection of water in the trap confirms phenoxide formation. If water is not removed, it will hydrolyze the DCDPS monomer, destroying the stoichiometry.
-
-
Chain Extension: Once water evolution ceases, drain the toluene from the trap and raise the temperature to 170 °C for 4–6 hours.
-
Self-Validating System: The reaction mixture must transition from a heterogeneous suspension to a highly viscous, homogeneous solution. A distinct increase in the torque of the mechanical stirrer confirms that a high molecular weight is being achieved. If the solution remains watery after 4 hours, the batch has failed due to moisture contamination or stoichiometric imbalance.
-
Phase 3: Precipitation & Validation
-
Quenching: Dilute the viscous polymer solution with additional DMAc, cool to room temperature, and precipitate dropwise into a 10-fold excess of vigorously stirred methanol.
-
Washing: Filter the fibrous polymer and boil in deionized water to remove residual salts ( KCl and unreacted K2CO3 ). Dry under vacuum at 120 °C for 24 hours.
-
Validation: Perform Dynamic Mechanical Analysis (DMA) at 1 Hz. The presence of a distinct γ -relaxation peak around -80 °C to -100 °C confirms the molecular motions responsible for the enhanced impact resistance and elongation at break[3].
Sources
Comparative study of 4,4''-dihydroxy-p-terphenyl and 4,4'-dihydroxybiphenyl
Comparative Guide: 4,4''-Dihydroxy-p-terphenyl vs. 4,4'-Dihydroxybiphenyl in High-Performance Materials
Executive Summary & Chemical Architecture
In the realm of high-performance engineering plastics and pharmaceutical intermediates, the selection of bifunctional phenolic monomers is critical. Two closely related yet functionally distinct monomers—4,4'-dihydroxybiphenyl (DHBP) and 4,4''-dihydroxy-p-terphenyl (DHTP) —serve as foundational building blocks for liquid crystalline polymers (LCPs), poly(arylene ether sulfone)s (PAES), and polycarbonates[1][2].
While DHBP (also known as 4,4'-biphenol) consists of two directly linked phenolic rings, DHTP features an extended architecture with three para-linked phenyl rings. This seemingly simple addition of a single aromatic ring fundamentally alters the thermodynamic stability, chain packing, and biological interactions of the resulting compounds. As a Senior Application Scientist, I have structured this guide to objectively compare their performance, mechanistic causality, and experimental handling, providing drug development professionals and polymer chemists with actionable, field-proven insights.
Mechanistic Causality: Structure-Property Relationships
The core difference between DHBP and DHTP lies in their molecular rigidity and aspect ratio.
-
Thermal Stability & Glass Transition (Tg): The extended rigid rod-like structure of DHTP requires significantly more thermal energy to induce chain mobility. Consequently, polymers synthesized with DHTP exhibit markedly higher melting points and glass transition temperatures compared to their DHBP counterparts[3].
-
Mechanical Toughness via Sub-Tg Relaxations: Conventional polymer physics suggests that increasing backbone rigidity (moving from DHBP to DHTP) should increase brittleness. However, experimental dynamic mechanical analysis (DMA) reveals that DHTP-containing polymers exhibit strong sub-Tg relaxations[3]. These localized molecular motions absorb mechanical energy, leading to a paradoxical but highly desirable increase in ultimate elongation and ductility[3].
-
Purity & Dielectric Performance: For advanced applications like 5G electronics, DHBP must be synthesized to ≥99.9% purity to maintain low dielectric constants and prevent thermal degradation[2]. DHTP faces similar stringent purity requirements, as any meta- or ortho-linked impurities disrupt the linear chain packing essential for liquid crystalline behavior.
Fig 1. Mechanistic causality between monomer ring count and macroscopic polymer properties.
Comparative Performance Data
To facilitate objective material selection, the following table synthesizes quantitative data comparing the two monomers and their respective poly(arylene ether sulfone) derivatives.
| Property / Metric | 4,4'-Dihydroxybiphenyl (DHBP) | 4,4''-Dihydroxy-p-terphenyl (DHTP) |
| CAS Number | 92-88-6[4] | 1741-41-9 |
| Aromatic Rings | 2 | 3 |
| Monomer Melting Point | ~280 °C | ~336 °C[5] |
| Solubility (Polar Organics) | High (Ethanol, Acetone)[1] | Moderate (Requires higher temps) |
| Polymer Tg (in PAES) | High (~220 °C)[3] | Very High (>240 °C)[3] |
| Sub-Tg Relaxations | Moderate[3] | Strong (Energy absorbing)[3] |
| Ultimate Elongation | Baseline[3] | Significantly Enhanced[3] |
| Primary Industrial Use | LCPs, Polysulfones, 5G Electronics[2][6] | Advanced PAES, High-Temp Elastomers[7] |
Experimental Workflows: Self-Validating PAES Synthesis
To evaluate these monomers, researchers typically synthesize poly(arylene ether sulfone)s via nucleophilic aromatic substitution (SNAr)[6]. The following protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.
Step-by-Step Methodology:
-
Monomer Preparation & Stoichiometry: In a 3-neck flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer, add exactly equimolar amounts of the chosen bisphenol (DHBP or DHTP) and 4,4'-dichlorodiphenyl sulfone (DCDPS)[3].
-
Deprotonation: Add a 15% molar excess of anhydrous potassium carbonate (K₂CO₃). Introduce a solvent mixture of N,N-dimethylacetamide (DMAc) and toluene (typically 2:1 v/v). Causality: K₂CO₃ deprotonates the hydroxyl groups to form highly nucleophilic dianionic phenoxides, which are essential for displacing the chloride on DCDPS[6].
-
Azeotropic Distillation (Validation Checkpoint 1): Heat the reaction to 150 °C. Water generated from the deprotonation forms an azeotrope with toluene and collects in the Dean-Stark trap. Self-Validation: The complete cessation of water collection physically validates that 100% of the monomer has been converted to the reactive phenoxide state, preventing chain-terminating side reactions.
-
Polymerization (Validation Checkpoint 2): Drain the toluene from the trap and increase the temperature to 170–180 °C for 4–6 hours. Self-Validation: A distinct, observable increase in the solution's viscosity validates successful chain extension and the attainment of high molecular weight[3].
-
Precipitation & Recovery (Validation Checkpoint 3): Cool the viscous mixture and precipitate it dropwise into rapidly stirring methanol. Self-Validation: The formation of continuous, fibrous polymer strands validates a high molecular weight polymer; conversely, a fine powder indicates premature termination (oligomers).
-
Purification: Filter the fibrous strands and wash extensively with hot deionized water to remove trapped salts (KCl) and residual solvents, followed by vacuum drying at 120 °C for 24 hours.
Fig 2. Step-by-step experimental workflow for PAES synthesis via nucleophilic substitution.
Biological Implications in Drug Development
Beyond polymer chemistry, both DHBP and DHTP are of significant interest to drug development professionals. DHBP shares structural homology with diethylstilbestrol, a known synthetic estrogen[1]. Consequently, DHBP acts as a building block in pharmaceutical chemistry for developing estrogen receptor (ER) modulators[1]. It exhibits inherent bacterial inhibitory properties by hydrogen bonding with enzyme active sites and can disrupt the biosynthesis of p-hydroxybenzoic acid, a precursor for DNA/RNA formation[4].
When comparing the two, the extended terphenyl core of DHTP alters its spatial geometry, inherently changing its binding affinity and docking profile within the estrogen receptor's ligand-binding domain compared to the biphenyl core of DHBP. Researchers must treat both compounds as highly active biological agents during synthesis, utilizing proper containment protocols to prevent unintended endocrine disruption[4].
References
-
Intel Market Research. "4,4-Biphenol Market Growth Analysis, Dynamics, Key Players and Innovations". Available at:[Link]
-
Zhang, B. (2012). "Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s". VTechWorks. Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 44Biphenol Market Outlook 2025-2032 [intelmarketresearch.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. CAS 92-88-6: 4,4′-Dihydroxybiphenyl | CymitQuimica [cymitquimica.com]
- 5. JPH04342721A - Copolyester - Google Patents [patents.google.com]
- 6. 4,4'-Dihydroxybiphenyl | 92-88-6 | Benchchem [benchchem.com]
- 7. data.epo.org [data.epo.org]
Comparative Reactivity and Polymerization Kinetics of 4,4''-Dihydroxy-p-terphenyl (DHTP)
Executive Summary & Mechanistic Causality
As drug development and advanced materials engineering increasingly demand polymers with exceptional thermal and mechanical robustness, rigid-rod bisphenols like 4,4''-dihydroxy-p-terphenyl (DHTP) have emerged as critical building blocks. Unlike the ubiquitous Bisphenol A (BPA), which possesses a flexible isopropylidene linkage, DHTP features a highly conjugated, coplanar terphenyl core[]. This structural distinction fundamentally alters both the nucleophilicity of its phenoxide state and the thermomechanical profile of the resulting polymers[2].
Electronic Effects on Reactivity: In nucleophilic aromatic substitution (SNAr) reactions—such as the synthesis of poly(arylene ether sulfone)s (PAES)—the reactivity of a bisphenol is dictated by the electron density on its oxygen atoms once deprotonated. BPA exhibits high reactivity because its central sp³-hybridized carbon breaks the π-conjugation between the two phenol rings, localizing the negative charge on the oxygen atoms. In contrast, DHTP possesses an extended π-conjugated system across three aromatic rings. When DHTP is deprotonated, the phenoxide anion is highly stabilized by resonance delocalization across the terphenyl backbone. This thermodynamic stabilization inherently reduces its kinetic nucleophilicity compared to BPA, but it remains more reactive than Bisphenol S (BPS), where strongly electron-withdrawing sulfone groups severely deplete the phenoxide's electron density[2].
Steric and Conformational Drivers: Sterically, the para-substituted hydroxyl groups of DHTP are unhindered, allowing for linear chain extension. The true impact of DHTP lies in the conformational rigidity it imparts[3]. Incorporating DHTP into a polymer backbone yields a rigid-rod architecture that dramatically increases the glass transition temperature (Tg) and induces strong sub-Tg (β and γ) relaxations. These relaxations are causal to a synergistic enhancement in macroscopic toughness and ultimate elongation, a phenomenon not observed in flexible BPA analogs[2].
Quantitative Comparison of Bisphenol Reactivity
To contextualize DHTP's performance, the following table synthesizes the reactivity metrics and resulting polymer properties when these bisphenols are reacted with 4,4'-dichlorodiphenyl sulfone (DCDPS)[2].
| Bisphenol Monomer | Core Structure | Conjugation Status | Relative Nucleophilicity | Phenoxide Stability | Typical PAES Tg (°C) |
| Bisphenol A (BPA) | Isopropylidene bridged | Broken (sp³ carbon) | High | Low | ~185 - 190 |
| 4,4'-Biphenol (DHBP) | Biphenyl | Extended (2 rings) | Moderate | Moderate | ~215 - 220 |
| 4,4''-Dihydroxy-p-terphenyl (DHTP) | Terphenyl | Highly Extended (3 rings) | Moderate-Low | High | ~230 - 240 |
| Bisphenol S (BPS) | Sulfone bridged | Electron-withdrawing | Low | Very High | ~220 - 230 |
Logical Flow of Bisphenol Reactivity
Logical flow mapping bisphenol structure to nucleophilicity and resulting polymer properties.
Self-Validating Experimental Protocol: Synthesis of DHTP-based PAES
To harness the properties of DHTP, researchers must account for its lower nucleophilicity and the poor solubility of rigid-rod polymers. The following step-growth polycondensation protocol utilizes a pseudo-interfacial/solution methodology designed as a self-validating system[2].
Causality of Reagents:
-
Solvent System (NMP/Toluene): N-Methyl-2-pyrrolidone (NMP) is chosen for its high boiling point and ability to solvate rigid polymer chains. Toluene acts as an azeotroping agent to drive the equilibrium forward by physically removing water.
-
Base (K₂CO₃): A weak base is selected over NaOH to prevent the hydrolytic side-cleavage of the DCDPS monomer. K₂CO₃ quantitatively deprotonates DHTP only as water is continuously removed from the system.
Step-by-Step Methodology:
-
Monomer Charging & Inertion:
-
In a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add 10.00 mmol of DHTP[] and 10.00 mmol of DCDPS.
-
Causality: Exact 1:1 stoichiometry is mathematically required in step-growth polymerization to achieve high molecular weight (dictated by Carothers' equation).
-
Add 12.00 mmol of anhydrous K₂CO₃ (20% excess to ensure complete deprotonation).
-
Suspend the mixture in 20 mL of NMP and 10 mL of Toluene. Purge the system with N₂ for 30 minutes.
-
-
Azeotropic Distillation (Validation Point A):
-
Heat the reaction mixture to 150°C. The toluene will reflux, carrying water generated from the phenoxide formation into the Dean-Stark trap.
-
Self-Validation: The theoretical yield of water is 0.36 mL (10 mmol × 2 × 18 mg/mmol). The complete cessation of water collection physically validates the quantitative formation of the reactive DHTP-phenoxide salt. Do not proceed until water evolution stops (typically 2-4 hours).
-
-
Polycondensation (Validation Point B):
-
Gradually increase the temperature to 170°C–185°C to distill off the toluene, initiating the SNAr polymerization.
-
Self-Validation: As the reaction proceeds, the nucleophilic attack of the DHTP phenoxide on the activated aryl chloride of DCDPS forms ether linkages. The system validates its own progress via a macroscopic viscosity surge. A dramatic increase in torque on the mechanical stirrer confirms high conversion and chain extension[2].
-
-
Termination and Isolation:
-
Once the target viscosity is reached (typically 8-12 hours due to DHTP's moderate nucleophilicity), dilute the highly viscous dope with 10 mL of additional NMP to prevent solidification upon cooling.
-
Precipitate the polymer by dripping the solution into rapidly stirring methanol/water (80:20 v/v).
-
Filter and wash the fibrous polymer with hot water to remove residual K₂CO₃ and salts, then dry in a vacuum oven at 120°C for 24 hours.
-
Workflow Visualization
Self-validating workflow for the synthesis of DHTP-based poly(arylene ether sulfone)s.
References
- Title: Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)
- Title: CAS 4084-45-1 ([1,1':4',1''-Terphenyl]-4,4''-diol)
- Title: Design of Mechanically Robust High-Tg Polymers: Synthesis and Dynamic Mechanical Relaxation Behavior of Glassy Poly(ester carbonate)
Sources
High-Performance Biomedical Polymers: A Comparative Guide to the Thermal Stability of Biphenol-Derived Polycarbonates and Polyimides
As a Senior Application Scientist evaluating polymer matrices for pharmaceutical packaging, hot-melt extrusion (HME), and sterilizable medical devices, I prioritize two critical metrics: the glass transition temperature (Tg) and the 5% degradation temperature (Td5%). These thermal properties define a polymer's processing window and its operational limits in demanding biomedical environments.
Historically, Bisphenol A (BPA) has been the foundational monomer for high-performance polycarbonates and polysulfones. However, due to its well-documented 1[1], the pharmaceutical industry is aggressively transitioning to structural analogues[2]. Beyond mere regulatory compliance, substituting the core biphenol monomer fundamentally alters the macromolecular physics and thermal stability of the resulting polymer.
Mechanistic Causality: How Biphenol Structure Dictates Thermal Stability
The thermal stability of a polymer is intrinsically linked to the rigidity of its backbone and the strength of its intermolecular forces. By altering the bridging group between the two phenol rings, we can engineer specific thermal behaviors:
-
Bisphenol S (BPS): In BPS, the central isopropylidene bridge of BPA is replaced by a sulfone group (-SO2-). The sulfone linkage is highly polar and structurally rigid, severely restricting the rotational freedom of the polymer backbone. This increases intermolecular dipole-dipole interactions, driving up both the Tg and the overall heat resistance compared to BPA[1].
-
Bisphenol AF (BPAF): Replacing the methyl groups of BPA with trifluoromethyl groups (-CF3) yields BPAF. The strong carbon-fluorine bonds require significantly more energy to cleave, vastly improving the polymer's thermal and thermo-oxidative stability (higher Td5%)[2]. Additionally, the bulky -CF3 groups increase the polymer's free volume, which lowers its dielectric constant without sacrificing thermal integrity.
-
Tetramethylbisphenol A (TMBPA): The addition of four methyl groups at the ortho positions of the aromatic rings creates severe steric hindrance. This bulkiness restricts the rotation of the carbonate linkages, drastically increasing the Tg compared to standard BPA[3]. TMBPA is frequently copolymerized to improve the thermal properties of base resins for high-heat applications[3].
-
Biphenyl Diamines (e.g., BAPB for Polyimides): When synthesizing advanced polyimides, utilizing diamines with a direct biphenyl core (lacking a flexible bridging atom entirely) maximizes chain rigidity. These polymers exhibit ultra-high Tg (>350 °C) and exceptional thermal stability (Td5% > 500 °C), making them ideal for flexible electronic substrates in diagnostic devices[4].
Quantitative Thermal Performance Comparison
The following table summarizes the baseline thermal properties of high-molecular-weight homopolymers derived from various biphenol monomers.
| Polymer Matrix | Monomer Core | Bridging / Substitution | Tg (°C) | Td5% (°C) | Primary Biomedical / Pharma Utility |
| Polycarbonate | Bisphenol A (BPA) | Isopropylidene | ~150 | ~420 | Legacy standard; facing regulatory phase-outs. |
| Polycarbonate | Bisphenol S (BPS) | Sulfone (-SO2-) | ~165 | ~430 | High-heat packaging; rigid structural components. |
| Polycarbonate | Bisphenol AF (BPAF) | Hexafluoro-isopropylidene | ~155 | ~450 | Chemically inert drug delivery matrices. |
| Polycarbonate | TMBPA | Isopropylidene + Ortho-Methyls | ~190 | ~410 | High-Tg blends for hot-melt extrusion (HME). |
| Polyimide | Biphenyl (e.g., BAPB) | Direct Biphenyl Bond | >350 | >500 | Ultra-high temp flexible substrates for diagnostics. |
Note: Exact values fluctuate based on molecular weight (Mn/Mw) and synthesis methods (interfacial vs. melt-transesterification).
Self-Validating Experimental Protocols
In polymer science, raw data is only as reliable as the protocol generating it. Every analytical workflow must be a self-validating system to ensure that the recorded data reflects intrinsic material properties rather than processing artifacts.
Protocol A: Differential Scanning Calorimetry (DSC) for Tg Determination
Purpose: To identify the true macromolecular chain mobility (Tg) free from thermal history.
-
Sample Preparation: Accurately weigh 5.0–10.0 mg of the synthesized polymer into a standard aluminum crucible. Seal with a crimped lid to ensure optimal thermal contact.
-
Atmosphere Control: Purge the DSC cell with high-purity Nitrogen (50 mL/min) to prevent moisture condensation at low temperatures.
-
Cycle 1 (Thermal History Erasure): Heat the sample from 0 °C to 250 °C at a rate of 10 °C/min.
-
Causality: Polymers retain "thermal memory" (internal stresses) from their synthesis and processing. This first cycle relaxes the polymer chains and evaporates residual trapped solvents, preventing these endothermic events from masking the true glass transition.
-
-
Cooling Phase: Quench cool the sample back to 0 °C at 10 °C/min to establish a uniform, amorphous baseline.
-
Cycle 2 (Data Acquisition & Validation): Heat the sample again from 0 °C to 250 °C at 10 °C/min.
-
Validation: Record the Tg as the inflection point of the baseline shift during this second cycle. By comparing Cycle 1 and Cycle 2, the protocol self-validates that the recorded Tg is a fundamental thermodynamic property of the biphenol structure.
-
Protocol B: Thermogravimetric Analysis (TGA) for Td5% Determination
Purpose: To isolate pure thermal bond dissociation from oxidative degradation.
-
Sample Preparation: Place 5.0–10.0 mg of polymer into a platinum or alumina pan.
-
Atmosphere Control: Purge the furnace with Nitrogen (50 mL/min) for 15 minutes prior to heating.
-
Causality: Conducting the primary degradation phase in an inert atmosphere isolates the thermal dissociation energy of the polymer bonds from oxidative degradation pathways, ensuring an accurate Td5% measurement.
-
-
Heating Phase: Heat the sample from 25 °C to 800 °C at a constant rate of 10 °C/min. Record the temperature at which 5% mass loss occurs (Td5%).
-
Atmosphere Switch (Validation Step): At 800 °C, switch the purge gas from Nitrogen to Oxygen for 15 minutes.
-
Validation: This oxidizes the remaining carbonaceous char into CO2. A mass drop to near-zero validates that the residual mass in N2 was indeed polymer char and not inorganic catalyst impurities left over from synthesis.
-
Analytical Workflow Visualization
Workflow of biphenol selection, synthesis, and self-validating thermal analysis protocols.
References
-
BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols , RSC Publishing.
-
Ultra-low CTE and improved toughness of PMDA/PDA polyimide-based molecular composites containing asymmetric BPDA-type Polyimides , ResearchGate. 4
-
Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A , ResearchGate. 3
-
Toxicological Evaluation of Bisphenol A and Its Analogues , PMC. 1
-
Removal of Bisphenol A and Its Potential Substitutes by Biodegradation , PMC - NIH. 2
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Estrogenic activity of 4,4''-dihydroxy-p-terphenyl compared to BPA
Technical Comparison Guide: Estrogenic Activity of 4,4''-Dihydroxy-p-terphenyl (DHTP) vs. Bisphenol A (BPA)
Executive Summary
The search for high-performance polymer precursors that do not exhibit the endocrine-disrupting properties of Bisphenol A (BPA) has led to the development of rigid structural analogs. Among these, 4,4''-dihydroxy-p-terphenyl (DHTP) has emerged as a promising comonomer for synthesizing mechanically robust, high-Tg poly(aryl ether sulfone)s and polycarbonates[1]. This guide provides an objective, data-driven comparison of the estrogenic activity of DHTP versus BPA, detailing the structural causality behind their differing receptor affinities and outlining the self-validating experimental protocols used to quantify these differences.
Structural & Mechanistic Rationale: The Causality of ER Binding
To understand why BPA acts as a potent xenoestrogen while DHTP exhibits negligible agonistic activity, one must analyze the thermodynamics and spatial constraints of the Estrogen Receptor (ERα and ERβ) ligand-binding domain (LBD).
Bisphenol A (BPA): The Flexible Agonist BPA consists of two phenol rings connected by a flexible isopropylidene bridge. This flexibility allows the molecule to adopt a conformation where the oxygen-to-oxygen (O-O) distance is approximately 9.4 to 10.0 Å. This distance perfectly mimics the O-O distance of endogenous 17β-estradiol (~10.9 Å). When BPA enters the ERα LBD (a cavity of ~450 ų), it successfully forms hydrogen bonds with key residues (Glu353 and His524)[2]. This stable binding induces a conformational shift, pulling Helix 12 over the binding pocket like a lid. This "closed" conformation creates a hydrophobic cleft that recruits coactivator proteins, initiating target gene transcription[3].
4,4''-Dihydroxy-p-terphenyl (DHTP): The Rigid Steric Blocker DHTP replaces the flexible isopropylidene linkage with a rigid, linear terphenyl core. The three consecutive benzene rings restrict rotational freedom and extend the O-O distance to >13.5 Å.
-
Steric Clash: The extended length of DHTP exceeds the spatial limits of the canonical ERα LBD.
-
Helix 12 Displacement: If DHTP forces its way into the pocket, its rigid structure prevents Helix 12 from adopting the closed agonist conformation.
-
Loss of Coactivator Recruitment: Without the proper alignment of Helix 12, the receptor cannot recruit the necessary coactivators (such as SRC-1), effectively neutralizing estrogenic gene expression and often resulting in antagonistic behavior[4].
Figure 1: Mechanistic pathway showing how ligand rigidity dictates ERα Helix 12 conformation.
Quantitative Performance Comparison
The following table summarizes the structural, biological, and material properties of BPA and DHTP, highlighting why DHTP is a superior, safer alternative for high-performance plastics.
| Parameter | Bisphenol A (BPA) | 4,4''-Dihydroxy-p-terphenyl (DHTP) |
| Core Structure | Flexible isopropylidene bridge | Rigid linear terphenyl core |
| O-O Distance (Å) | ~9.5 - 10.0 | > 13.5 |
| ERα Binding Affinity (RBA) | High (Agonist) | Very Low (Potential Antagonist) |
| YES Assay EC50 (M) | ~1.0 × 10⁻⁶ | > 1.0 × 10⁻⁴ (No significant agonism) |
| Polymer Application | Standard Polycarbonates | High-Tg Poly(aryl ether sulfone)s |
| Polymer Tg (°C) | ~150 °C | > 220 °C (Enhanced thermal stability) |
| Endocrine Disruption Risk | High (Regulated EDC)[5] | Negligible |
Self-Validating Experimental Workflows
To objectively validate the lack of estrogenic activity in DHTP compared to BPA, researchers rely on orthogonal in vitro assays. The following protocols are designed with internal controls to ensure self-validation.
Protocol 1: In Vitro Yeast Estrogen Screen (YES) Assay
The YES assay utilizes recombinant Saccharomyces cerevisiae integrated with the human ERα gene and a LacZ reporter plasmid. It is the gold standard for isolating receptor-mediated effects from mammalian metabolic pathways[6].
Step-by-Step Methodology:
-
Culture Preparation: Inoculate recombinant S. cerevisiae in minimal growth medium. Incubate overnight at 30°C with orbital shaking (200 rpm) until an Optical Density (OD₆₂₀) of 1.0 is reached.
-
Compound Dosing: Prepare serial dilutions of BPA (positive control) and DHTP (test compound) in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Incubation: Add 10 µL of the diluted compounds to a 96-well plate. Add 190 µL of the yeast culture supplemented with the chromogenic substrate CPRG (Chlorophenol red-β-D-galactopyranoside)[7]. Incubate the plates for 72 hours at 30°C.
-
Validation & Readout:
-
Cytotoxicity Check: Measure absorbance at 620 nm. A significant drop in OD₆₂₀ compared to the vehicle control indicates compound toxicity, invalidating the well.
-
Estrogenic Readout: Measure absorbance at 540 nm. If the compound binds ERα, β-galactosidase is expressed, cleaving CPRG and turning the medium from yellow to red[8].
-
-
Data Analysis: Plot the baseline-corrected A₅₄₀ values against the log of the compound concentration to determine the EC50.
Figure 2: Step-by-step workflow of the Yeast Estrogen Screen (YES) Assay.
Protocol 2: Competitive Radioligand Binding Assay
While the YES assay measures transcriptional activation, the competitive binding assay directly quantifies the physical affinity of the ligand for the receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Isolate recombinant human ERα LBD or utilize commercially available purified ERα cytosolic extracts.
-
Tracer Incubation: Incubate the receptor with a constant, saturating concentration of [³H]-17β-estradiol (radiolabeled tracer) in a binding buffer (Tris-HCl, pH 7.4, containing EDTA and glycerol) for 2 hours at 4°C to reach equilibrium.
-
Competitive Displacement: Add increasing concentrations of unlabeled BPA or DHTP (10⁻¹⁰ to 10⁻⁴ M) to the mixture. Include a non-specific binding (NSB) control well containing a 1000-fold excess of unlabeled 17β-estradiol.
-
Separation: Add dextran-coated charcoal (DCC) to strip unbound ligands from the solution. Centrifuge at 4°C and collect the supernatant (containing the receptor-ligand complexes).
-
Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter. Calculate the IC50 (concentration required to displace 50% of the radioligand) and convert it to Relative Binding Affinity (RBA) using the Cheng-Prusoff equation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 3. Bisphenol A (BPA) binding on full-length architectures of estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β | bioRxiv [biorxiv.org]
- 5. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 7. Optimization of a yeast estrogen screen and its applicability to study the release of estrogenic isoflavones from a soygerm powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
A Comparative Guide to the Performance of 4,4''-Dihydroxy-p-terphenyl-based Polymers Versus Commercial Resins
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance characteristics, researchers and engineers are increasingly exploring novel polymer architectures. Among these, polymers derived from 4,4''-dihydroxy-p-terphenyl have emerged as a promising class of materials, offering unique properties stemming from their rigid, linear molecular structure. This guide provides an in-depth technical comparison of the performance of these specialty polymers against established commercial resins, supported by experimental data and standardized testing protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in material selection for demanding applications.
Introduction to High-Performance Polymers
The landscape of high-performance polymers is dominated by materials engineered to withstand extreme conditions, including high temperatures, harsh chemical environments, and significant mechanical stress. Commercial resins such as Polyetheretherketone (PEEK), Polyetherimide (PEI), and Polysulfone (PSU) have long been the benchmarks in industries ranging from aerospace to medical devices. These materials are valued for their well-characterized properties and proven reliability.
Concurrently, specialty polymers based on monomers like 4,4''-dihydroxy-p-terphenyl are being developed to push the boundaries of performance. The inherent rigidity and aromatic nature of the p-terphenyl unit can impart exceptional thermal stability and mechanical strength, leading to the formation of liquid crystalline polymers (LCPs) and other high-performance thermoplastics. This guide will delve into a direct comparison of these two categories of materials.
The Contenders: A Closer Look
4,4''-Dihydroxy-p-terphenyl-based Polymers
Polymers synthesized from 4,4''-dihydroxy-p-terphenyl are characterized by a backbone containing the rigid p-terphenyl moiety. This structural feature restricts chain mobility, leading to a high degree of molecular ordering and the potential for liquid crystalline behavior in the melt phase. A prominent example of a polymer with a similar rigid aromatic backbone is Poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®. Due to the limited availability of comprehensive data on a single, standardized 4,4''-dihydroxy-p-terphenyl-based polymer, this guide will utilize data from closely related structures, such as PPTA and liquid crystalline polyesters derived from biphenyls, to illustrate the performance potential of this class of materials.
Commercial High-Performance Resins
For this comparison, we will focus on three widely used amorphous and semi-crystalline high-performance thermoplastics:
-
Polyetherimide (PEI): An amorphous thermoplastic with high heat resistance, and excellent mechanical and electrical insulation properties.[1]
-
Polysulfone (PSU): A rigid, high-strength, semi-transparent thermoplastic that offers excellent hydrolytic stability and good heat resistance.[2][3]
-
Liquid Crystal Polymers (LCPs): A class of aromatic polyesters that exhibit highly ordered structures in the melt, allowing for the molding of parts with exceptional precision, high thermal stability, and excellent mechanical properties.[4][5] Commercial examples include Vectra® and Xydar®.
Performance Showdown: A Data-Driven Comparison
The following tables provide a comparative overview of the key performance indicators for 4,4''-dihydroxy-p-terphenyl-based polymers (represented by analogous structures) and the selected commercial resins. The data is compiled from peer-reviewed literature and manufacturer datasheets.
Mechanical Properties
Mechanical properties are paramount for structural applications, indicating a material's ability to withstand physical stress.
| Property | 4,4''-Dihydroxy-p-terphenyl-based Polymer (PPTA Fiber) | PEI (Unfilled) | PSU (Unfilled) | LCP (30% Glass Filled - Vectra® E130i) | Test Standard |
| Tensile Strength (MPa) | 2760[6] | 105[1] | 70.3[7] | 150[8] | ASTM D638 |
| Flexural Modulus (GPa) | 59-124[6] | 3.3[1] | 2.76[7] | 13.5[8] | ASTM D790 |
| Notched Izod Impact (J/m) | - | 53[1] | 69[7] | 20 (kJ/m²)[8] | ASTM D256 |
Thermal Properties
Thermal stability is a critical factor for materials used in high-temperature environments.
| Property | 4,4''-Dihydroxy-p-terphenyl-based Polymer (PPTA) | PEI (Unfilled) | PSU (Unfilled) | LCP (Vectra® E130i) | Test Standard |
| Melting Temperature (°C) | Decomposes >425[9] | - (Amorphous) | - (Amorphous) | 335[9] | ISO 11357 |
| Glass Transition Temp. (°C) | ~360[10] | 217[11] | 190[7] | - | ASTM D3418 |
| Heat Deflection Temp. @ 1.8 MPa (°C) | - | 200[11] | 174[2] | 276[9] | ASTM D648 |
| Coefficient of Linear Thermal Expansion (x 10⁻⁵ /°C) | -0.2 (axial)[6] | 5.6 | 5.6 | 0.3-0.5 (flow) | ASTM D696 |
Physical and Chemical Properties
These properties determine the material's suitability for use in various chemical and environmental conditions.
| Property | 4,4''-Dihydroxy-p-terphenyl-based Polymer (PPTA) | PEI | PSU | LCP (Vectra® E130i) | Test Standard |
| Water Absorption, 24 hrs (%) | 3.5[6] | 0.25[1] | 0.3[7] | <0.1 | ASTM D570 |
| Chemical Resistance | Good (Attacked by strong acids/alkalis)[9] | Good (Resistant to acids, alcohols, hydrocarbons)[1] | Excellent (Resistant to acidic and salt solutions)[3] | Excellent (Resistant to most chemicals)[12] | - |
Causality Behind the Performance: A Structural Perspective
The remarkable differences in performance between these polymer classes are intrinsically linked to their molecular architecture.
-
4,4''-Dihydroxy-p-terphenyl-based Polymers: The rigid, linear chains of polymers like PPTA lead to a highly ordered, crystalline structure.[12] This morphology, with strong intermolecular forces (hydrogen bonds in the case of aramids), is responsible for their exceptionally high tensile strength and modulus.[12] However, this rigidity can also lead to challenges in processing and lower compressive strength compared to their tensile strength. The p-terphenyl unit, being a larger, more rigid mesogen, can enhance the liquid crystalline properties of polyesters, leading to polymers with very low coefficients of thermal expansion in the flow direction.
-
Commercial Resins:
-
PEI and PSU: These are amorphous polymers, meaning their chains are randomly coiled. This structure results in good dimensional stability and ease of processing. The presence of ether and sulfone linkages in their backbones provides a combination of thermal stability and some degree of chain flexibility.
-
LCPs: These polymers, while processable like thermoplastics, exhibit a high degree of molecular orientation in the melt. This "liquid crystal" phase allows for the formation of highly ordered domains upon cooling, resulting in excellent mechanical properties and dimensional stability, particularly in the direction of flow.[4] The inclusion of reinforcing fillers, such as glass fibers, further enhances their strength and stiffness.
-
Experimental Protocols: Ensuring Scientific Integrity
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are summaries of the key experimental protocols.
Mechanical Property Testing
-
Tensile Testing (ASTM D638): This test determines the force required to pull a specimen to its breaking point. A dumbbell-shaped specimen is placed in a universal testing machine and subjected to a controlled tensile load.[9][13] The resulting stress-strain curve provides data on tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Testing (ASTM D790): This test measures the bending strength and stiffness of a material. A rectangular specimen is supported at both ends and a load is applied to the center.[10] The load-deflection curve is used to calculate the flexural strength and flexural modulus.
-
Izod Impact Testing (ASTM D256): This test evaluates a material's resistance to impact. A notched specimen is held in a cantilevered position and struck by a swinging pendulum.[11] The energy absorbed to fracture the specimen is a measure of its impact strength.
Thermal Property Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition temperature of a polymer.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to identify the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.
Synthesis of a Representative 4,4''-Dihydroxy-p-terphenyl-based Polymer
The following diagram illustrates a general synthesis route for a thermotropic liquid crystalline polyester, a common application for dihydroxy-p-terphenyl derivatives.
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- 2. Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Liquid Crystalline Properties of p-Terphenyl Derivatives
This guide provides a comprehensive comparative analysis of the liquid crystalline properties of para-terphenyl derivatives. It is intended for researchers, scientists, and drug development professionals interested in the structure-property relationships of these versatile molecules. We will delve into how molecular modifications of the p-terphenyl core influence mesophase behavior, transition temperatures, and other key characteristics, supported by experimental data and established characterization methodologies.
Introduction to p-Terphenyls as Liquid Crystal Scaffolds
Para-terphenyl, a simple aromatic hydrocarbon consisting of three benzene rings linked in a para arrangement, serves as a fundamental building block for a significant class of calamitic (rod-like) liquid crystals.[1][2] The inherent rigidity and linearity of the p-terphenyl core are crucial for the formation of anisotropic liquid crystalline phases.[1] These materials exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, known as a mesophase.[1] The specific arrangement of molecules within these mesophases gives rise to unique optical and electrical properties that are harnessed in various applications, most notably in liquid crystal displays (LCDs).[3]
The liquid crystalline behavior of p-terphenyl derivatives is highly tunable through chemical modification. By strategically adding flexible terminal chains (e.g., alkyl or alkoxy groups) and lateral substituents to the rigid core, we can precisely control the type of mesophase formed (nematic, smectic, etc.) and the temperature range over which it is stable.[1][4][5] This guide will explore these structure-property relationships in detail.
The Impact of Molecular Structure on Mesomorphic Behavior
The liquid crystalline properties of p-terphenyl derivatives are exquisitely sensitive to their molecular architecture. Here, we compare how different structural modifications influence the resulting mesophases.
Effect of Terminal Alkoxy Chain Length
The length of flexible terminal alkoxy chains plays a pivotal role in determining the type and stability of the mesophase. A study on a series of 4,4"-dialkoxy-2'-methyl-p-terphenyls demonstrated a clear trend:
-
Shorter Chains (n ≤ 8): Derivatives with shorter alkoxy chains predominantly exhibit a nematic (N) mesophase.[4] In the nematic phase, the molecules have long-range orientational order but no long-range positional order.[5][6] This results in a fluid-like phase with anisotropic properties.
-
Longer Chains (n ≥ 9): As the chain length increases, a more ordered smectic A (SmA) mesophase becomes favorable.[4] In the smectic A phase, molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes.[6] This increased order is driven by the enhanced van der Waals interactions between the longer, more flexible chains.
This relationship can be summarized in the following table, based on the findings for 4,4"-dialkoxy-2'-methyl-p-terphenyls:
| Number of Carbon Atoms in Alkoxy Chain (n) | Observed Mesophase(s) |
| 1-8 | Nematic (N) |
| 9-12 | Smectic A (SmA) and Nematic (N) |
Data adapted from the study on 4,4"-dialkoxy-2'-methyl-p-terphenyls.[4]
Influence of Lateral Substituents
The introduction of substituents on the lateral positions of the p-terphenyl core can significantly alter the liquid crystalline properties. These substituents can influence molecular packing, intermolecular distance, and overall molecular shape.
For instance, the presence of a lateral methyl group in 4,4"-dialkoxy-2'-methyl-p-terphenyls, as discussed above, influences the clearing temperatures (the temperature at which the liquid crystal transitions to an isotropic liquid).
Fluorine substitution is another powerful tool for modifying mesomorphic behavior. A study on 2',3'-difluorinated p-terphenyl derivatives revealed that these compounds can exhibit enantiotropic nematic behavior.[7][8] The fluorine atoms, due to their high electronegativity and relatively small size, can alter the dipole moment and polarizability of the molecule, thereby influencing the intermolecular interactions that govern mesophase formation.
The Role of Terminal Cyano Groups
The addition of a strong polar group, such as a cyano (-CN) group, to the terminus of the p-terphenyl core can have a profound effect on the liquid crystalline properties. These groups introduce strong dipole-dipole interactions, which can favor the formation of smectic phases. A study on 4-alkoxyl-4''-cyano-p-terphenyls highlighted that the terminal cyano group generally enhances the supercooling of the molecules.
Experimental Characterization of p-Terphenyl Liquid Crystals
The characterization of the liquid crystalline properties of p-terphenyl derivatives relies on a suite of complementary analytical techniques.
Polarizing Optical Microscopy (POM)
Principle: POM is an essential technique for the initial identification and characterization of liquid crystal mesophases.[6][9] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of a liquid crystal is placed between crossed polarizers, it will transmit light, producing characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic A, smectic C).[6][9]
Experimental Protocol:
-
A small amount of the p-terphenyl derivative is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated and cooled at a controlled rate.
-
The textures observed through the microscope are recorded at different temperatures, allowing for the identification of phase transitions.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature.[6] Phase transitions, such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.[6]
Experimental Protocol:
-
A small, accurately weighed amount of the p-terphenyl derivative (typically 1-5 mg) is sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min).
-
The heat flow is recorded as a function of temperature, and the transition temperatures and enthalpy changes are determined from the resulting thermogram.
The following diagram illustrates a typical workflow for characterizing the liquid crystalline properties of a novel p-terphenyl derivative.
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- 9. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Validation of Analytical Methods for 4,4''-Dihydroxy-p-terphenyl (DHTP) Detection: A Comparative Guide
As high-performance polymers increasingly intersect with pharmaceutical packaging, medical devices, and advanced engineering applications, the precise quantification of residual monomers has become a critical regulatory mandate. 4,4''-Dihydroxy-p-terphenyl (DHTP) is a rigid-rod monomer essential for synthesizing advanced materials such as poly(arylene ether sulfone)s[1]. However, its unique chemical architecture—a highly conjugated, rigid terphenyl backbone flanked by two terminal phenolic groups[2]—presents distinct analytical challenges.
As a Senior Application Scientist, I approach the analytical validation of DHTP not merely as a compliance exercise, but as the engineering of a robust, self-validating system. This guide objectively compares standard detection modalities for DHTP and provides a comprehensive, field-proven LC-MS/MS protocol grounded in the latest global regulatory standards.
Regulatory Framework: The ICH Q2(R2) Paradigm
The validation of any analytical procedure used in pharmaceutical or advanced material control strategies must adhere to the 3[3]. Adopted to reflect modern technologies, ICH Q2(R2) shifts the industry from a rigid checklist approach to a lifecycle and Quality-by-Design (QbD) methodology[4].
When validating a method for DHTP, we must demonstrate that the procedure is consistently fit for its intended purpose by evaluating accuracy, precision, specificity, linearity, and robustness[5].
Analytical Method Validation Lifecycle for DHTP per ICH Q2(R2)
Comparative Analysis of Detection Modalities
To select the optimal validation pathway, we must objectively compare the performance of available analytical technologies. Because DHTP possesses strong UV absorbance (due to its conjugated terphenyl system) but poor volatility (due to strong intermolecular hydrogen bonding), the choice of instrumentation drastically impacts sensitivity and throughput.
Quantitative Performance Comparison
| Analytical Parameter | HPLC-UV (Conventional) | GC-MS (Derivatized) | LC-MS/MS (Optimized Product) |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Specificity | Moderate (RT + UV Spectrum) | High (Mass Fragmentation) | Very High (MRM Transitions) |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Silylation Required) | Moderate (Extraction/Filtration) |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL | 0.001 - 1 µg/mL |
| Matrix Interference | High (Co-eluting chromophores) | Low | Low (Mitigated by MRM) |
| Primary Use Case | Bulk monomer purity assay | Orthogonal structural confirmation | Trace impurity & migration studies |
Optimized LC-MS/MS Methodology & Causality
The following protocol details the optimized LC-MS/MS workflow for trace DHTP detection. As a Senior Application Scientist, I have designed this method to address the specific physicochemical liabilities of the terphenyl structure.
LC-MS/MS Experimental Workflow for DHTP Detection
Step-by-Step Protocol
Step 1: Standard and Sample Preparation
-
Action: Dissolve the DHTP reference standard in LC-MS grade Methanol to create a 1 mg/mL stock. Spike samples with a deuterated internal standard (e.g., DHTP-d4) prior to extraction.
-
Causality: The rigid, rod-like terphenyl backbone exhibits extremely poor aqueous solubility. Methanol is chosen over acetonitrile because it provides superior solvation for the aromatic rings via π -solvent interactions, disrupting the strong intermolecular hydrogen bonding between the terminal phenolic groups[2]. Furthermore, the isotopic internal standard ensures the method is self-correcting against matrix-induced ion suppression during electrospray ionization.
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).
-
Mobile Phase B: Methanol.
-
-
Causality: Operating at a basic pH (pH 9.0) ensures that the phenolic hydroxyl groups of DHTP (pKa ~ 9.5) are partially ionized in the liquid phase. This drastically improves peak shape by preventing secondary interactions with residual silanols on the stationary phase, while simultaneously priming the molecules for negative mode ionization.
Step 3: Mass Spectrometry (ESI- MRM)
-
Action: Configure the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the precursor-to-product ion transition for DHTP (m/z 261.1 → 169.0).
-
Causality: Negative mode is strictly required. DHTP lacks basic functional groups (like amines) for protonation in positive mode, but readily loses a proton to form a highly stable [M−H]− phenoxide anion. This choice maximizes signal-to-noise (S/N) and lowers the Limit of Quantitation (LOQ).
Engineering a Self-Validating System
To ensure absolute Trustworthiness and compliance with 6[6], the protocol must not rely on post-run analysis to determine validity. Instead, it must feature built-in, automated gating mechanisms:
-
System Suitability Testing (SST): Before any unknown sample is injected, the system must autonomously verify its own fitness.
-
Tailing Factor ( Tf ): Must be ≤1.5 for the DHTP peak. A higher value indicates active site binding or column degradation.
-
Signal-to-Noise (S/N): The LOQ standard must yield an S/N≥10 . If this fails, the sequence automatically halts, preventing the generation of invalid data.
-
-
Quality Control (QC) Bracketing: A known QC standard is injected every 10 samples. If the calculated concentration of the QC drifts by >5% from its theoretical value, the instrument software is programmed to invalidate the bracketed samples. This guarantees that intermediate precision remains intact throughout long analytical runs.
-
Robustness Mapping: During validation, critical method parameters (CMPs) such as column temperature ( ±2∘C ) and mobile phase pH ( ±0.2 ) are intentionally perturbed. Proving that the method sustains accuracy under these variations fulfills the QbD requirements of ICH Q14 and Q2(R2)[6].
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4,4''-dihydroxy-p-terphenyl in Phenol Detection Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of phenolic compounds is a critical step in various fields, from natural product chemistry to pharmaceutical development. However, the structural diversity of molecules can lead to significant cross-reactivity in common colorimetric assays, yielding overestimated and misleading results. This guide provides an in-depth analysis of the cross-reactivity of 4,4''-dihydroxy-p-terphenyl (DHTP), a non-phenolic dihydroxy compound, in two widely used phenol detection assays: the Folin-Ciocalteu (F-C) assay and enzyme-based biosensors (e.g., laccase/tyrosinase). We will dissect the reaction mechanisms, present a framework for experimental comparison, and offer mitigation strategies, including the use of High-Performance Liquid Chromatography (HPLC) as a more specific alternative. This document serves as a practical resource for researchers to anticipate, identify, and overcome the challenges posed by structurally complex molecules in phenol quantification.
Introduction: The Challenge of Specificity in Phenol Quantification
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of study in antioxidant research, food science, and drug discovery. Their quantification is routinely performed using assays prized for their simplicity and high throughput. Among the most common is the Folin-Ciocalteu (F-C) assay, which has been a laboratory staple for decades.[1][2] More recently, enzyme-based biosensors have emerged, offering a different approach to detection.[3][4][5]
The core challenge with these methods lies in their reaction mechanisms. The F-C assay is not a specific test for phenols but rather a measure of a sample's total reducing capacity.[6][7] Any non-phenolic compound that can donate electrons under the assay conditions will generate a false-positive signal.[8][9] This brings us to the compound of interest: 4,4''-dihydroxy-p-terphenyl (DHTP) .
DHTP possesses two hydroxyl groups, but they are attached to the terminal phenyl groups of a terphenyl backbone. While it has hydroxyl moieties, it does not fit the classical definition of a phenol. Its extended conjugated system and the presence of these hydroxyl groups raise a critical question: Does DHTP cross-react in standard phenol assays, and if so, to what extent? This guide will explore this question, providing the mechanistic rationale and experimental frameworks to ensure data integrity.
Deconstructing the Assays: Mechanisms and Potential for Interference
To understand cross-reactivity, we must first understand how these assays work and where they are vulnerable.
The Folin-Ciocalteu (F-C) Assay: A Test of Reducing Power
The F-C method is fundamentally an oxidation-reduction (redox) reaction.[2] The F-C reagent contains a mixture of phosphomolybdic and phosphotungstic acids.[6] In an alkaline medium, phenolic compounds (or other reducing agents) donate electrons to this complex. This reduces the molybdenum and tungsten atoms, forming a vibrant blue chromophore that is measured spectrophotometrically (typically around 760 nm).[1][2]
The Vulnerability: The assay's lack of specificity is its greatest weakness. The reaction is driven by the transfer of electrons under basic conditions.[1] Numerous non-phenolic substances, including ascorbic acid, certain amino acids (like tyrosine), and reducing sugars, are known to interfere, leading to an overestimation of the true phenolic content.[8][10][11] Given that the hydroxyl groups on DHTP can potentially be oxidized, it is a prime candidate for such interference.
Enzyme-Based Biosensors: A More Targeted, Yet Imperfect, Approach
Enzymatic biosensors, often employing phenol oxidases like laccase or tyrosinase, offer a higher degree of specificity.[4][5] These copper-containing enzymes catalyze the oxidation of phenolic substrates.[4]
-
Tyrosinase: This enzyme has two main activities. It can hydroxylate monophenols to o-diphenols and subsequently oxidize these o-diphenols to o-quinones.[4][12]
-
Laccase: Laccases have a broader substrate range and can oxidize various phenolic compounds, including ortho- and para-substituted phenols, aromatic amines, and even some inorganic ions, with the concurrent reduction of oxygen to water.[4][13]
The reaction product (quinone) or the consumption of oxygen can be measured electrochemically or optically to determine the concentration of phenolic compounds.[3][14]
The Vulnerability: While more specific than the F-C assay, enzymatic methods are not infallible. Laccase, in particular, is known to oxidize non-phenolic compounds like aromatic amines and thiols.[4] The specificity is dependent on how well the substrate—in this case, DHTP—fits into the enzyme's active site and whether it can participate in the catalytic electron transfer process. The extended, rigid structure of DHTP may present a steric challenge for the enzyme's active site, but the presence of electron-donating hydroxyl groups means that a reaction cannot be ruled out.
Experimental Design for Comparative Analysis
To empirically determine the cross-reactivity of DHTP, a controlled experiment is necessary. This involves comparing the response of DHTP to that of a well-characterized phenolic standard (Gallic Acid) in each assay.
Workflow for Assessing Cross-Reactivity
The following diagram outlines a logical workflow for a comparative study.
Caption: Experimental workflow for comparing DHTP cross-reactivity.
Detailed Experimental Protocols
Protocol 1: Folin-Ciocalteu (F-C) Assay
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute commercial F-C reagent 1:10 with deionized water.
-
Sodium Carbonate (Na₂CO₃): Prepare a 7.5% (w/v) solution in deionized water.
-
Gallic Acid Standard: Prepare a 1 mg/mL stock solution in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) in deionized water.
-
DHTP Solution: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO or methanol, ensure solvent compatibility with the assay). Create a dilution series similar to the gallic acid standard.
-
-
Assay Procedure (Microplate Format):
-
To each well, add 20 µL of the standard or DHTP sample.
-
Add 100 µL of the 1:10 diluted F-C reagent.
-
Incubate for 5 minutes at room temperature.
-
Add 80 µL of the 7.5% Na₂CO₃ solution.
-
Incubate in the dark for 60 minutes at room temperature.
-
Measure the absorbance at 760 nm using a microplate reader.
-
Causality: The initial incubation with F-C reagent allows it to interact with the analyte. The addition of sodium carbonate creates the necessary alkaline environment for the redox reaction to proceed to completion, resulting in the development of the blue color.[1]
-
Protocol 2: Laccase-Based Assay
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.5).
-
Laccase Solution: Prepare a solution of laccase from Trametes versicolor (or other source) in the phosphate buffer to a final concentration of ~1 U/mL.
-
Gallic Acid & DHTP Solutions: Prepare dilution series as described in Protocol 1, using the phosphate buffer as the diluent.
-
-
Assay Procedure:
-
In a cuvette or microplate well, add 200 µL of the standard or DHTP sample.
-
Add 800 µL of phosphate buffer.
-
Initiate the reaction by adding 100 µL of the laccase solution.
-
Immediately begin monitoring the increase in absorbance at a wavelength corresponding to the oxidation product of your standard (for gallic acid, this can be monitored in the 400-450 nm range, though wavelength scanning is recommended).
-
Record the initial rate of reaction (change in absorbance per minute).
-
Causality: The enzyme specifically catalyzes the oxidation of substrates.[13] By measuring the initial reaction rate, we quantify the compound's ability to act as a substrate for laccase, providing a more specific measure of "phenolic-like" activity than the F-C assay.
-
Interpreting the Data: Quantifying Cross-Reactivity
After executing the protocols, the data should be compiled to facilitate a clear comparison.
Table 1: Hypothetical Comparative Data for DHTP vs. Gallic Acid
| Assay | Analyte | Concentration Range (µg/mL) | Linear Regression (R²) | Molar Absorptivity / Reaction Rate (Unit) | Apparent GAE* of DHTP |
| Folin-Ciocalteu | Gallic Acid | 10 - 250 | 0.998 | 0.015 A.U./µM | N/A |
| DHTP | 10 - 250 | 0.995 | 0.004 A.U./µM | 0.27 mg GAE/mg DHTP | |
| Laccase Assay | Gallic Acid | 10 - 250 | 0.996 | 0.020 ΔA/min/µM | N/A |
| DHTP | 10 - 250 | 0.910 | 0.001 ΔA/min/µM | 0.05 mg GAE/mg DHTP |
*Gallic Acid Equivalents (GAE) calculated from the slope of the DHTP curve relative to the Gallic Acid curve.
Analysis:
-
Folin-Ciocalteu: In this hypothetical scenario, DHTP shows a significant response, approximately 27% that of gallic acid on a mass basis. This confirms that DHTP is a potent reducing agent under F-C conditions and will lead to a substantial overestimation of phenolic content.
-
Laccase Assay: The response of DHTP is much lower, only 5% that of gallic acid. This suggests that while there is some minor interaction, DHTP is a very poor substrate for laccase compared to a true phenol like gallic acid. The lower linearity (R²) might also indicate a less efficient or non-ideal enzymatic reaction.
The Gold Standard: HPLC for Specific Quantification
When colorimetric and enzymatic assays show potential for cross-reactivity, a more definitive method is required. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) provides this specificity.[15][16]
Why HPLC is Superior for This Task:
-
Separation: HPLC separates compounds based on their physical and chemical properties (e.g., polarity) before detection.[16] This means DHTP will have a distinct retention time, separate from true phenols in a complex mixture.
-
Specific Detection: UV/DAD detectors measure the absorbance of the compound at specific wavelengths. Each compound has a characteristic spectrum, allowing for positive identification.[17][18]
-
Accurate Quantification: By running a standard of known DHTP concentration, a calibration curve can be generated based on peak area, allowing for precise and accurate quantification without interference from other substances.[19]
Illustrative HPLC Protocol
Protocol 3: Reversed-Phase HPLC for DHTP Quantification
-
System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), autosampler, and DAD.[16]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 70% A, ramp to 100% B over 20 minutes.
-
-
Detection: Monitor at a wavelength where DHTP has maximum absorbance (determined by a UV scan, likely in the 260-280 nm range).
-
Quantification: Prepare a calibration curve by injecting known concentrations of a pure DHTP standard and plotting peak area versus concentration.
Caption: Basic workflow of HPLC for specific compound quantification.
Conclusion and Recommendations
The investigation into the cross-reactivity of 4,4''-dihydroxy-p-terphenyl highlights a fundamental principle in analytical science: no assay is perfect, and understanding an assay's limitations is as important as understanding its mechanism.
Key Takeaways:
-
Folin-Ciocalteu Assay: DHTP exhibits significant cross-reactivity in the F-C assay due to its ability to act as a reducing agent. This method is not suitable for accurately quantifying true phenols in the presence of DHTP or structurally similar compounds. Its use will lead to a gross overestimation of phenolic content.
-
Enzyme-Based Assays: While demonstrating significantly lower cross-reactivity , some minimal interaction with DHTP may still occur. These assays are a major improvement over F-C but may not be perfectly specific.
-
HPLC: For unequivocal identification and quantification, HPLC is the recommended method . It provides the necessary separation and specificity to distinguish DHTP from true phenolic compounds, ensuring data accuracy.
Recommendations for Researchers:
-
Be Critical of Colorimetric Results: When analyzing samples containing complex mixtures or novel structures, treat results from non-specific assays like the Folin-Ciocalteu method with caution.
-
Prioritize Chromatography for Complex Matrices: For drug development, natural product analysis, or any field where accuracy is paramount, chromatographic techniques like HPLC should be the default choice for quantification of specific analytes.
By adopting a rigorous, multi-faceted approach to quantification, researchers can navigate the complexities of chemical analysis and produce data that is both accurate and reliable.
References
- Development of a laccase based paper biosensor for the detection of phenolic compounds. (2018). Analytica Chimica Acta.
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Ghiurcan, G. et al. (2023). Biosensors Based on Phenol Oxidases (Laccase, Tyrosinase, and Their Mixture) for Estimating the Total Phenolic Index in Food-Related Samples. MDPI. [Link]
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Rodríguez-Delgado, M.M. et al. (2015). Laccase-based biosensors for detection of phenolic compounds. Trends in Analytical Chemistry. [Link]
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Polyphenols (Folin Ciocalteu) Assay (Cat. # BAQ056). G-Biosciences. [Link]
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Bastola, K. et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry. [Link]
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O'Connell, J. & Fox, P. (2023). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. MDPI. [Link]
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Laccase Biosensor: Green Technique for Quantification of Phenols in Wastewater (A Review). (2018). Oriental Journal of Chemistry. [Link]
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De Quirós, A.R.B. et al. (2010). Improved Removal of Ascorbate Interference in the Folin-Ciocalteu Assay of “Total Phenolic Content”. Semantic Scholar. [Link]
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Recent Prospects of Carbonaceous Nanomaterials-Based Laccase Biosensor for Electrochemical Detection of Phenolic Compounds. (2023). PubMed. [Link]
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Pérez-Jiménez, J. et al. (2023). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. ACS Publications. [Link]
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Pérez-Jiménez, J. et al. (2023). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. PMC. [Link]
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Determination of Phenolic Groups in Bio-Oils Using Revised Folin-Ciocalteu Methods. (2022). NREL Publications. [Link]
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Chen, Q. et al. (2020). Catalysis-based specific detection and inhibition of tyrosinase and their application. PMC. [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014). SCIRP. [Link]
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Development of an Innovative Biosensor Based on Graphene/PEDOT/Tyrosinase for the Detection of Phenolic Compounds in. (2024). Semantic Scholar. [Link]
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Critical Examination of the Suitability of the Folin-Ciocalteu Reagent Assay for Quantitative Analysis of Polyphenols—The Case of Olive-Mill Wastewater. (2015). SCIRP. [Link]
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Understanding Antioxidant Capacity: Insights from the Folin–Ciocalteu Assay. (2024). Spectroscopy Online. [Link]
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Reaction mechanism of tyrosinase. ResearchGate. [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2011). PMC. [Link]
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Tyrosinase-Based Paper Biosensor for Phenolics Measurement. ResearchGate. [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]
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Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). (2025). MDPI. [Link]
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Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. (2014). PubMed. [Link]
-
Thorough Study of Reactivity of Various Compound Classes toward the Folin-Ciocalteu Reagent. (2020). ResearchGate. [Link]
-
Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. Semantic Scholar. [Link]
-
Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. (2020). MDPI. [Link]
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A Senior Scientist's Guide to Internal Standard Selection: A Comparative Analysis of p-Terphenyl-d14 for 4,4''-dihydroxy-p-terphenyl Quantification
For researchers and professionals in drug development and bioanalysis, the pursuit of analytical accuracy is paramount. In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is one of the most critical decisions influencing data reliability. An ideal IS should perfectly mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby correcting for any variability.[1][2] The gold standard is a stable isotope-labeled (SIL) version of the analyte itself.[1]
This guide provides an in-depth comparison of using p-terphenyl-d14, a readily available deuterated aromatic hydrocarbon, as an internal standard for the quantification of 4,4''-dihydroxy-p-terphenyl. While not an exact isotopic analog of the analyte, its structural similarity presents it as a practical alternative. We will explore the theoretical advantages and potential pitfalls of this choice, supported by a rigorous experimental validation framework designed to ensure trustworthy and reproducible results.
The Core Challenge: Analyte vs. Internal Standard Congruity
The fundamental principle of internal standardization is that the IS and analyte respond proportionally to variations in the analytical procedure. A SIL-IS of the analyte is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency in the mass spectrometer's source.[1][3]
In our case, 4,4''-dihydroxy-p-terphenyl is a more polar molecule than p-terphenyl-d14 due to its two hydroxyl groups. This structural difference is the central challenge we must address. It will inevitably lead to different chromatographic retention times in typical reversed-phase LC systems. While p-terphenyl-d14 can still correct for non-time-dependent variations (e.g., sample preparation losses, injection volume inconsistencies), its ability to compensate for the most insidious source of error in LC-MS/MS—matrix effects—must be meticulously evaluated.[4][5][6] Matrix effects, the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix, are highly dependent on the chromatographic retention time.[6][7]
Comparative Performance Metrics
To objectively assess the suitability of p-terphenyl-d14, we compare its expected performance against two other potential internal standards: a non-deuterated structural analog (e.g., another commercially available, non-deuterated terphenyl derivative) and the theoretical "gold standard," 4,4''-dihydroxy-p-terphenyl-d_x_ (a custom-synthesized deuterated version of the analyte).
| Performance Metric | p-Terphenyl-d14 | Non-Deuterated Structural Analog | 4,4''-dihydroxy-p-terphenyl-d_x_ (Gold Standard) | Scientific Rationale |
| Chromatographic Co-elution | Poor | Poor | Excellent | The hydroxyl groups on the analyte dictate its retention time in reversed-phase LC. Only its deuterated counterpart will co-elute. |
| Extraction Recovery Similarity | Good to Moderate | Good to Moderate | Excellent | Structural similarity suggests comparable recovery, but polarity differences may cause slight variations in extraction efficiency. |
| Matrix Effect Compensation | Moderate | Poor | Excellent | As p-terphenyl-d14 does not co-elute with the analyte, it cannot perfectly model the specific matrix effects occurring at the analyte's retention time.[1] A non-deuterated analog suffers from the same issue and can interfere with the analyte signal if not chromatographically resolved. |
| Correction for Ionization Variability | Excellent | Poor | Excellent | The deuterated standard is distinguished by mass, not by its detector response, making it superior for correcting ionization fluctuations.[3] |
| Overall Accuracy & Precision | Good (with validation) | Poor to Moderate | Excellent | The ability to correct for matrix effects is the primary driver of accuracy and precision in LC-MS/MS bioanalysis.[4][8] |
Experimental Validation Workflow: A Self-Validating Protocol
To trust the quantitative data generated using p-terphenyl-d14, a rigorous validation is not just recommended; it is mandatory. The following protocol is designed to systematically assess and validate its performance, focusing on mitigating the risks associated with its structural dissimilarity to the analyte.
Caption: Workflow for validation of p-terphenyl-d14 as an IS.
Step-by-Step Methodology
This protocol is adapted from established bioanalytical method validation guidelines.[8]
1. Materials and Reagents:
-
4,4''-dihydroxy-p-terphenyl (analyte) certified reference standard.
-
p-Terphenyl-d14 (internal standard) certified reference standard.[9][10]
-
Control (blank) biological matrix from at least six unique sources.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, formic acid).
-
Reagents for extraction (e.g., ethyl acetate for LLE, or SPE cartridges).
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and p-terphenyl-d14 in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
-
Prepare serial dilutions to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of p-terphenyl-d14 at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples (except blanks).
3. LC-MS/MS Instrument Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), likely in negative mode for the hydroxylated analyte.
-
Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions for both the analyte and p-terphenyl-d14.
4. Protocol for Assessing Matrix Effects, Recovery, and Process Efficiency:
This is the most critical experiment for this specific analyte-IS pair. It follows the method described by Matuszewski et al.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked into the reconstitution solvent. This represents 100% response without matrix or extraction effects.
-
Set 2 (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike the dried extracts with the analyte and IS during the reconstitution step. This measures matrix effects.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and IS into six different lots of blank biological matrix before the extraction process. This measures the overall process efficiency.
-
-
Calculations:
-
Matrix Effect (%) = (Mean peak area from Set 2 / Mean peak area from Set 1) * 100
-
Recovery (%) = (Mean peak area from Set 3 / Mean peak area from Set 2) * 100
-
Process Efficiency (%) = (Mean peak area from Set 3 / Mean peak area from Set 1) * 100
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the matrix effect and recovery across the six matrix lots should be ≤15%. This demonstrates that while matrix effects may be present, they are consistent across different sources, a prerequisite for a reliable assay.
5. Calibration Curve and QC Sample Analysis:
-
Prepare a full calibration curve and at least three levels of QC samples (low, mid, high) by spiking the analyte and a constant amount of IS into the blank biological matrix.
-
Process and analyze the samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantify the QC samples against the calibration curve to determine accuracy and precision.
Conclusion and Recommendations
p-Terphenyl-d14 can serve as a functional and cost-effective internal standard for the quantification of 4,4''-dihydroxy-p-terphenyl, but its use comes with important caveats. The primary limitation is the lack of co-elution with the analyte, which means it cannot perfectly correct for retention-time-specific matrix effects.[1]
Verdict: The use of p-terphenyl-d14 is scientifically justifiable only if a comprehensive validation, as outlined above, is performed. This validation must demonstrate that the variability of matrix effects across different lots of the biological matrix is minimal (e.g., CV ≤15%).
For researchers in early drug discovery or those conducting routine screening, where absolute accuracy is secondary to throughput and trend analysis, p-terphenyl-d14 is a viable option after proper validation.
For professionals in late-stage drug development, clinical trials, or regulated bioanalysis, where the highest level of accuracy and data integrity is non-negotiable, the investment in a custom synthesis of an isotopically labeled version of 4,4''-dihydroxy-p-terphenyl is strongly recommended. This remains the only true "gold standard" approach to eliminate ambiguity and ensure the utmost confidence in quantitative results.
References
-
Paliwal, J. et al. (2013). Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 373-379. Available from: [Link]
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Wilde, S. et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1949-1957. Available from: [Link]
-
Restek. p-Terphenyl-d14 - EZGC Method Translator. Available from: [Link]
-
Hofmann, J. et al. (2021). Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice. Molecules, 26(6), 1618. Available from: [Link]
-
Patel, K. et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 113-121. Available from: [Link]
-
Lee, H. et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available from: [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
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Efficacy of 4,4''-dihydroxy-p-terphenyl derivatives as antimicrobial agents compared to standard antibiotics
A Comparative Guide to the Antimicrobial Efficacy of p-Terphenyl Derivatives Versus Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is urgently exploring novel chemical scaffolds capable of combating multidrug-resistant pathogens. Among the promising candidates are p-terphenyl derivatives, a class of naturally occurring polyphenolic compounds isolated from various fungal and plant sources. This guide provides a detailed comparative analysis of the antimicrobial efficacy of these derivatives, with a focus on hydroxylated p-terphenyls, against established standard antibiotics. By synthesizing available experimental data, we aim to offer an evidence-based perspective for researchers, scientists, and drug development professionals on the potential of this compound class in the antimicrobial pipeline.
Section 1: Comparative Efficacy Analysis - A Quantitative Look at Antimicrobial Potency
The cornerstone of evaluating an antimicrobial agent's effectiveness is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater potency.
While specific data for 4,4''-dihydroxy-p-terphenyl is distributed across various studies of its derivatives, analysis of naturally occurring p-terphenyls, many of which feature this core structure, provides significant insight. These compounds have demonstrated notable activity, particularly against Gram-positive bacteria and various fungi.
Table 1: Antimicrobial Efficacy (MIC) of p-Terphenyl Derivatives Against Selected Microorganisms
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Fusarium spp. (Fungus) |
| Unnamed p-terphenyl (1) | - | 64 µg/mL[1][2] | - | 32 µg/mL[1][2] | 8-128 µg/mL[1][2] |
| Terphenyllin derivative (6) | 32 µg/mL[3][4] | - | No activity detected[3][4] | - | - |
| Phenylcandilide derivative (10) | 21.6 µM | - | - | - | - |
| Phenylcandilide derivative (12) | 23.6 µM | - | - | - | - |
| Asperterphenyllin C | - | - | - | - | - |
| Synergistic Combination (2+6) | 4 µg/mL[3][4] | - | - | - | - |
Note: MIC values are presented as reported in the literature. Conversion from µM to µg/mL requires molecular weight, which varies by derivative.
Table 2: Antimicrobial Efficacy (MIC) of Standard Antibiotics Against Selected Microorganisms
| Standard Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Fusarium spp. (Fungus) |
| Ciprofloxacin | 0.25 - 1.0 µg/mL | 0.12 - 0.5 µg/mL | ≤0.008 - 1.0 µg/mL | N/A | N/A |
| Novobiocin | 64 µg/mL[1][2] | 16 µg/mL[1][2] | - | - | - |
| Erythromycin | 0.25 - 1.0 µg/mL | 0.12 - 0.5 µg/mL | >128 µg/mL | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | 0.25 - 4.0 µg/mL | 16 - >64 µg/mL |
Expert Analysis of Efficacy Data
From the comparative data, several key insights emerge:
-
Potency against Gram-Positive Bacteria: Certain p-terphenyl derivatives exhibit MIC values against S. aureus and B. subtilis that are within a clinically relevant range (e.g., 32-64 µg/mL).[1][2][3][4] While generally less potent than fluoroquinolones like Ciprofloxacin, their efficacy is comparable to some established antibiotics like Novobiocin against specific strains.[1][2]
-
Limited Gram-Negative Activity: A recurring observation is the lack of significant activity of many p-terphenyl derivatives against Gram-negative bacteria like E. coli.[3][4] This is a common challenge for many natural products, often attributed to the formidable outer membrane of Gram-negative bacteria which acts as an effective permeability barrier.
-
Promising Antifungal Potential: Several derivatives show significant antifungal activity against both yeast-like fungi (C. albicans) and filamentous fungi (Fusarium spp.), with MIC values that are competitive with standard antifungals in some cases.[1][2]
-
Synergistic Power: A critical finding is the potent synergistic effect observed when certain p-terphenyl derivatives are combined. For instance, the combination of two derivatives resulted in an 8-fold reduction in the MIC against S. aureus (from 32 µg/mL to 4 µg/mL), demonstrating a powerful potentiation effect.[3][4] This suggests a potential role as adjuvants to existing antibiotic therapies.
Section 2: Unraveling the Mechanism of Action
Understanding how these molecules exert their antimicrobial effect is crucial for their development. While the exact mechanisms for all p-terphenyls are not fully elucidated, research points towards several potential cellular targets, distinguishing them from many conventional antibiotics.
One proposed mechanism involves the disruption of bacterial cell membrane integrity . This leads to increased permeability, leakage of vital intracellular components, and eventual cell death. Other studies suggest that some p-terphenyls can function as protease inhibitors , targeting enzymes crucial for microbial survival and pathogenesis.[5] This multi-target potential is a significant advantage, as it may reduce the likelihood of resistance development compared to single-target antibiotics.[6]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Section 4: Conclusion and Future Directions
The available evidence strongly suggests that 4,4''-dihydroxy-p-terphenyl derivatives and related compounds represent a valuable class of natural products for antimicrobial research. Their efficacy against Gram-positive bacteria and fungi, coupled with potentially novel mechanisms of action, positions them as compelling leads in the fight against infectious diseases.
While direct comparisons show they are often less potent than leading synthetic antibiotics like ciprofloxacin, their activity is significant and, in some cases, comparable to other established drugs. [1][2]The most exciting prospect may lie in their synergistic potential. The ability to dramatically enhance antimicrobial effects when used in combination could pave the way for their use as 'resistance breakers' or potentiators, revitalizing the efficacy of existing antibiotic arsenals. [3][4] Future research must focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test new derivatives to optimize potency and broaden the spectrum of activity, particularly against Gram-negative pathogens.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets to understand their function and potential for cross-resistance.
-
Toxicology and In Vivo Studies: Rigorous evaluation of the safety profile and efficacy of lead compounds in animal models of infection.
References
- Benchchem. A Comparative Analysis of the Antibacterial Activity of Diphenyl Ethers and Standard Antibiotics.
- Wu, C., Sun, J., Wang, J., & Mao, Z. (2020). A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin. PeerJ, 8, e8291.
- ResearchGate. Antimicrobial p-terphenyl derivatives from the deep-sea cold seep-derived fungus Aspergillus candidus.
- MDPI. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5.
- Krol, E., et al. (2023). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. International Journal of Molecular Sciences, 24(13), 10801.
- MDPI. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli.
- Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
- García-Velasco, A., et al. (2022). Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci. International Journal of Molecular Sciences, 23(24), 15792.
- MDPI. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci.
- Oriental Journal of Chemistry. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.
- International Journal of Research and Development in Pharmacy & Life Sciences. Comparing Phytochemicals and Conventional Antibiotics: Mechanisms, Affinities, and Therapeutic Potential Review.
- Frontiers. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions.
- Singh, P., et al. (2014). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolyl-1,2,3,4-tetrahydropyrimidines. Medicinal Chemistry Research, 23(8), 3583-3593.
- PubMed. Isolation and characterization of new p-Terphenyls with antifungal, antibacterial, and antioxidant activities from halophilic actinomycete Nocardiopsis gilva YIM 90087.
- ResearchGate. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin.
- MDPI. Comparison of Antibacterial Activity of Phytochemicals against Common Foodborne Pathogens and Potential for Selection of Resistance.
- CORE. Isolation and Characterization of New p‑Terphenyls with Antifungal, Antibacterial, and Antioxidant Activities from Halophilic Actinomycete Nocardiopsis gilva YIM 90087.
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Benchmarking the Fluorescence Quantum Yield of 4,4''-Dihydroxy-p-terphenyl Derivatives: A Comprehensive Comparison Guide
For researchers and drug development professionals designing advanced fluorophores, scintillators, or emissive materials, the p-terphenyl scaffold is a highly regarded structural motif. Known for its extended π-conjugation and rigid linear geometry, the parent p-terphenyl molecule exhibits exceptional luminescence. However, functionalizing this core—specifically synthesizing 4,4''-dihydroxy-p-terphenyl (DHTP) derivatives—introduces complex photophysical dynamics.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind the fluorescence quantum yield ( Φf ) of DHTP derivatives, objectively compare them against standard alternatives, and establish a self-validating experimental protocol for rigorous benchmarking.
Mechanistic Insights: The Photophysics of DHTP Derivatives
To understand why different DHTP derivatives exhibit drastically different quantum yields, we must examine the molecular mechanics governing their excited states.
The parent molecule, p-terphenyl, boasts a near-unity quantum yield in non-polar solvents ( Φf≈0.93 in cyclohexane) due to its rigid backbone, which severely restricts non-radiative vibrational relaxation[1]. When hydroxyl (-OH) groups are added to the 4,4'' (para) positions, they act as electron-donating auxochromes. This enriches the electron density of the π-system, effectively lowering the energy gap between the ground state ( S0 ) and the first excited singlet state ( S1 ), which induces a desirable bathochromic (red) shift in emission[2].
However, this functionalization introduces a double-edged sword:
-
Restriction of Intramolecular Rotations (RIR): The -OH groups can act as vibrational rotors. In low-viscosity solutions or flexible polymer chains, these rotors dissipate excited-state energy non-radiatively, plummeting the quantum yield. Conversely, when DHTP derivatives are locked into rigid matrices—such as Metal-Organic Frameworks (MOFs)—these rotations are restricted, preserving high emissivity[3].
-
Aggregation-Caused Quenching (ACQ): The hydrogen-bonding capability of the hydroxyl groups promotes intermolecular interactions. At high concentrations, this leads to detrimental π−π stacking, causing ACQ and a subsequent drop in Φf [2].
Photophysical pathways governing fluorescence quantum yield in terphenyl derivatives.
Quantitative Benchmarking: DHTP Derivatives vs. Alternatives
The table below synthesizes the experimental Φf data of various p-terphenyl states, DHTP derivatives, and common alternative fluorophores. The data illustrates how structural rigidity and the surrounding microenvironment dictate performance.
| Compound / Derivative | State / Solvent | Fluorescence Quantum Yield ( Φf ) | Key Photophysical Characteristics |
| p-Terphenyl (Parent) | Cyclohexane (Solution) | 0.93 | High baseline rigidity; minimal non-radiative decay[1]. |
| p-Terphenyl (Parent) | Single Crystal | 0.67 - 0.80 | Subject to reabsorption; grinding to fine powder increases Φf to 0.80 by inhibiting reabsorption[4]. |
| DHTP-4,4''-dicarboxylate | Dichloromethane (Solution) | 0.91 | MOF ligand derivative; highly emissive due to restricted internal rotation and spatial isolation[3]. |
| DHTP-based Poly(ether imide)s | Chloroform (Solution) | 0.11 - 0.26 | Flexible polymer backbone increases vibrational modes and potential intersystem crossing (ISC), lowering Φf [5]. |
| Anthracene (Alternative) | Single Crystal | 0.64 | Prone to significant self-quenching; mechanical milling (powdering) drastically decreases Φf to 0.27[4]. |
Key Takeaway: If your application requires high quantum yields, DHTP derivatives must be deployed in environments that enforce molecular rigidity (e.g., MOFs, rigid crystalline lattices). If incorporated into flexible polymers like poly(ether imide)s, expect a significant penalty to the quantum yield[5].
Experimental Protocol: Self-Validating Measurement of Φf
A common pitfall in photophysical characterization is the reliance on a single primary standard, which can mask systemic optical errors (e.g., inner-filter effects or miscalibrated emission correction factors).
To ensure absolute trustworthiness, the following relative quantum yield protocol is designed as a self-validating system . It requires the measurement of a secondary standard (the "Validator") before any unknown DHTP derivative is analyzed[2].
Step-by-Step Methodology
Phase 1: Preparation & Calibration
-
Primary Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.1 M H2SO4 . This serves as the primary reference ( Φf=0.54 ).
-
Secondary Standard Preparation (The Validator): Prepare a solution of Anthracene in ethanol ( Φf=0.27 ).
-
Sample Preparation: Dissolve the DHTP derivative in the target solvent (e.g., Dichloromethane).
-
Concentration Control (Critical): Dilute all solutions to create a 5-point concentration series where the absorbance at the excitation wavelength (e.g., 310 nm) is strictly ≤0.1 . This mathematically eliminates primary inner-filter effects[2].
Phase 2: Spectral Acquisition & Validation 5. Absorbance Measurement: Record the UV-Vis absorbance spectra for all concentration points. 6. Emission Measurement: Excite the samples at the chosen wavelength and integrate the total area under the fluorescence emission curve. Ensure slit widths and detector voltages remain identical across all scans. 7. Gradient Calculation: Plot the Integrated Fluorescence Intensity (y-axis) against Absorbance (x-axis) for each compound. Calculate the linear gradient ( m ). 8. System Validation Gate: Calculate the Φf of the Anthracene secondary standard using the Quinine Sulfate gradient.
- Logic Check: If the calculated Φf of Anthracene deviates from 0.27 by >5% , abort the assay . Recalibrate the spectrofluorometer's lamp profile and emission correction factors. If it passes, proceed to step 9.
Phase 3: Sample Determination 9. Final Calculation: Calculate the quantum yield of the DHTP derivative using the validated gradient equation:
Φsample=Φstd×(mstdmsample)×(ηstdηsample)2(Where η represents the refractive index of the respective solvents).
Self-validating experimental workflow for relative fluorescence quantum yield measurement.
References
-
Synthesis, characterisation and postsynthetic modification of zirconium and hafnium metal-organic frameworks - gla.ac.uk. 3
-
Aromatic Poly(ether imide)s Containing Nitrile Groups - researchgate.net. 5
-
p-Terphenyl - omlc.org. 1
-
Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals - acs.org. 6
-
Photoluminescence quantum yield - hamamatsu.com. 4
-
Luminescent Properties of Terphenyl Carboxylic Acid Derivatives: An In-depth Technical Guide - benchchem.com. 2
Sources
Safety Operating Guide
Comprehensive Safety, Handling, and Disposal Protocol for 4-[4-(4-hydroxyphenyl)phenyl]phenol
As an Application Scientist, I recognize that handling specialized rigid-rod monomers like 4-[4-(4-hydroxyphenyl)phenyl]phenol —commonly known as 4,4''-dihydroxy-p-terphenyl (DHTP) or [1,1':4',1''-terphenyl]-4,4''-diol (CAS: 4084-45-1)—requires a nuanced understanding of both its chemical behavior and environmental impact[1]. This compound is a critical building block in the synthesis of high-performance, high-Tg poly(arylene ether sulfone)s (PAES) and other advanced materials[2]. However, the same robust molecular architecture that makes it valuable in materials science also dictates strict operational and disposal protocols to ensure laboratory safety and environmental compliance.
Physicochemical Profiling & Hazard Causality
To design a safe operational workflow, we must first understand the causality between the molecule's physical properties and its hazard profile.
Quantitative Data Summary
| Property | Value | Operational Implication (Causality) |
| CAS Number | 4084-45-1 | Essential for accurate waste manifesting and regulatory tracking[1]. |
| Molecular Formula | C18H14O2 | High carbon-to-oxygen ratio; requires oxygen-rich, high-temperature incineration to prevent soot/PAH formation[1]. |
| Melting Point | 375 °C | Solid at room temperature; the primary exposure risk is aerosolized dust rather than vapor[1]. |
| Boiling Point | 481.7 °C | Negligible vapor pressure at ambient conditions; no VOC inhalation hazard[1]. |
| Water Solubility | Insoluble | High environmental persistence and bioaccumulation risk; mandates a strict zero-drain policy[1],[3]. |
Mechanistic Insight: The linear, three-ring terphenyl backbone imparts exceptional thermal stability and rigidity. Because it is highly lipophilic and insoluble in water, any environmental discharge poses a severe threat to aquatic ecosystems[1],[3]. Therefore, standard aqueous waste streams must never be cross-contaminated with this chemical.
Operational Handling & Spill Response Workflow
Standard operating procedures must be designed as self-validating systems to ensure absolute containment.
Protocol: Safe Handling and Spill Decontamination
-
Engineering Controls: Always handle the dry powder inside a Class II biological safety cabinet or a certified chemical fume hood. This prevents the dissemination of fine particulates.
-
Personal Protective Equipment (PPE): Don EN 374-compliant nitrile gloves, an anti-static lab coat, and safety goggles. If milling or transferring bulk quantities outside of a hood, an N95/P100 particulate respirator is mandatory[3].
-
Spill Suppression: In the event of a spill, do not dry sweep , as this will aerosolize the solid. Lightly mist the spilled powder with a compatible wetting agent (e.g., a dilute ethanol/water solution) to suppress dust[3].
-
Mechanical Collection: Use a non-sparking scoop or a HEPA-filtered vacuum dedicated to chemical spills to collect the wetted solid[3].
-
Surface Decontamination: Wipe the area with a cloth dampened with a polar aprotic solvent (e.g., isopropanol or small amounts of acetone) to dissolve and remove residual microscopic particles.
-
System Validation: Self-Validation Step: Inspect the cleaned area with a secondary dry, dark-colored wipe. If the wipe shows any white particulate residue, the decontamination step must be repeated until the wipe remains completely clean.
Proper Disposal Procedures (Core Directive)
Because terphenyl derivatives are environmentally persistent, discharging into the sink or standard municipal trash is strictly prohibited[3]. The following step-by-step disposal protocol ensures complete destruction.
Protocol: End-of-Life Disposal and Waste Manifesting
-
Source Segregation: Categorize the material as "Non-Halogenated Organic Solid Waste." If the chemical is dissolved in a solvent (e.g., DMF or NMP used during polymerization), segregate it into "Non-Halogenated Organic Liquid Waste." Do not mix with halogenated streams.
-
Primary Containment: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) drum. Ensure the lid is hermetically sealed to prevent moisture ingress or dust egress[3].
-
Regulatory Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (4084-45-1), accumulation start date, and the specific hazard warning: "Environmentally Hazardous Solid - Toxic to Aquatic Life - Do Not Discharge to Drain"[3].
-
Secondary Containment: Store the primary HDPE container in a secondary spill tray within a ventilated, temperature-controlled waste accumulation area (2-8°C or ambient RT, strictly away from ignition sources)[1],[3].
-
Thermal Destruction (Incineration): Transfer custody to a licensed hazardous waste vendor. The only acceptable destruction method is high-temperature incineration (>1000 °C) in a facility equipped with a secondary afterburner and wet scrubber.
-
Causality: The extreme heat is required to completely cleave the stable terphenyl aromatic rings into carbon dioxide and water, while the scrubber neutralizes any trace emissions, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs).
-
-
System Validation: Self-Validation Step: Weigh the sealed waste container prior to vendor handover. Cross-reference this weight with the laboratory's chemical mass balance logs to ensure 100% of the generated waste is accounted for.
Step-by-step waste segregation and high-temperature incineration workflow.
Application Context: Why We Use This Monomer
Understanding the end-use of 4-[4-(4-hydroxyphenyl)phenyl]phenol reinforces the necessity of handling it with precision. In advanced drug development and materials science, this chemical is copolymerized with monomers like dichlorodiphenyl sulfone (DCDPS)[2]. The incorporation of the rigid terphenyl unit creates a synergistic effect, resulting in poly(arylene ether sulfone)s (PAES) with significantly enhanced ultimate elongation, robust mechanical properties, and high glass transition temperatures (Tg)[2],[4].
Synthesis pathway of high-Tg poly(arylene ether sulfone)s using the DHTP monomer.
References
- Cas 4084-45-1,[1,1':4',1''-Terphenyl]-4,4''-diol | lookchem Source: LookChem URL
- SAFETY DATA SHEETS: 4084-45-1 Source: Cato-Chem URL
- Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)
- Design of Mechanically Robust High-Tg Polymers: Synthesis and Dynamic Mechanical Relaxation Behavior of Glassy Poly(ester carbonate)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
